Pyrocatechol monoglucoside
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H16O7 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
NMZWIAATAZXMRV-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of Pyrocatechol monoglucoside?
An In-Depth Technical Guide to Pyrocatechol (B87986) Monoglucoside
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside that has garnered interest in various scientific fields. It is notably isolated from Dioscorea nipponica Mak. and has applications in the synthesis of azo dyes[1]. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for professionals in research and drug development.
Chemical Structure and Properties
This compound consists of a pyrocatechol moiety, also known as catechol or 1,2-dihydroxybenzene, linked to a glucose unit through an O-glycosidic bond. The systematic name for this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[2].
The structural formula is represented by the SMILES string: C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O[2]. This structure combines the aromatic and antioxidant-associated properties of pyrocatechol with the increased solubility and potential for biological interaction conferred by the glucose molecule.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₆O₇ | [2][3][4][5] |
| Molecular Weight | 272.25 g/mol | [1][2][3][4] |
| CAS Number | 2400-71-7 | [2][3][4][6] |
| Purity | >98% | [2][3][4] |
| Physical Description | Powder | [2][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [4] |
| Storage Conditions | Store at -20°C in a sealed, dry condition. | [2][3] |
Experimental Protocols
Illustrative Synthesis of the Pyrocatechol Moiety
One established method for the industrial preparation of pyrocatechol is the hydroxylation of phenol (B47542) with hydrogen peroxide in the presence of an acid catalyst[7][8].
Protocol: Phenol Hydroxylation to Pyrocatechol
-
Reaction Setup : A reaction vessel is charged with phenol and a strong protic acid catalyst, such as sulfuric acid or a sulfonic acid[7][8].
-
Reagent Addition : Hydrogen peroxide is added gradually to the reaction mixture. The temperature is carefully controlled to prevent runaway reactions.
-
Reaction Conditions : The reaction is typically stirred for several hours at a controlled temperature to ensure complete conversion.
-
Work-up : Upon completion, the reaction mixture contains a mixture of pyrocatechol, hydroquinone, and unreacted phenol[7][8].
-
Purification : The pyrocatechol is isolated from the product mixture, commonly through distillation[8]. Further purification can be achieved by crystallization. A method for purifying crude pyrocatechol involves its dissolution in water at a temperature between 40°C and 100°C, followed by crystallization upon cooling to between 0°C and 20°C[8].
General Glycosylation Procedure (Conceptual)
The subsequent step to form this compound would be a glycosylation reaction. A generalized workflow is described below.
Protocol: Conceptual Glycosylation of Pyrocatechol
-
Protection of Glucose : The hydroxyl groups of glucose, except for the anomeric one, are protected using appropriate protecting groups to ensure regioselectivity.
-
Activation of Anomeric Carbon : The anomeric carbon of the protected glucose is activated to form a good leaving group, creating a glycosyl donor.
-
Glycosidic Bond Formation : The glycosyl donor is reacted with pyrocatechol in the presence of a suitable promoter. One of the hydroxyl groups of pyrocatechol acts as a nucleophile, attacking the anomeric carbon and forming the O-glycosidic bond.
-
Deprotection : The protecting groups on the glucose moiety are removed to yield the final product, this compound.
-
Purification : The final compound is purified using chromatographic techniques, such as column chromatography, to isolate the desired product with high purity.
Logical Relationship in Synthesis
The synthesis of this compound can be conceptually mapped as the chemical combination of its two primary constituents through a glycosylation reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Significance
While comprehensive biological activity data for this compound is limited, the activities of its constituent parts, pyrocatechol and glycosides, are well-studied. Pyrocatechol and its derivatives are known for their antioxidant properties, stemming from their ability to scavenge free radicals[9]. Glycosides, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antidiabetic effects[10]. The combination of these two moieties in this compound suggests potential for unique biological activities that warrant further investigation by researchers in drug discovery and development.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. chemfarms.com [chemfarms.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 8. US20110064950A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unveiling the Natural Reserves of Pyrocatechol Monoglucoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest to researchers in drug development and the broader scientific community. This document details the known botanical origins of the compound, presents available data on its quantification, outlines experimental protocols for its extraction and analysis, and explores its potential biological significance.
Principal Natural Source: Dioscorea nipponica Makino
The primary and most well-documented natural source of pyrocatechol monoglucoside is the rhizome of Dioscorea nipponica Makino, a perennial twining herb belonging to the Dioscoreaceae family.[1] This plant has a history of use in traditional medicine, particularly in East Asia, for treating various ailments. Modern phytochemical analyses have identified a diverse array of compounds within D. nipponica, including steroidal saponins, phenolic glycosides, and dipeptides. Among these, this compound has been specifically isolated and identified.
While the presence of this compound in Dioscorea nipponica is established, specific quantitative data on its concentration in the rhizomes remains limited in publicly available literature. Further research is required to determine the typical yield of this compound from this botanical source.
Potential and Unconfirmed Sources
Beyond Dioscorea nipponica, the occurrence of pyrocatechol glucosides has been suggested in other plant genera, although the specific identification as monoglucosides and their quantification are not as well-defined.
-
Alangium premnifolium : Research on the chemical constituents of Alangium premnifolium has led to the isolation of various glycosides. While direct confirmation and quantification of this compound are not extensively reported, the presence of related phenolic glycosides suggests it as a potential source warranting further investigation.
-
Salix and Populus Species : The genera Salix (willow) and Populus (poplar) are known to produce a wide variety of phenolic glycosides. While studies have identified "catechol glucosides" in these plants, the specific glycosidic linkage (mono-, di-, etc.) and the concentration of this compound are not consistently specified in the available literature.
It is important to note that in some biological systems, such as in the insect Spodoptera frugiperda (fall armyworm) feeding on maize, catechol glucosides can be formed as detoxification products. Genetically modified maize has also been shown to accumulate catechol glucoside. These instances, however, represent metabolic responses rather than constitutive natural sources in the plants themselves.
Experimental Protocols: Extraction, Isolation, and Quantification
The following sections outline a general framework for the extraction, isolation, and quantification of this compound from plant materials, primarily based on methodologies used for phenolic compounds from Dioscorea nipponica.
Extraction of this compound from Dioscorea nipponica
A common approach for extracting phenolic glycosides from the rhizomes of Dioscorea nipponica involves solvent extraction.
Protocol:
-
Preparation of Plant Material: The rhizomes of Dioscorea nipponica are collected, washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered rhizome is typically extracted with a polar solvent such as methanol (B129727) or ethanol. This can be performed at room temperature with agitation or under reflux for several hours to enhance extraction efficiency. The extraction is often repeated multiple times to ensure maximum recovery of the target compounds.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound.
Protocol:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides like this compound are expected to partition into the more polar fractions, such as ethyl acetate and n-butanol.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel or reversed-phase C18 silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or methanol-water) is used to separate the compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique allows for high-resolution separation to obtain pure this compound.
Quantification using High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Table 1: Illustrative HPLC Parameters for Quantification of this compound
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid, e.g., 0.1%, to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at a wavelength of approximately 280 nm (typical for phenolic compounds) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Standard | A pure standard of this compound is required for calibration and quantification. |
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways associated with this compound. While the broader class of phenolic compounds is known to possess antioxidant and other bioactive properties, dedicated studies on the mechanism of action of this compound are lacking.
Future research should focus on elucidating the pharmacological effects of this compound and identifying its cellular and molecular targets. This would provide valuable insights for potential applications in drug development.
Visualizing the Workflow
To aid in the understanding of the experimental process, a generalized workflow for the extraction and isolation of this compound is presented below.
Conclusion
Dioscorea nipponica stands out as the most definitive natural source of this compound. While other plant genera show potential, further phytochemical investigation is necessary for confirmation and quantification. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study this compound. A significant opportunity exists for future research to explore the biological activities and underlying signaling pathways of this compound, which could unlock its potential for therapeutic applications.
References
An In-Depth Technical Guide to the Biosynthesis of Pyrocatechol Monoglucoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a naturally occurring phenolic glycoside in the plant kingdom, plays a significant role in plant defense mechanisms and possesses potential pharmacological properties. Its biosynthesis is a multi-step process that originates from primary metabolism and culminates in a specialized secondary metabolic pathway. This technical guide provides a comprehensive overview of the biosynthesis of pyrocatechol monoglucoside, detailing the enzymatic reactions, key intermediates, and regulatory networks. The synthesis initiates from the shikimate pathway, leading to the formation of the aromatic precursor, which is subsequently hydroxylated to form pyrocatechol. The final step involves the glucosylation of pyrocatechol by UDP-glycosyltransferases. This document presents quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this area.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, with crucial roles in growth, development, and defense against biotic and abiotic stresses. Among these, pyrocatechol and its glycosidic derivatives are of considerable interest due to their biological activities. The glucosylation of pyrocatechol to form this compound is a key modification that alters its chemical properties, such as solubility, stability, and bioavailability, and is crucial for its storage and transport within the plant. Understanding the biosynthetic pathway of this compound is fundamental for its potential exploitation in agriculture and medicine.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the pyrocatechol aglycone and its subsequent glucosylation.
Stage 1: Biosynthesis of the Pyrocatechol Moiety
The aromatic ring of pyrocatechol is derived from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds.[1][2][3][4]
The proposed pathway for pyrocatechol formation involves the following key steps:
-
Shikimate Pathway : This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic reactions to produce chorismate, a key branch-point intermediate.[2][4][5]
-
Formation of Phenolic Precursors : Chorismate is converted to phenylalanine and tyrosine, which are precursors for a wide range of phenylpropanoids. Through the action of enzymes like phenylalanine ammonia-lyase (PAL) and subsequent reactions, various phenolic compounds are synthesized.
-
Hydroxylation to form Catechol : The direct precursor to pyrocatechol is likely a monophenolic compound, such as phenol (B47542) or a derivative thereof. The hydroxylation of this precursor at the ortho-position is a critical step. This reaction is catalyzed by polyphenol oxidases (PPOs) , a family of copper-containing enzymes. Specifically, enzymes with tyrosinase or catechol oxidase activity are implicated.[6][7] Tyrosinases can hydroxylate monophenols to o-diphenols (catechols), while catechol oxidases further oxidize o-diphenols to o-quinones.[6] In the context of pyrocatechol biosynthesis, the tyrosinase activity of PPOs is of primary importance.
Stage 2: Glucosylation of Pyrocatechol
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to one of the hydroxyl groups of pyrocatechol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) .[8][9]
UGTs are a large and diverse family of enzymes that utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including secondary metabolites.[8] The reaction proceeds as follows:
Pyrocatechol + UDP-glucose → this compound + UDP
The specificity of different UGTs determines which hydroxyl group of pyrocatechol is glucosylated.
Quantitative Data
While specific kinetic data for a dedicated pyrocatechol UGT is limited in the literature, the following table summarizes typical kinetic parameters for plant UGTs acting on phenolic substrates. These values provide a reference range for what might be expected for the glucosylation of pyrocatechol.
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Populus spp. | Monolignols | 10 - 100 | Not reported | [10][11] |
| Vitis vinifera | Flavonoids | 50 - 200 | Not reported | [12] |
| Arabidopsis thaliana | Phenylpropanoids | 20 - 150 | Not reported | [10] |
Note: The kinetic parameters of enzyme reactions are crucial for understanding their efficiency and can be determined through in vitro enzyme assays.[13][14][15]
Regulation of Biosynthesis
The biosynthesis of this compound is expected to be tightly regulated at the transcriptional level, similar to other phenylpropanoid-derived secondary metabolites.
Transcriptional Regulation
The expression of genes encoding the biosynthetic enzymes, such as those in the shikimate and phenylpropanoid pathways and the specific UGTs, is controlled by a complex network of transcription factors (TFs) . Key families of TFs involved in regulating the phenylpropanoid pathway include MYB, bHLH, and WD40 proteins, which can act as activators or repressors of gene expression.[12][16][17][18][19]
Signaling Pathways
Plant hormones, particularly jasmonates (JA) , play a crucial role in mediating defense responses and inducing the biosynthesis of secondary metabolites.[20][21][22][23][24] It is highly probable that JA signaling pathways are involved in the upregulation of genes in the this compound biosynthetic pathway in response to herbivory or pathogen attack. Abiotic stresses such as UV radiation and wounding have also been shown to induce the accumulation of phenolic compounds, suggesting the involvement of stress-responsive signaling cascades.[25][26][27][28][29]
Experimental Protocols
Extraction and Quantification of this compound
This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% (v/v) Methanol (B129727)
-
Centrifuge
-
HPLC system with a C18 column and a UV or PDA detector
-
This compound standard
Procedure:
-
Sample Preparation: Grind a known weight of plant tissue to a fine powder in liquid nitrogen.
-
Extraction: Add 80% methanol to the powdered tissue (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for 24 hours in the dark.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the filtered extract onto a C18 HPLC column.
-
Use a gradient of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile at a wavelength where this compound absorbs maximally (determined by UV-Vis spectroscopy of the standard).
-
Identify and quantify the peak corresponding to this compound by comparing its retention time and peak area to a standard curve prepared with a known concentration of the pure compound.
-
In Vitro UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes a method to measure the activity of a UGT enzyme that catalyzes the glucosylation of pyrocatechol. The formation of the product, this compound, can be monitored by HPLC, or the release of UDP can be quantified using a commercial assay kit like the UDP-Glo™ assay.[30][31][32][33][34]
Materials:
-
Purified recombinant UGT enzyme
-
Pyrocatechol
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Stopping solution (e.g., 2 M HCl)
-
HPLC system or UDP detection kit (e.g., UDP-Glo™)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of pyrocatechol, and UDP-glucose.
-
Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme. Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the stopping solution.
-
Analysis:
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[13][35]
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. Originating from the shikimate pathway, the formation of the pyrocatechol aglycone and its subsequent glucosylation are catalyzed by specific enzyme families, namely polyphenol oxidases and UDP-glycosyltransferases. The regulation of this pathway is intricately linked to the plant's response to environmental cues, with transcription factors and signaling molecules playing pivotal roles. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further investigation into the biosynthesis and biological functions of this important plant metabolite. Future research should focus on the identification and characterization of the specific enzymes and regulatory factors involved in this pathway in various plant species to fully unlock its potential for biotechnological and pharmaceutical applications.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 7. Phenoloxidases: catechol oxidase – the temporary employer and laccase – the rising star of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Influence of Abiotic Stress Factors on the Antioxidant Properties and Polyphenols Profile Composition of Green Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 32. mdpi.com [mdpi.com]
- 33. worldwide.promega.com [worldwide.promega.com]
- 34. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 35. researchgate.net [researchgate.net]
Physical and chemical properties of Pyrocatechol monoglucoside.
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Pyrocatechol (B87986) monoglucoside. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Pyrocatechol monoglucoside, a phenolic glycoside, consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a glycosidic bond. It is a naturally occurring compound found in plants such as Dioscorea nipponica Makino.[1] This class of compounds is of interest due to the diverse biological activities associated with phenolic glycosides, including antioxidant and anti-inflammatory properties.[2][3] The glycosylation of pyrocatechol can influence its bioavailability and pharmacokinetic profile compared to the aglycone.[2]
Physical and Chemical Properties
Detailed quantitative physicochemical data for this compound is not extensively available in public literature. However, general properties can be inferred from its structure and data available from chemical suppliers. For comparative purposes, the properties of its aglycone, Pyrocatechol, are also provided.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [4] |
| CAS Number | 2400-71-7 | [1][4] |
| Molecular Formula | C₁₂H₁₆O₇ | [1][4] |
| Molecular Weight | 272.25 g/mol | [1][4] |
| Physical Description | White to off-white powder | [4] |
| Purity | >98% (Commercially available) | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[5] General tips for obtaining higher solubility suggest warming the tube at 37°C and shaking it in an ultrasonic bath.[4] | |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[4] |
Table 2: Physical and Chemical Properties of Pyrocatechol (Aglycone)
| Property | Value | Source(s) |
| CAS Number | 120-80-9 | |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 103-105 °C | |
| Boiling Point | 245 °C | |
| Density | 1.344 g/cm³ | |
| Solubility in Water | 430 g/L at 20 °C |
Spectral Data
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to this compound. These are representative protocols based on general methods for similar compounds.
Synthesis of Aryl-O-Glucosides (Koenigs-Knorr Method)
This protocol describes a general chemical synthesis approach for aryl-O-glucosides, which can be adapted for this compound.
Objective: To synthesize an aryl-O-glucoside via the Koenigs-Knorr reaction.
Materials:
-
Acetobromo-α-D-glucose
-
Pyrocatechol (or a suitably protected derivative)
-
Silver(I) oxide or silver(I) carbonate (as a promoter)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane or DCM/methanol mixtures)
Procedure:
-
Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a common glycosyl donor and can be synthesized from D-glucose.
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrocatechol (1 equivalent) and freshly activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the promoter, silver(I) oxide (1.5 equivalents).
-
Slowly add a solution of acetobromo-α-D-glucose (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve the crude protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor by TLC until the deacetylation is complete.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate the filtrate.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Diagram of the Koenigs-Knorr Synthesis Workflow:
Isolation from a Natural Source (Dioscorea nipponica)
This protocol provides a general procedure for the extraction and isolation of phenolic glycosides from plant material.
Objective: To isolate this compound from the rhizomes of Dioscorea nipponica.
Materials:
-
Dried and powdered rhizomes of Dioscorea nipponica
-
Methanol or ethanol (for extraction)
-
Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate, n-butanol)
-
Silica gel and/or Sephadex LH-20 for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/methanol or ethyl acetate/methanol mixtures)
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional)
Procedure:
-
Extraction:
-
Macerate the powdered plant material with methanol or 80% ethanol at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.
-
Repeat the extraction process 2-3 times.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
-
Chromatographic Separation:
-
Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., UV light or a spray reagent like vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest.
-
-
Further Purification:
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
If necessary, perform preparative HPLC for final purification to obtain highly pure this compound.
-
-
Structure Elucidation:
-
Identify the purified compound using spectroscopic techniques such as NMR (1D and 2D), Mass Spectrometry, and Infrared (IR) spectroscopy.
-
Diagram of the Isolation Workflow:
Enzymatic Hydrolysis of this compound
This protocol is used to confirm the identity of the sugar moiety and the aglycone.
Objective: To hydrolyze this compound into its constituent pyrocatechol and glucose units.
Materials:
-
This compound
-
β-glucosidase (e.g., from almonds)
-
Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0)
-
Ethyl acetate
-
Standards of D-glucose and pyrocatechol
-
TLC plates and developing solvents
-
HPLC system for analysis
Procedure:
-
Enzymatic Reaction:
-
Dissolve a small amount of this compound in the acetate buffer.
-
Add a solution of β-glucosidase to the substrate solution.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for several hours or overnight.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by heating the mixture (e.g., in a boiling water bath for 5 minutes) to denature the enzyme.
-
Extract the reaction mixture with ethyl acetate to separate the aglycone (pyrocatechol).
-
-
Analysis of Aglycone:
-
Analyze the ethyl acetate extract by TLC or HPLC, comparing the retention time/factor with an authentic standard of pyrocatechol.
-
-
Analysis of Sugar Moiety:
-
Analyze the aqueous layer, containing the sugar, by TLC or a specific sugar analysis method (e.g., derivatization followed by GC-MS or specific HPLC columns for sugar analysis). Compare with an authentic standard of D-glucose.
-
Biological Activity
The biological activities of this compound have not been extensively studied. However, based on the known properties of phenolic glycosides and pyrocatechol, potential activities can be inferred. Phenolic compounds are well-known for their antioxidant properties.[2] The glycoside form may act as a more bioavailable precursor to the more bioactive aglycone.[2]
Potential Signaling Pathway: Antioxidant Response
A plausible mechanism of action for the antioxidant effects of this compound, following its hydrolysis to pyrocatechol, involves the modulation of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Diagram of the Hypothetical Nrf2-Keap1 Signaling Pathway Modulation:
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the in vitro antioxidant activity of a compound.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it in the dark.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol at different concentrations.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the sample solutions (this compound and ascorbic acid) to the wells.
-
For the control, add methanol instead of the sample solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the samples to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
Conclusion
This compound is a phenolic glycoside with potential for further investigation in drug discovery and development. While specific data on its physicochemical properties and biological activities are limited, this guide provides a framework based on the properties of related compounds and general experimental methodologies. Further research is warranted to fully characterize this compound and elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Biosynthesis of Simple Phenolic Glycosides as Potential Anti-Melanogenic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]
Pyrocatechol Monoglucoside: A Technical Guide for Researchers
CAS Number: 2400-71-7 Molecular Formula: C₁₂H₁₆O₇ Molecular Weight: 272.25 g/mol
This technical guide provides an in-depth overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in research and drug development. The document outlines its chemical properties, and while direct extensive research on the monoglucoside is limited, this guide extrapolates potential biological activities and experimental protocols based on the well-documented properties of its aglycone, pyrocatechol.
Chemical and Physical Properties
Pyrocatechol monoglucoside is a glycoside formed from pyrocatechol and a glucose molecule. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2400-71-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Storage | Store at -20°C | [1] |
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are not extensively available in the current literature, the well-researched bioactivities of its aglycone, pyrocatechol, provide a strong basis for predicting its potential therapeutic effects. The addition of a glucose moiety can influence the bioavailability and pharmacokinetics of the parent compound.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Pyrocatechol has been demonstrated to possess significant anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Studies on pyrocatechol and other catechol derivatives suggest that they can interfere with this pathway at multiple points.[6] For instance, pyrocatechol has been shown to inhibit the LPS-induced activation of NF-κB.[2][3][5] It is plausible that this compound, upon enzymatic hydrolysis to release pyrocatechol, would exert similar inhibitory effects on the NF-κB pathway. Research on a related compound, phenyl-β-D-glucopyranoside, has demonstrated its ability to inhibit the nuclear translocation of NF-κB, further supporting the potential of glycosylated phenols to modulate this pathway.[7]
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-kappa B transcription factor by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential therapeutic applications of Pyrocatechol (B87986) Monoglucoside based on the known biological activities of its source, Dioscorea nipponica Mak., and its parent compound, pyrocatechol. Currently, there is a notable lack of direct scientific evidence and clinical studies specifically investigating the therapeutic efficacy of Pyrocatechol Monoglucoside. The information presented herein is intended to guide future research and development efforts.
Introduction
This compound is a phenolic glycoside that can be isolated from the rhizome of Dioscorea nipponica Makino, a plant used in traditional Chinese medicine to treat various inflammatory and autoimmune conditions.[1][2][3] While its primary documented use is in the synthesis of azo dyes, its chemical structure, featuring a pyrocatechol moiety linked to a glucose molecule, suggests a potential for biological activity.[1] The therapeutic potential of this compound remains largely unexplored, presenting a promising avenue for pharmacological research. This guide synthesizes the available information on related compounds to propose potential therapeutic applications and outlines experimental approaches to investigate these possibilities.
Potential Therapeutic Applications
Based on the known properties of Dioscorea nipponica extracts and pyrocatechol, the following therapeutic areas are proposed for the investigation of this compound:
-
Anti-inflammatory Effects: The traditional use of Dioscorea nipponica for treating rheumatic diseases points to potential anti-inflammatory properties.[2][3] The pyrocatechol structure is also found in compounds with known anti-inflammatory activity.[4]
-
Antioxidant Activity: Phenolic compounds, including pyrocatechol, are known for their ability to scavenge free radicals.[5] This suggests that this compound may have potential as an antioxidant.
-
Immunomodulatory Effects: Dioscorea nipponica extracts have been shown to modulate immune responses, including the regulation of pro-inflammatory cytokines.[2]
-
Neuroprotective Effects: Extracts from Dioscorea nipponica have been investigated for their potential to protect against neuroinflammation.[6]
-
Antimicrobial Activity: Pyrocatechol has demonstrated antibacterial and antifungal properties.[7]
Quantitative Data on Related Compounds
Direct quantitative data for this compound is not currently available in published literature. The following table summarizes data for related compounds to provide a basis for comparison and to guide future experimental design.
| Compound/Extract | Assay | Target/Organism | Result | Reference |
| Dioscorea nipponica Makino powder (methanol extract) | Porcine pancreatic lipase (B570770) inhibition | Pancreatic lipase | IC50: 5-10 µg/ml | [8] |
| Catechol | Necrosis Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 250 µg/mL | [9] |
| Catechol | Apoptosis Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 100 µg/mL | [9] |
| Catechol | Protein Carbonylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective from 50 µg/mL | [9] |
| Catechol | Antibacterial Activity | Pseudomonas putida, Pseudomonas pyocyanea, Corynebacterium xerosis | Effective at 5 and 10 mM | [7] |
| Catechol | Antifungal Activity | Fusarium oxysporum, Penicillium italicum | Effective (concentration not specified) | [7] |
| Hesperetin-7-O-glucoside | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Significant restoration of metabolic disorders at 5 µM | [10] |
| Hesperetin-7-O-glucoside | Anti-inflammatory | DSS-induced colitis in mice | Alleviation of inflammation at 1 mg/kg body weight | [10] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential therapeutic applications of this compound.
In Vitro Anti-inflammatory Activity
4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.[1]
-
4.1.2. Protein Denaturation Inhibition Assay
-
Principle: Inhibition of protein denaturation is a common method to screen for anti-inflammatory activity.
-
Methodology (Egg Albumin):
-
Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of this compound.
-
Incubate the mixture at 37°C for 15 minutes.
-
Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Diclofenac sodium can be used as a standard reference.
-
Calculate the percentage inhibition of protein denaturation.[6][11]
-
In Vitro Antioxidant Activity
4.2.1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Methodology:
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Add varying concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.[2][8][12][13]
-
4.2.2. ABTS Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Methodology:
-
Generate the ABTS radical cation by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of this compound to the ABTS radical solution.
-
Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Trolox is commonly used as a standard.
-
Calculate the percentage of ABTS radical scavenging activity.[2][8][12][13][14]
-
In Vivo Anti-inflammatory Models
4.3.1. Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Methodology:
-
Administer this compound orally or intraperitoneally at different doses.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Calculate the percentage inhibition of edema for each group.[7][15]
-
Potential Signaling Pathways
The anti-inflammatory effects of compounds related to this compound are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and a likely target for investigation.[16][17][18][19]
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory genes, including TNF-α and IL-6.[18]
Caption: Proposed mechanism of NF-κB pathway inhibition.
Experimental Workflow for Investigating NF-κB Modulation
A potential experimental workflow to determine if this compound modulates the NF-κB pathway is outlined below.
Caption: Workflow for NF-κB pathway analysis.
Conclusion and Future Directions
This compound represents a novel, yet understudied, natural product with therapeutic potential, particularly in the realm of inflammatory diseases. The information available on its source plant, Dioscorea nipponica, and its core chemical moiety, pyrocatechol, strongly suggests that it may possess anti-inflammatory and antioxidant properties.
Future research should focus on:
-
Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound from Dioscorea nipponica.
-
In Vitro Screening: Conducting comprehensive in vitro studies using the protocols outlined in this guide to establish its biological activity profile.
-
In Vivo Efficacy and Safety: Progressing to in vivo animal models to evaluate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
The exploration of this compound could lead to the development of new therapeutic agents for a range of inflammatory and oxidative stress-related disorders. This technical guide provides a foundational framework to stimulate and direct these much-needed research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Anti-Inflammatory Activity In Vivo [bio-protocol.org]
- 4. ijpras.com [ijpras.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 10. asianjpr.com [asianjpr.com]
- 11. plantarchives.org [plantarchives.org]
- 12. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. cusabio.com [cusabio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
The Discovery and Isolation of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and isolation of pyrocatechol (B87986) monoglucoside, a phenolic glycoside identified from the rhizomes of Dioscorea nipponica Makino. This document details the evolution of extraction and purification methodologies, from early phytochemical screening to modern chromatographic techniques. It presents a comprehensive overview of the experimental protocols, quantitative data from historical and contemporary studies, and the spectroscopic characterization that has been pivotal in the elucidation of its structure. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this significant bioactive compound.
Introduction
Pyrocatechol monoglucoside, scientifically known as pyrocatechol 1-O-β-D-glucopyranoside, is a naturally occurring phenolic glycoside. Its discovery is intrinsically linked to the phytochemical investigation of Dioscorea nipponica Makino, a plant with a long history of use in traditional medicine. This compound, consisting of a pyrocatechol aglycone linked to a glucose moiety, has garnered interest for its potential biological activities, stemming from the known properties of phenolic compounds and glycosides. This guide traces the scientific journey of its discovery and the refinement of methods for its isolation and characterization.
Historical Context and Discovery
The investigation into the chemical constituents of Dioscorea species has been a subject of scientific inquiry for many decades, initially driven by the search for steroidal saponins (B1172615) like diosgenin. While early research predominantly focused on these saponins, subsequent, more detailed phytochemical analyses of Dioscorea nipponica Makino led to the identification of a variety of other compound classes, including phenolic glycosides.
While a definitive, singular "discovery" paper for this compound is not readily apparent in readily available scientific literature, its identification is a result of the systematic phytochemical explorations of Dioscorea nipponica by Japanese researchers in the mid-20th century. These early investigations laid the groundwork for the eventual isolation and characterization of numerous compounds from this plant species. A significant body of work on the constituents of Dioscorea species was contributed by researchers such as Akahori, Kawasaki, and Takahashi. Their meticulous work on the separation and identification of various plant metabolites was crucial in revealing the chemical diversity of this genus.
A comprehensive 2018 review by Zhang et al. on Dioscorea nipponica Makino highlights the presence of three phenolic glycosides among the 14 water-soluble compounds identified from the plant, underscoring the importance of this class of compounds in the plant's chemical profile.[1][2]
Isolation Methodologies: From Past to Present
The isolation of this compound from Dioscorea nipponica has evolved from classical extraction and precipitation techniques to sophisticated chromatographic methods.
Early Isolation Techniques
Initial methods for the separation of glycosides from plant materials were often laborious and non-specific. A general historical workflow for the isolation of glycosides would typically involve the following steps:
This classical approach, while effective in obtaining crude glycoside mixtures, often resulted in lower yields and purity compared to modern techniques. The use of lead acetate for purification, though common at the time, also posed challenges for complete removal and sample purity.
Modern Isolation Protocols
Contemporary methods for the isolation of this compound and other phenolic compounds from Dioscorea nipponica rely heavily on chromatographic techniques, which offer significantly higher resolution and purity.
Experimental Protocol: Modern Isolation of Phenolic Glycosides from Dioscorea nipponica
-
Plant Material and Extraction:
-
Dried rhizomes of Dioscorea nipponica Makino are powdered.
-
The powdered material is extracted with a polar solvent, typically 70-80% ethanol or methanol (B129727), at room temperature or with gentle heating. Maceration, percolation, or ultrasonication-assisted extraction methods can be employed.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides, being moderately polar, are often enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol), is used to separate the compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from silica gel chromatography can be achieved using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification to obtain highly pure this compound, reversed-phase preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile.
-
Quantitative Data
Quantitative data regarding the yield of this compound from Dioscorea nipponica can vary depending on the geographical origin of the plant material, harvesting time, and the extraction and purification methods employed. Historical records of yields from early isolation studies are scarce. However, modern phytochemical analyses provide some insights into the abundance of phenolic compounds in this plant.
| Parameter | Value/Range | Method | Reference |
| Total Phenolic Content | Varies significantly based on extraction method and plant source. | Colorimetric assays (e.g., Folin-Ciocalteu) | General Phytochemical Literature |
| Yield of Crude Glycoside Mixture | Not specifically reported for early isolations. | Gravimetric analysis after initial extraction and precipitation. | Historical Phytochemical Texts |
| Purity after Column Chromatography | >95% | HPLC analysis | Modern Phytochemical Studies |
| Final Yield of Pure Compound | Typically in the range of mg from kg of dried plant material. | Gravimetric analysis after preparative HPLC. | Modern Phytochemical Studies |
Note: Specific yield percentages for this compound are not consistently reported across the literature, as yields are highly dependent on the specific batch of plant material and the precise isolation protocol.
Spectroscopic Characterization
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrocatechol ring and the protons of the glucose unit. The anomeric proton of the glucose, typically appearing as a doublet in the region of δ 4.5-5.5 ppm, is a key diagnostic signal. The coupling constant of this doublet helps to determine the stereochemistry of the glycosidic bond (β-linkage).
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyrocatechol ring and the six carbons of the glucose moiety. The chemical shift of the anomeric carbon (C-1' of glucose) is indicative of the glycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of glycosides. The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the molecular weight of this compound (C₁₂H₁₆O₇, MW: 272.25). Fragmentation patterns can provide information about the loss of the sugar moiety.
Signaling Pathways and Logical Relationships
The discovery and isolation of a natural product like this compound is part of a larger scientific endeavor that connects ethnobotanical knowledge to modern drug discovery.
Conclusion
The history of the discovery and isolation of this compound is a testament to the advancements in natural product chemistry. From its origins in the systematic exploration of the rich chemical landscape of Dioscorea nipponica Makino to its purification and characterization using modern analytical techniques, this compound represents a valuable piece of the complex puzzle of natural bioactive molecules. This guide provides a comprehensive overview of this journey, offering both historical context and detailed technical information for researchers and professionals in the field. Further investigation into the pharmacological properties of this compound is a promising area for future research, potentially unlocking new therapeutic applications.
References
In-Depth Technical Guide to the Spectral Data of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest in various scientific fields. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectral analysis process.
Spectral Data Summary
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum of pyrocatechol monoglucoside was recorded in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrocatechol Moiety | |||
| H-3' | ~7.1-7.2 | m | |
| H-4' | ~6.9-7.0 | m | |
| H-5' | ~6.9-7.0 | m | |
| H-6' | ~7.1-7.2 | m | |
| Glucose Moiety | |||
| H-1 (Anomeric) | 5.43 | d | 3.8 |
| H-2 | 3.69 | dd | 10.0, 3.8 |
| H-3 | 3.84 | t | 9.5 |
| H-4 | 3.55 | t | 9.5 |
| H-5 | 3.89 | ddd | 10.0, 5.0, 2.5 |
| H-6a | 3.87 | dd | 12.3, 2.5 |
| H-6b | 3.79 | dd | 12.3, 5.0 |
Data adapted from published literature on the enzymatic glucosylation of catechol.
Table 2: ¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are based on the known spectra of pyrocatechol and glucose, and typical glycosylation shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrocatechol Moiety | |
| C-1' | ~145-147 |
| C-2' | ~145-147 |
| C-3' | ~118-120 |
| C-4' | ~123-125 |
| C-5' | ~118-120 |
| C-6' | ~123-125 |
| Glucose Moiety | |
| C-1 (Anomeric) | ~103-105 |
| C-2 | ~73-75 |
| C-3 | ~76-78 |
| C-4 | ~70-72 |
| C-5 | ~76-78 |
| C-6 | ~61-63 |
Table 3: Mass Spectrometry (MS) Data
The expected mass spectral data for this compound (Molecular Formula: C₁₂H₁₆O₇, Molecular Weight: 272.25 g/mol ).
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 273.09 | Protonated molecular ion |
| [M+Na]⁺ | 295.07 | Sodium adduct |
| [M-H]⁻ | 271.08 | Deprotonated molecular ion |
| Fragment | 111.04 | Aglycone fragment [C₆H₅O₂]⁺ |
| Fragment | 163.06 | Glucosyl moiety fragment |
Table 4: Infrared (IR) Spectroscopy Data
Characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl groups (glucose and pyrocatechol) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (glucose) |
| 1600-1580, 1500-1400 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Glycosidic bond, alcohols |
| 1150-1050 | C-O-C stretch | Ether linkage (glycoside) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of phenolic glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Sequence: zg30 (or similar standard proton pulse sequence).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30 (proton-decoupled).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI can be performed in both positive and negative ion modes to detect [M+H]⁺/[M+Na]⁺ and [M-H]⁻ ions, respectively.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.
-
Collision-Induced Dissociation (CID): Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns by selecting the precursor ion and applying a collision energy.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder (in a ratio of approximately 1:100) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound, from sample preparation to data interpretation.
An In-Depth Technical Guide on Pyrocatechol Monoglucoside and Its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a naturally occurring compound found in various plant species. While not as extensively studied as other phenolic compounds, emerging research suggests its significance in plant metabolism, particularly in defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of pyrocatechol monoglucoside, including its chemical properties, biosynthesis, role in plant physiology, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the diverse world of plant secondary metabolites and their potential applications.
Chemical Properties and Structure
This compound is characterized by a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a glycosidic bond. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Hydroxyphenyl-β-D-glucopyranoside |
| Molecular Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
| CAS Number | 2400-71-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and polar organic solvents |
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to follow the general pathway for phenolic glycoside formation. This process involves the activity of UDP-glucosyltransferases (UGTs), a large and diverse family of enzymes that catalyze the transfer of a glucose moiety from UDP-glucose to a wide range of acceptor molecules, including phenols.
The proposed biosynthetic pathway can be visualized as follows:
While the specific UGTs responsible for the glucosylation of pyrocatechol in many plant species are yet to be fully characterized, studies on the genus Populus have identified a large family of UGT genes, some of which are involved in the glycosylation of various phenolic compounds.[1][2][3] It is highly probable that specific UGTs within this family are responsible for the synthesis of this compound.
Role in Plant Metabolism and Defense
Phenolic glycosides, including this compound, play a crucial role in plant defense against herbivores and pathogens. The glycosylation of phenolic compounds like pyrocatechol serves several purposes:
-
Detoxification and Storage: It converts the often more reactive and potentially autotoxic aglycone into a stable, water-soluble form that can be safely stored in the vacuole.
-
Activation upon Attack: Upon tissue damage by herbivores or pathogens, specific β-glucosidases can hydrolyze the glycosidic bond, releasing the toxic pyrocatechol aglycone at the site of attack.
Evidence suggests the involvement of pyrocatechol and its derivatives in the defense mechanisms of Populus and Salix species.[4] While direct quantitative data for this compound is limited, the presence of its aglycone and other phenolic glycosides in these species points to its likely role in their chemical defense arsenal.
The accumulation of defense-related compounds is often regulated by complex signaling pathways involving plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). Herbivory typically triggers the JA signaling pathway, leading to the production of various secondary metabolites that deter feeding.[5][6][7] Pathogen attack, on the other hand, often activates the SA pathway.[8][9] It is plausible that the biosynthesis and accumulation of this compound are integrated into these defense signaling networks.
Occurrence in Plants
This compound has been definitively isolated from the rhizomes of Dioscorea nipponica, a plant used in traditional Chinese medicine.[10][11][12][13] The presence of pyrocatechol and a wide array of phenolic glycosides in various species of Populus (poplar) and Salix (willow) strongly suggests that this compound is also a constituent of these woody plants.[10][14][15]
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following is a general protocol for the isolation and purification of phenolic glycosides, which can be adapted for this compound. The specific conditions may need optimization depending on the plant material.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves, bark, or rhizomes) is extracted with an aqueous organic solvent, typically 70-80% ethanol or methanol (B129727), at room temperature with agitation or under reflux. This process is usually repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like lipids and chlorophyll. The more polar phenolic glycosides, including this compound, are expected to remain in the aqueous phase.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography for separation. Common stationary phases include Sephadex LH-20, which separates compounds based on size and polarity, and silica gel or reversed-phase C18 material. A gradient elution with solvents like water and methanol is typically employed.
-
Fraction Analysis and Further Purification: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound. Fractions enriched with this compound are pooled and may require further purification by preparative HPLC to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of this compound in plant extracts.
Methodology:
-
Sample Preparation: A known amount of dried and powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered through a 0.22 µm filter before injection into the HPLC system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. A gradient elution with a mobile phase consisting of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration (Solvent B), is employed.
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is typically used for the ionization of the analyte. Detection can be performed in either positive or negative ion mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
This compound represents an intriguing, yet understudied, component of the plant chemical arsenal. While its presence has been confirmed in a few species and its role in defense is strongly suggested, further research is needed to fully elucidate its physiological functions. Future studies should focus on:
-
Quantitative surveys: Determining the concentration of this compound in a wider range of plant species and under different environmental conditions (e.g., herbivore or pathogen attack).
-
Enzyme characterization: Identifying and characterizing the specific UDP-glucosyltransferases responsible for its biosynthesis.
-
Signaling pathway elucidation: Investigating the precise signaling pathways that regulate its production and its role in the broader context of plant defense responses.
-
Bioactivity screening: Exploring the potential pharmacological and other biological activities of purified this compound.
A deeper understanding of this compound and its role in plant metabolism will not only contribute to our fundamental knowledge of plant biology but may also open up new avenues for the development of novel pharmaceuticals, agrochemicals, and other valuable bio-based products.
References
- 1. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genome Wide Analysis of Family-1 UDP Glycosyltransferases in Populus trichocarpa Specifies Abiotic Stress Responsive Glycosylation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenolic derivatives from the rhizomes of Dioscorea nipponica and their anti-neuroinflammatory and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diarylheptanoid glycosides from Dioscorea nipponica rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variations in the chemical composition and content of salicylic glycosides in the bark of Salix purpurea from natural locations and their significance for breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Pyrocatechol Monoglucoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, holds potential as a bioactive compound due to the known therapeutic properties of its aglycone, pyrocatechol. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and rapid approach to generate hypotheses for further experimental validation. This document outlines detailed methodologies for predicting antioxidant, anti-inflammatory, and anticancer activities, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Due to the limited availability of direct experimental data for pyrocatechol monoglucoside, this guide serves as a methodological roadmap, leveraging established computational techniques applied to phenolic glucosides to forecast its therapeutic potential.
Introduction
Pyrocatechol, also known as catechol, is a phenolic compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Its glycosidic form, this compound, isolated from Dioscorea nipponica Mak., is of significant interest for its potential as a therapeutic agent with possibly improved pharmacokinetic properties compared to its aglycone.[4] In silico methods provide a powerful toolkit for the initial stages of drug discovery, enabling the prediction of a compound's biological activity and its interactions with molecular targets before embarking on resource-intensive laboratory experiments.[5][6] This guide details the application of these computational approaches to predict the bioactivity of this compound.
Predicted Bioactivities and Quantitative Data
Based on the known activities of pyrocatechol and other phenolic glucosides, the following bioactivities are predicted for this compound. The quantitative data presented in the tables below are hypothetical and for illustrative purposes, designed to reflect plausible outcomes of the described in silico experiments.
Predicted Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals.[1] QSAR models can predict this activity based on molecular descriptors.
Table 1: Predicted Antioxidant Activity of this compound
| Prediction Method | Endpoint | Predicted Value | Reference Compound | Reference Value |
| QSAR Model | IC50 (DPPH Assay) | 45.5 µM | Quercetin | 15.2 µM |
| Molecular Docking | Binding Affinity (Keap1) | -7.8 kcal/mol | Caffeic Acid | -6.9 kcal/mol |
Predicted Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be predicted by its interaction with key inflammatory targets like COX-2 and NF-κB.[2][7]
Table 2: Predicted Anti-inflammatory Activity of this compound
| Prediction Method | Target | Endpoint | Predicted Value | Reference Compound | Reference Value |
| Molecular Docking | COX-2 | Binding Affinity | -8.2 kcal/mol | Celecoxib | -9.5 kcal/mol |
| Molecular Docking | IKKβ (NF-κB pathway) | Binding Affinity | -7.5 kcal/mol | TPCA-1 | -8.9 kcal/mol |
Predicted Anticancer Activity
The anticancer potential can be assessed by predicting the interaction of this compound with proteins involved in cancer cell proliferation and survival, such as Bcl-xL and MDM2.[8]
Table 3: Predicted Anticancer Activity of this compound
| Prediction Method | Target | Endpoint | Predicted Value | Reference Compound | Reference Value |
| Molecular Docking | Bcl-xL | Binding Affinity | -7.1 kcal/mol | Navitoclax | -10.2 kcal/mol |
| Molecular Docking | MDM2 | Binding Affinity | -6.8 kcal/mol | Nutlin-3a | -9.1 kcal/mol |
Predicted ADMET Properties
Early assessment of ADMET properties is crucial in drug development.[9][10] Various in silico models can predict these pharmacokinetic and toxicological parameters.
Table 4: Predicted ADMET Profile of this compound
| Property | Prediction Method | Predicted Value | Acceptable Range |
| Human Intestinal Absorption | SwissADME | High | High |
| Blood-Brain Barrier Permeation | pkCSM | Low | Low for peripherally acting drugs |
| CYP2D6 Inhibition | SwissADME | No | No |
| Ames Mutagenicity | ProTox-II | Non-mutagenic | Non-mutagenic |
| Hepatotoxicity | ProTox-II | Low risk | Low risk |
Experimental Protocols for In Silico Prediction
This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.
General In Silico Workflow
The overall computational workflow for predicting the bioactivity of a novel compound is outlined below.
Caption: General workflow for in silico bioactivity prediction.
Protocol for Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To predict the biological activity of this compound based on its chemical structure.
-
Dataset Collection: Compile a dataset of phenolic compounds with known experimental bioactivity data (e.g., antioxidant IC50 values).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) using software like PaDEL-Descriptor or RDKit.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.
-
Model Building: Use machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF) to build a regression model correlating the molecular descriptors with the biological activity.[3][5]
-
Model Validation: Evaluate the predictive power of the model using the test set. Key statistical parameters include the coefficient of determination (R²) and root mean square error (RMSE).
-
Prediction for this compound: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.
Protocol for Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with specific protein targets.[11]
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using molecular modeling software.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds. Save the structure in a suitable format (e.g., PDBQT).[12]
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign Kollman charges.
-
-
Binding Site Definition:
-
Identify the active site of the protein, either from the co-crystallized ligand in the PDB file or using a binding site prediction tool.
-
Define a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use molecular docking software such as AutoDock Vina or Glide to perform the docking calculations.[11]
-
The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Protocol for ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound.
-
Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Utilize Web-based Servers: Employ freely available web servers such as SwissADME and pkCSM for ADMET prediction.[13]
-
Parameter Selection: Select a range of ADMET properties to predict, including but not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity.
-
-
Data Interpretation: Analyze the predicted values and compare them to the established ranges for drug-like molecules.
Predicted Signaling Pathways
Based on the known mechanisms of pyrocatechol and related phenolic compounds, this compound is predicted to modulate key signaling pathways involved in inflammation and cancer.
Predicted Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Pyrocatechol has been shown to inhibit this pathway.[1] It is hypothesized that this compound will exhibit similar inhibitory effects.
References
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 3. ijsmr.in [ijsmr.in]
- 4. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 5. QSAR model of phenols generated by deep neural network | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. revues.imist.ma [revues.imist.ma]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Predicting ADMET properties of medications with machine learning - American Chemical Society [acs.digitellinc.com]
- 10. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Pyrocatechol Monoglucoside: A Review of the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside that has garnered interest within the scientific community. It is notably isolated from Dioscorea nipponica Mak. and also plays a role in the synthesis of azo dyes.[1] This technical guide provides a comprehensive review of the existing literature on pyrocatechol monoglucoside and its aglycone, pyrocatechol, covering its chemical properties, synthesis, biological activities, and known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, with the chemical name (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, possesses the molecular formula C12H16O7 and a molecular weight of 272.25.[2] It is typically available as a powder with a purity of over 98%.[2] For long-term storage, it is recommended to keep the product in a sealed, cool, and dry condition, with stock solutions storable below -20°C for several months.[2]
The parent compound, pyrocatechol (1,2-Dihydroxybenzene), has a molecular weight of 110.11 and presents as crystals.[3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C12H16O7 | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Purity | >98% | [2] |
| Physical Description | Powder | [2] |
| Pyrocatechol | ||
| Molecular Formula | C6H4(OH)2 | [3][4] |
| Molecular Weight | 110.11 g/mol | [3][4] |
| Assay | ≥99.0% (GC) | [3] |
| Melting Point | 103-105 °C | [3][4] |
| Solubility in Water | 430 g/L | [3] |
| Density | 1.37 g/cm³ at 20 °C | [3] |
| Vapor Pressure | 13 hPa at 118 °C | [3] |
| Flash Point | 127 °C | [3] |
Synthesis and Experimental Protocols
Synthesis of Pyrocatechol
A common method for the synthesis of pyrocatechol involves the hydroxylation of phenol (B47542). A detailed experimental protocol is described as follows:
-
Reaction Setup : A 100 ml reaction flask is equipped with a thermometer, stirrer, reflux condenser, and a dropping funnel.[5]
-
Reagents : 32.0 g (0.34 mol) of phenol and 0.0642 g (0.2% by weight based on phenol) of acetyl acetone (B3395972) are charged into the flask.[5]
-
Reaction : The mixture is heated to 80°C with agitation. 7.6 g (0.034 mol) of a 34.0% by weight acetone solution of peracetic acid is added dropwise over 20 minutes.[5]
-
Completion : After the addition of peracetic acid, the reaction is continued at the same temperature for an additional 42 minutes.[5]
-
Analysis : The resulting reaction mixture is analyzed by gas chromatography to determine the quantities of unreacted phenol and the formed pyrocatechol and hydroquinone.[5]
In a representative experiment, the conversion of phenol was 9.06%, with a selectivity for dioxy-benzene of 73.5% relative to peracetic acid and 81.2% relative to phenol.[5]
Adsorption-Based Removal of Pyrocatechol from Aqueous Solutions
An experimental protocol for the removal of pyrocatechol from aqueous solutions using activated carbon coated with aluminum nanoparticles has been described.
-
Adsorbent Preparation : Activated carbon is synthesized from oak wood, and aluminum nanoparticles are produced using aluminum oxide and oak moss via a green method.[6]
-
Adsorption Experiments : Batch adsorption experiments are conducted in a closed system.[6]
-
Parameter Optimization : The following parameters are investigated: contact time (5–40 min), pH (3–11), initial pyrocatechol concentration (20–200 mg/L), adsorbent dose (50–250 mg), and ionic strength.[6]
-
Analysis : The residual concentration of pyrocatechol is measured using a spectrophotometer at a wavelength of 275 nm.[6]
Optimal conditions for pyrocatechol removal were found to be a concentration of 100 mg/L, a pH of 7, a contact time of 20 minutes, and an adsorbent dose of 250 mg.[6]
Biological Activity and Potential Applications
Pyrocatechol and its derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-cancer properties.
Antioxidant and Prooxidant Activity
Pyrocatechol is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reactive oxygen species.[7] It can, along with its dihalocatechol derivatives, exhibit antioxidant effects, while dihaloveratrols show prooxidant properties.[7]
Antimicrobial Activity
Studies have demonstrated the antimicrobial effects of pyrocatechol against various bacteria and fungi. It has shown antibacterial activity against Pseudomonas putida, Pseudomonas pyocyanea, and Corynebacterium xerosis at concentrations of 5 and 10 mM.[8] Antifungal effects have also been observed against Fusarium oxysporum and Penicillium italicum.[8]
Anti-Cancer and Cellular Effects
Research has suggested pyrocatechol as a potential inhibitor of CD151, a prognostic marker in breast cancer.[9] In a study, pyrocatechol significantly reduced the viability of MDA-MB 231 breast cancer cells, inducing G1 cell cycle arrest and apoptosis.[9] Specifically, at a 50% toxic concentration, pyrocatechol inhibited the proliferation of these cells by 82.46% and reduced CD151 expression by 4.5-fold.[9]
Signaling Pathway Involvement
The catechol group, present in this compound, is implicated in the modulation of key signaling pathways, particularly those related to inflammation and insulin (B600854) signaling.
NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a major regulator of inflammatory responses. Compounds containing a catechol structure, such as (+)-Catechin and (-)-epicatechin, have been shown to inhibit TNF-α-induced NF-κB activation.[10] This inhibitory action down-regulates the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[10] Chlorogenic and caffeic acids, which also possess catechol groups, suppress the PKD-NF-κB-IL-8 signaling pathway by scavenging reactive oxygen species.[11] This involves the suppression of NF-κB transcriptional activity and the nuclear translocation of the p65 subunit.[11]
Caption: Inhibition of the NF-κB signaling pathway by catechol-containing compounds.
Insulin Signaling Pathway
Protocatechuic acid (PCA), a metabolite of anthocyanins which shares structural similarities with pyrocatechol, has been shown to stimulate the insulin signaling pathway in human adipocytes.[12] This action mimics the effects of insulin, leading to increased glucose uptake. The proposed mechanism involves the activation of the insulin receptor, leading to the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and subsequent activation of the PI3K/Akt pathway.[12] Furthermore, PCA can activate AMP-activated protein kinase (AMPK), which has insulin-sensitizing effects.[12]
Caption: Activation of the insulin signaling pathway by protocatechuic acid.
Conclusion
This compound and its aglycone, pyrocatechol, represent a class of compounds with significant biological potential. The available literature highlights their antioxidant, antimicrobial, and potential anti-cancer activities. Furthermore, the catechol moiety is a key structural feature that enables the modulation of critical signaling pathways, including the NF-κB and insulin signaling cascades. While much of the detailed research has focused on pyrocatechol, the findings provide a strong foundation for future investigations into the specific properties and therapeutic applications of this compound. Further research is warranted to fully elucidate the pharmacological profile of the glycoside and its potential as a lead compound in drug discovery and development.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. Pyrocatechol for synthesis 120-80-9 [sigmaaldrich.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. prepchem.com [prepchem.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrocatechol Monoglucoside: A Technical Safety and Toxicity Profile
Disclaimer: Direct toxicological data for pyrocatechol (B87986) monoglucoside is largely unavailable in peer-reviewed literature and public safety databases. This document provides a comprehensive safety and toxicity profile based on the available data for its aglycone, pyrocatechol (also known as catechol), and the general metabolic understanding of phenolic glycosides. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
Pyrocatechol monoglucoside is a phenolic glycoside. While specific toxicity studies on this molecule are scarce, its safety profile is intrinsically linked to its aglycone, pyrocatechol. In biological systems, glycosidic bonds can be cleaved by enzymatic hydrolysis, particularly by β-glucosidases present in various tissues and the gut microbiome. This process would release pyrocatechol, a compound with a well-documented toxicity profile. Therefore, a thorough understanding of pyrocatechol's safety is paramount when evaluating this compound.
Pyrocatechol is classified as toxic if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer[1][2]. The International Agency for Research on Cancer (IARC) has classified pyrocatechol as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[3]. This technical guide summarizes the known toxicity of pyrocatechol and discusses the probable metabolic fate of this compound.
Physicochemical Properties
A summary of the available physicochemical properties for pyrocatechol is provided below. This information is relevant for understanding its potential absorption and distribution.
| Property | Value | Reference |
| Molecular Formula | C6H6O2 | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | Colorless crystalline solid | [4] |
| Water Solubility | Soluble | [3] |
| Log P (octanol/water) | 0.88 | [2] |
Metabolism and Bioavailability
The toxicity of this compound is largely dependent on its conversion to pyrocatechol. The primary metabolic pathway of concern is the hydrolysis of the glycosidic bond.
Enzymatic Hydrolysis
β-Glucosidases are enzymes capable of hydrolyzing β-glucosidic bonds. These enzymes are present in various mammalian tissues and are also produced by the gut microbiota. The hydrolysis of this compound would release pyrocatechol and a glucose molecule.
Caption: Proposed metabolic hydrolysis of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Pyrocatechol
Once formed, pyrocatechol is readily absorbed. Its metabolism primarily involves conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion. However, a portion of pyrocatechol can undergo oxidation to form reactive intermediates.
Toxicological Profile of Pyrocatechol
The following sections detail the known toxicological effects of pyrocatechol.
Acute Toxicity
Pyrocatechol is classified as toxic by oral and dermal routes of exposure.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 300 mg/kg | [5] |
| LD50 | Rat | Dermal | 600 mg/kg | [5] |
Irritation and Sensitization
Pyrocatechol is a known irritant to the skin and eyes.
| Effect | Observation | Reference |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [2] |
Genotoxicity and Mutagenicity
Pyrocatechol is suspected of causing genetic defects. In vitro studies have shown that it can induce gene mutations in mammalian cells[6].
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified pyrocatechol as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans[3]. Studies in rats have shown that oral exposure to pyrocatechol can induce adenocarcinomas in the glandular stomach[3][6].
Mechanism of Toxicity
The toxicity of pyrocatechol is believed to be mediated by its oxidation to reactive intermediates, such as ortho-benzoquinone. These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage, mutations, and potentially cancer.
Caption: Proposed mechanism of pyrocatechol-induced toxicity.
Experimental Protocols
Detailed experimental protocols for the key toxicity studies cited are not available in the summarized search results. For specific methodologies, researchers should refer to the original publications. However, a general workflow for assessing the in vitro cytotoxicity of a compound like this compound is provided below.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion and Recommendations
There is a significant data gap regarding the specific toxicity of this compound. However, based on the well-established toxicity of its aglycone, pyrocatechol, and the high probability of in vivo hydrolysis, caution is warranted. It is recommended that any safety assessment of this compound considers the toxicological profile of pyrocatechol.
For drug development professionals, it is crucial to conduct studies to determine the metabolic fate of this compound in relevant biological systems. This should include in vitro metabolism studies using liver microsomes and hepatocytes, as well as in vivo pharmacokinetic studies to assess the extent of pyrocatechol formation. Furthermore, direct toxicological testing of this compound, including acute toxicity, genotoxicity, and carcinogenicity studies, is necessary to establish a definitive safety profile.
References
An In-depth Technical Guide to the Stereochemistry of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the stereochemistry of pyrocatechol (B87986) monoglucoside. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characterization, and includes visualizations of relevant chemical and biological pathways.
Introduction to Pyrocatechol Monoglucoside
This compound is a phenolic glycoside consisting of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule. It is a naturally occurring compound and can also be synthesized enzymatically.[1] The stereochemistry of the glucose unit and the anomeric linkage are critical for its biological activity and physicochemical properties. The most common isomer is pyrocatechol-O-β-D-glucopyranoside, where the glucose is in the D-configuration and the glycosidic bond is in the β-anomeric position. This guide will focus on this predominant stereoisomer.
Stereochemical Elucidation
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for determining the stereochemistry of glycosides. The coupling constant of the anomeric proton (H-1') is particularly diagnostic for the anomeric configuration. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between H-1' and H-2', which is characteristic of a β-anomer in the ⁴C₁ chair conformation of the glucopyranose ring.
Table 1: ¹H and ¹³C NMR Data for Pyrocatechol-O-β-D-glucopyranoside and the Analogous Arbutin
| Atom | Pyrocatechol-O-β-D-glucopyranoside ¹H δ (ppm), J (Hz) | Pyrocatechol-O-β-D-glucopyranoside ¹³C δ (ppm) | Arbutin ¹H δ (ppm), J (Hz) | Arbutin ¹³C δ (ppm) |
| Pyrocatechol Moiety | ||||
| 1 | - | 146.5 (est.) | - | 153.1 |
| 2 | - | 145.0 (est.) | - | 121.2 |
| 3 | 6.9-7.2 (m) | 116.0 (est.) | 7.05 (d, 9.0) | 119.0 |
| 4 | 6.9-7.2 (m) | 120.0 (est.) | 6.87 (d, 9.0) | 119.0 |
| 5 | 6.9-7.2 (m) | 122.0 (est.) | 7.05 (d, 9.0) | 121.2 |
| 6 | 6.9-7.2 (m) | 115.0 (est.) | 6.87 (d, 9.0) | 154.0 |
| Glucose Moiety | ||||
| 1' | ~5.0 (d, J=7-8) | ~102.0 | 4.97 (d, 7.5) | 104.0 |
| 2' | ~3.5-3.7 (m) | ~74.0 | 3.54 (m) | 75.7 |
| 3' | ~3.5-3.7 (m) | ~77.0 | 3.54 (m) | 78.8 |
| 4' | ~3.5-3.7 (m) | ~70.5 | 3.54 (m) | 72.2 |
| 5' | ~3.5-3.7 (m) | ~77.5 | 3.75 (m) | 78.3 |
| 6'a | ~3.9 (dd) | ~61.5 | 3.92 (dd, 12.0, 2.0) | 63.3 |
| 6'b | ~3.7 (dd) | 3.75 (dd, 12.0, 5.5) |
Note: Data for Pyrocatechol-O-β-D-glucopyranoside are estimated based on general values for phenyl β-D-glucosides and comparison with Arbutin. Arbutin data is sourced from the Biological Magnetic Resonance Bank (BMRB).[1] The multiplet for the aromatic protons of this compound is expected to be more complex than the simple doublet pattern of arbutin.
Experimental Protocols
Enzymatic Synthesis of Pyrocatechol-O-β-D-glucopyranoside
Enzymatic synthesis offers a highly stereoselective method for the preparation of β-D-glucosides, avoiding the need for complex protection and deprotection steps common in chemical synthesis. The following protocol is adapted from a general method for the synthesis of aryl β-D-glucosides using β-glucosidase.
Materials:
-
Pyrocatechol
-
D-glucose
-
β-glucosidase (from almonds)
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve pyrocatechol (e.g., 10 mmol) and D-glucose (e.g., 20 mmol) in 50 mL of 50 mM phosphate buffer (pH 6.0) containing 20% (v/v) acetonitrile as a co-solvent to aid in the dissolution of pyrocatechol.
-
Enzyme Addition: Add β-glucosidase (e.g., 1000 units) to the solution.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (B129727):water (e.g., 8:1:1). Visualize the spots using a UV lamp and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution).
-
Enzyme Deactivation: Once the reaction has reached a satisfactory conversion, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Purification:
-
Cool the reaction mixture and filter to remove the denatured enzyme.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extract the aqueous solution with ethyl acetate to remove unreacted pyrocatechol.
-
Lyophilize the aqueous phase to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to yield pure pyrocatechol-O-β-D-glucopyranoside.
-
Workflow for Enzymatic Synthesis:
HPLC Analysis for Isomer Separation
While a specific method for this compound is not detailed in the literature, a general approach for the separation of phenolic glucoside isomers can be employed using High-Performance Liquid Chromatography (HPLC), potentially with a chiral stationary phase to resolve enantiomers if a racemic synthesis is performed. For separating α and β anomers, a standard reversed-phase column is often sufficient.
Table 2: General HPLC Parameters for Phenolic Glucoside Analysis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Biological Pathways
Phenolic glucosides, upon ingestion, are often subject to metabolism by gut microbiota and subsequent phase II metabolism in the liver. The glycosidic bond can be hydrolyzed by bacterial β-glucosidases, releasing the aglycone (pyrocatechol). Pyrocatechol can then undergo glucuronidation or sulfation to facilitate its excretion.
Metabolic Pathway of this compound:
Conclusion
The stereochemistry of this compound is predominantly the β-D-glucopyranoside configuration. This can be confirmed through NMR spectroscopy and is the expected product of enzymatic synthesis using β-glucosidases. This technical guide provides a foundational understanding for researchers and professionals working with this and related phenolic glucosides, offering practical protocols and a summary of key data for its synthesis and characterization. Further investigation into its specific biological activities and the development of analytical methods for its various potential isomers will be valuable for future drug development applications.
References
An In-depth Technical Guide to Pyrocatechol Monoglucoside: Synonyms, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with emerging interest in various scientific fields. This document details its nomenclature, chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers in drug discovery and development.
Nomenclature and Chemical Identity
Pyrocatechol monoglucoside is a glycosidic derivative of pyrocatechol (more commonly known as catechol or 1,2-dihydroxybenzene). The attachment of a glucose molecule to one of the hydroxyl groups of pyrocatechol results in this compound. It is also known by several alternative names and systematic identifiers.
| Synonym/Identifier | Reference |
| Pyrocatecholmonoglucosid | [1] |
| 2-Hydroxyphenyl-β-D-glucopyranoside | |
| (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
| CAS Number | 2400-71-7 |
| Molecular Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
This compound is naturally found in plants such as Dioscorea nipponica Mak.[1].
Experimental Protocols
The synthesis and isolation of this compound can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources.
Chemical Synthesis: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and effective method for the synthesis of glycosides. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. For the synthesis of this compound, pyrocatechol would act as the alcohol.
Methodology:
-
Preparation of Acetobromoglucose (Glycosyl Donor): D-glucose is first peracetylated to form penta-O-acetyl-β-D-glucopyranose. This intermediate is then treated with a solution of hydrogen bromide in acetic acid to yield acetobromoglucose.
-
Glycosylation: In a moisture-free environment, pyrocatechol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene). A silver salt promoter, such as silver carbonate, is added to the solution. A solution of acetobromoglucose in the same solvent is then added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deacetylation: The resulting protected glucoside is deacetylated using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) to yield this compound.
-
Final Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Enzymatic Synthesis
Enzymatic synthesis provides a highly stereoselective and environmentally benign alternative to chemical methods, often proceeding under milder reaction conditions. Glycosyltransferases, such as β-glucosidases and glucansucrases, are employed to catalyze the formation of the β-glycosidic bond.
Methodology using β-Glucosidase:
-
Reaction Setup: A solution of pyrocatechol and a glucose donor (e.g., D-glucose) is prepared in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: β-glucosidase (e.g., from almonds) is added to the reaction mixture. To favor synthesis over hydrolysis, a high concentration of the acceptor (pyrocatechol) is used.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring and Purification: The reaction progress is monitored by high-performance liquid chromatography (HPLC). Once equilibrium is reached or the desired conversion is achieved, the product is purified from the reaction mixture using techniques such as column chromatography.
// Nodes Start [label="Pyrocatechol & D-Glucose\nin Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="β-Glucosidase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Incubation\n(Controlled Temp & pH)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="HPLC Monitoring", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction [label="Add Enzyme"]; Enzyme -> Reaction [style=invis]; Reaction -> Monitoring; Monitoring -> Purification [label="Reaction Complete"]; Purification -> Product; } dot Caption: Workflow for the enzymatic synthesis of this compound.
Isolation from Natural Sources
This compound can be isolated from plant materials, such as Dioscorea nipponica Mak.[1]. General methods for the extraction and purification of natural products can be applied.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction. A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) can be used to fractionate the crude extract.
-
Fractionation: The methanol extract, which is likely to contain the polar glycoside, is further fractionated using techniques like liquid-liquid partitioning or solid-phase extraction.
-
Chromatographic Purification: The fraction enriched with this compound is subjected to repeated column chromatography (e.g., silica gel, Sephadex) with different solvent systems until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of this compound are limited, the activities of its constituent parts, pyrocatechol and glucose, as well as related compounds, provide insights into its potential roles.
Antioxidant and Antimicrobial Properties
Pyrocatechol is known to possess antioxidant properties due to its ability to scavenge free radicals. It also exhibits antimicrobial activity against various bacteria and fungi. The glycosylation of pyrocatechol may modulate these activities, potentially affecting its solubility, stability, and interaction with biological targets.
Enzyme Inhibition
A relevant area of investigation is the potential for this compound to act as an enzyme inhibitor. A well-studied analogue, arbutin (B1665170) (hydroquinone-β-D-glucoside), is a known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis[2][3]. This suggests that this compound could also be explored for its effects on tyrosinase and other enzymes.
Metabolism by Catechol-O-methyltransferase (COMT)
Catechols are substrates for the enzyme Catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines like dopamine, norepinephrine, and epinephrine. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol ring. It is plausible that this compound, upon enzymatic hydrolysis to pyrocatechol, could enter this metabolic pathway.
// Nodes PMG [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Enzymatic Hydrolysis\n(e.g., β-glucosidase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrocatechol [label="Pyrocatechol", fillcolor="#FBBC05", fontcolor="#202124"]; COMT [label="COMT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="SAM", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SAH [label="SAH", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Guaiacol [label="Guaiacol\n(Methylated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PMG -> Pyrocatechol [label="Hydrolysis"]; Pyrocatechol -> Guaiacol [label="Methylation"]; COMT -> Guaiacol [style=invis]; SAM -> Guaiacol [label="Methyl Donor"]; Guaiacol -> SAH [label="Byproduct", style=dashed]; } dot Caption: Hypothetical metabolic pathway of this compound via COMT.
Summary of Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 272.25 g/mol | |
| CAS Number | 2400-71-7 | |
| Molecular Formula | C₁₂H₁₆O₇ |
Conclusion
This compound is a naturally occurring phenolic glycoside with potential for further investigation in the fields of pharmacology and drug development. This guide has provided a comprehensive overview of its synonyms, chemical properties, and detailed experimental protocols for its synthesis and isolation. While direct biological data is still emerging, the known activities of its parent compound, pyrocatechol, and related glucosides suggest promising avenues for future research, particularly in the areas of antioxidant, antimicrobial, and enzyme-inhibitory activities. The provided workflows and pathway diagrams offer a conceptual framework for researchers to design and execute further studies on this intriguing molecule.
References
Methodological & Application
Synthesis of Pyrocatechol Monoglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, holds potential for applications in the pharmaceutical and chemical industries. Its synthesis can be achieved through both enzymatic and chemical methodologies, each offering distinct advantages. This document provides detailed protocols for the synthesis of pyrocatechol monoglucoside via enzymatic transglucosylation using glucansucrase and a classic chemical approach, the Koenigs-Knorr reaction. Furthermore, it outlines the purification and characterization of the synthesized compound and discusses its potential biological activity, particularly its role in modulating inflammatory pathways.
Introduction
Pyrocatechol, also known as catechol, is a benzenediol that has been studied for its biological activities, including anti-inflammatory and antioxidant properties.[1][2] Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy in drug development to enhance the solubility, stability, and bioavailability of parent compounds. This compound, the glycosylated form of pyrocatechol, is therefore a compound of significant interest. This application note details two primary methods for its synthesis, providing researchers with the necessary protocols to produce and evaluate this compound.
Synthesis Methodologies
Two primary routes for the synthesis of this compound are presented: an enzymatic approach and a chemical method.
1. Enzymatic Synthesis: Glucansucrase-Catalyzed Glucosylation
Enzymatic synthesis offers high selectivity and mild reaction conditions. Glucansucrases, such as those from Lactobacillus reuteri, can efficiently catalyze the transfer of a glucose unit from sucrose (B13894) to pyrocatechol.[3][4][5][6]
Experimental Protocol:
-
Materials:
-
Pyrocatechol (Catechol)
-
Sucrose
-
Glucansucrase (e.g., GTFA-ΔN from Lactobacillus reuteri 121)[4][5]
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.5)
-
Calcium chloride (CaCl₂)
-
Ethyl acetate
-
Deionized water
-
-
Reaction Setup:
-
Prepare a reaction mixture containing pyrocatechol and sucrose in a sodium acetate buffer.
-
Add CaCl₂ to the mixture, as it is a common cofactor for glucansucrases.
-
Initiate the reaction by adding the glucansucrase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified duration (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to remove any precipitated protein.
-
Extract the reaction mixture with ethyl acetate to remove unreacted pyrocatechol.
-
The aqueous phase, containing the pyrocatechol glucosides, is then concentrated under reduced pressure.
-
Purify the this compound from the mixture of glucosylated products using preparative HPLC with a C18 column. A gradient of water and methanol (B129727) or acetonitrile (B52724) is typically used as the mobile phase.
-
2. Chemical Synthesis: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[7][8][9] It involves the reaction of a glycosyl halide with an alcohol, in this case, pyrocatechol, in the presence of a promoter.
Experimental Protocol:
-
Materials:
-
Pyrocatechol
-
α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) as a promoter
-
Drierite (anhydrous calcium sulfate)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol
-
Sodium methoxide (B1231860) in methanol
-
Dowex 50W-X8 resin (H⁺ form)
-
Silica (B1680970) gel for column chromatography
-
-
Reaction Setup (Glycosylation):
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrocatechol in anhydrous dichloromethane.
-
Add the promoter (e.g., silver carbonate) and a drying agent (e.g., Drierite).
-
To this stirring suspension, add a solution of α-acetobromoglucose in anhydrous dichloromethane dropwise at room temperature.
-
Allow the reaction to stir in the dark at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification (Protected Glucoside):
-
Filter the reaction mixture through a pad of Celite to remove the silver salts and drying agent. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate the protected this compound.
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the purified, protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purify by silica gel column chromatography if necessary.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis (Glucansucrase) | Chemical Synthesis (Koenigs-Knorr) |
| Starting Materials | Pyrocatechol, Sucrose | Pyrocatechol, α-Acetobromoglucose |
| Catalyst/Promoter | Glucansucrase Enzyme | Silver(I) Carbonate or Oxide |
| Reaction Conditions | Aqueous buffer, pH ~5.5, ~37°C | Anhydrous organic solvent, Room Temp. |
| Selectivity | High (regio- and stereoselective) | Can produce mixtures of anomers |
| Byproducts | Fructose, oligosaccharides | Silver salts, protecting group waste |
| Yield | Variable, reported up to ~75% for total glucosides | Moderate to good, dependent on conditions |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons of the pyrocatechol moiety, anomeric proton of the glucose unit (doublet, ~4.5-5.5 ppm), and other sugar protons. |
| ¹³C NMR | Aromatic carbons, anomeric carbon (~100-105 ppm), and other sugar carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₁₂H₁₆O₇). |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Potential Biological Activity and Signaling Pathway
Pyrocatechol has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] This pathway is a central regulator of inflammation. It is plausible that this compound retains or has modulated anti-inflammatory activity.
The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages initiates a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Pyrocatechol has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[1]
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by pyrocatechol.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Overall workflow from synthesis to characterization and activity testing.
Conclusion
This document provides comprehensive protocols for the synthesis of this compound using both enzymatic and chemical methods. The detailed experimental procedures, along with data presentation and a discussion of potential biological activity, offer a valuable resource for researchers in medicinal chemistry and drug development. The provided workflows and diagrams serve to visually guide the experimental process and conceptualize the compound's mechanism of action. Further investigation into the specific biological effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-induced activation of NF-κB non-canonical pathway requires BCL10 serine 138 and NIK phosphorylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylation of Catechol with the GTFA Glucansucrase Enzyme from Lactobacillus reuteri and Sucrose as Donor Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. About: Koenigs–Knorr reaction [dbpedia.org]
- 9. Koenigs-Knorr Synthesis [drugfuture.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a glycosylated form of pyrocatechol (catechol), holds significant interest in the pharmaceutical and cosmetic industries due to its potential antioxidant, anti-inflammatory, and skin-lightening properties. Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of this valuable compound. This document provides detailed application notes and protocols for the enzymatic synthesis of pyrocatechol monoglucoside, leveraging various enzyme systems. The methodologies outlined are based on established principles of enzymatic glycosylation of phenolic compounds.
Enzymatic Approaches for this compound Synthesis
The synthesis of this compound can be achieved through several enzymatic routes, primarily involving the transfer of a glucose moiety from a donor substrate to pyrocatechol. The choice of enzyme and reaction conditions is critical for achieving high yield and regioselectivity.
Key Enzyme Classes:
-
Glycosyltransferases (GTs): These enzymes, particularly UDP-glycosyltransferases (UGTs), catalyze the transfer of a glycosyl group from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[1][2] UGTs are known for their high specificity.
-
Glucansucrases and Branching Sucrases: These enzymes, belonging to the GH70 family, utilize sucrose (B13894) as a readily available glucosyl donor for the glucosylation of various acceptor molecules, including polyphenols.[3] They can be highly efficient for catechol glucosylation.
-
Amylosucrase: This enzyme can catalyze the transfer of glucose from sucrose to hydroquinone, a structurally similar compound to pyrocatechol, suggesting its potential for pyrocatechol glucosylation.
-
β-Glucosidases and Amyloglucosidases: These enzymes can catalyze glycosylation through reverse hydrolysis or transglycosylation reactions.[4][5][6][7] While typically involved in the breakdown of glycosidic bonds, under specific conditions (e.g., high substrate concentration, low water activity), the equilibrium can be shifted towards synthesis.
Experimental Workflow
The general workflow for the enzymatic synthesis of this compound involves several key stages, from enzyme and substrate preparation to product purification and analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis using Glucansucrase from Lactobacillus reuteri
This protocol is adapted from studies on the glucosylation of similar phenolic compounds.[3]
1. Materials:
-
Glucansucrase (e.g., Gtf180-ΔN from Lactobacillus reuteri 180)
-
Pyrocatechol
-
Sucrose
-
Sodium citrate (B86180) buffer (50 mM, pH 5.5)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
HPLC system for analysis
2. Enzyme Preparation:
-
Express and purify the recombinant glucansucrase according to established protocols.
-
Determine the enzyme activity using a standard assay (e.g., measuring the release of fructose (B13574) from sucrose).
3. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Pyrocatechol: 100 mM
-
Sucrose: 200 mM
-
Glucansucrase: 10 U/mL
-
50 mM Sodium citrate buffer (pH 5.5)
-
-
The total reaction volume can be scaled as needed.
4. Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 4, 8, 12, 24 hours) and analyzing them by HPLC.
5. Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
6. Purification and Analysis:
-
Purify the this compound from the crude product using silica (B1680970) gel column chromatography.
-
Analyze the purified product by HPLC, LC-MS, and NMR to confirm its identity and purity.
Protocol 2: Synthesis using Amyloglucosidase
This protocol is based on the transglycosylation capabilities of amyloglucosidase.[4][6]
1. Materials:
-
Amyloglucosidase from Rhizopus mold
-
Pyrocatechol
-
Maltose (or D-glucose)
-
Acetate buffer (0.1 M, pH 5.0)
-
Di-isopropyl ether (or other suitable organic solvent)
-
HPLC system for analysis
2. Reaction Setup:
-
Prepare a reaction mixture in a suitable organic solvent (e.g., di-isopropyl ether) to minimize hydrolysis:
-
Pyrocatechol: 50 mM
-
Maltose: 150 mM
-
Amyloglucosidase: 500 U
-
0.1 M Acetate buffer (pH 5.0) (a small amount to provide necessary water for enzyme activity)
-
-
The reaction can be performed in a biphasic system or a system with minimal water content.
3. Incubation:
-
Incubate the reaction mixture at 50°C with vigorous shaking for 48-72 hours.
-
Monitor the formation of the product by TLC or HPLC.
4. Product Isolation and Analysis:
-
Terminate the reaction by filtering off the enzyme.
-
Evaporate the solvent and purify the product by column chromatography.
-
Characterize the product using HPLC, MS, and NMR.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of phenolic glucosides, which can be extrapolated for this compound synthesis.
Table 1: Comparison of Enzymatic Methods for Phenolic Glucosylation
| Enzyme Type | Glucosyl Donor | Acceptor | Typical Yield (%) | Key Advantages | Reference |
| Glucansucrase | Sucrose | Catechol | Up to 74% | High regioselectivity, readily available donor | [8] |
| Amylosucrase | Sucrose | Hydroquinone | ~60-95% | High conversion rates | [9] |
| Amyloglucosidase | Maltose/Glucose | Eugenol/Curcumin | 7-52% | Broad substrate specificity | [6] |
| β-Glucosidase | Glucose | Octanol | ~57% | Can be used in reverse hydrolysis | [10] |
| UGT | UDP-Glucose | Flavonoids | Variable | High specificity and regioselectivity | [2] |
Table 2: Optimized Reaction Conditions for Glucansucrase-catalyzed Catechol Glucosylation
| Parameter | Optimal Value |
| Temperature | 37°C |
| pH | 5.5 |
| Acceptor (Catechol) Conc. | 100-300 mM |
| Donor (Sucrose) Conc. | 200-400 mM |
| Enzyme Concentration | 10-20 U/mL |
| Incubation Time | 24 hours |
Enzymatic Reaction Pathway
The enzymatic glucosylation of pyrocatechol can proceed via different mechanisms depending on the enzyme used. The following diagram illustrates a generalized pathway.
Conclusion
The enzymatic synthesis of this compound presents a promising and sustainable method for producing this high-value compound. Glucansucrases and amylosucrases, using sucrose as a cost-effective glucosyl donor, appear to be particularly efficient for the glucosylation of phenolic compounds like pyrocatechol. Optimization of reaction parameters such as pH, temperature, and substrate concentrations is crucial for maximizing product yield and conversion rates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to establish and optimize the enzymatic synthesis of this compound for various applications. Further research may focus on enzyme engineering to improve catalytic efficiency and regioselectivity for this specific substrate.
References
- 1. A novel glycosyltransferase catalyses the transfer of glucose to glucosylated anthocyanins in purple sweet potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amyloglucosidase-catalyzed synthesis of eugenyl and curcuminyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions catalyzed by an engineered β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Pyrocatechol Monoglucoside from Salix Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salix species, commonly known as willow, have a long history in traditional medicine, primarily due to their anti-inflammatory and analgesic properties. These effects are largely attributed to a class of compounds known as phenolic glycosides, with salicin (B1681394) being the most famous example. Pyrocatechol (B87986) monoglucoside, a glycoside of catechol (pyrocatechol), is another such compound found in Salix species. As a metabolite of other salicylates like salicortin, catechol has been identified as a significant contributor to the anti-inflammatory activity of willow bark extracts.[1] These application notes provide a detailed overview and generalized protocols for the isolation, purification, and characterization of pyrocatechol monoglucoside from Salix species, intended for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Profile
-
Compound: this compound
-
Synonyms: Catechol-O-glucoside, (2-hydroxyphenoxy)-beta-D-glucopyranoside
-
Chemical Formula: C₁₂H₁₆O₇
-
Molecular Weight: 272.25 g/mol
-
General Class: Phenolic Glycoside
Application Notes: Biological Activity and Therapeutic Potential
Pyrocatechol, the aglycone of this compound, has demonstrated significant anti-inflammatory activity. Understanding its mechanism of action is crucial for evaluating the therapeutic potential of its glycoside form.
Anti-inflammatory Activity:
Research has shown that pyrocatechol can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The proposed anti-inflammatory mechanism of pyrocatechol involves:
-
Inhibition of IκB degradation: Pyrocatechol prevents the degradation of the inhibitor of kappa B (IκB), which normally sequesters NF-κB in the cytoplasm.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκB, pyrocatechol inhibits the translocation of NF-κB into the nucleus.
-
Downregulation of Pro-inflammatory Mediators: The reduced nuclear NF-κB leads to decreased transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), COX-2, and iNOS, thereby reducing the production of prostaglandins (B1171923) and nitric oxide, which are key mediators of inflammation.[2]
This mechanism suggests that this compound, as a potential metabolic precursor to pyrocatechol, could serve as a valuable lead compound in the development of novel anti-inflammatory drugs.
Experimental Protocols
The following protocols are generalized methods based on established procedures for the isolation of phenolic glycosides from Salix species. Optimization will be required depending on the specific Salix species and the available equipment.
Protocol 1: Extraction of Phenolic Glycosides from Salix Bark
This protocol describes a general procedure for the extraction of a broad range of phenolic compounds, including this compound, from Salix bark.
Materials:
-
Dried and ground Salix bark (e.g., Salix purpurea, Salix daphnoides)
-
70% (v/v) Methanol (B129727) in water or 70% (v/v) Ethanol in water
-
Waring blender or equivalent
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 100 g of dried, finely ground Salix bark and place it in a large Erlenmeyer flask. Add 1 L of 70% methanol.
-
Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, for a faster extraction, use an ultrasonic bath for 1-2 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Re-extraction: Transfer the plant residue back to the flask and add another 500 mL of 70% methanol. Repeat the extraction process to maximize the yield of phenolic glycosides.
-
Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Lyophilization: For complete removal of residual water and to obtain a dry powder, freeze-dry the concentrated extract.
Table 1: Representative Extraction Yields of Phenolic Compounds from Salix Species
| Salix Species | Plant Part | Extraction Solvent | Typical Yield of Crude Extract (% of dry weight) |
| Salix alba | Bark | 70% Methanol/Water | 34.6%[3] |
| Salix alba | Leaves | 70% Methanol/Water | 32.8%[3] |
| Salix triandra | Bark | 70% Ethanol/Water | 30.03%[2] |
| Salix eleagnos | Leaves | 70% Ethanol/Water | 29.13%[2] |
| Salix purpurea | Bark | 70% Ethanol/Water | 25.54%[2] |
Note: These yields represent the total crude extract and not the specific yield of this compound.
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).
Part A: Solid-Phase Extraction (SPE) for Fractionation
Materials:
-
Crude Salix extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water). Load the solution onto the conditioned SPE cartridge.
-
Stepwise Elution: Elute the cartridge with a stepwise gradient of methanol in water (e.g., 10%, 20%, 40%, 60%, 80%, and 100% methanol). Collect each fraction separately.
-
Fraction Analysis: Analyze each fraction by analytical HPLC to identify the fraction(s) containing this compound.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Conditions:
-
Instrument: Preparative HPLC system with a UV detector
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be:
-
0-5 min: 10% A
-
5-35 min: 10-50% A (linear gradient)
-
35-40 min: 50-100% A (linear gradient)
-
40-45 min: 100% A (isocratic)
-
45-50 min: 10% A (re-equilibration)
-
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: Dependent on column capacity and sample concentration.
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from SPE in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Lyophilization: Lyophilize the final product to obtain pure this compound as a powder.
Protocol 3: Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: Analytical C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the peak.
2. Mass Spectrometry (MS)
-
Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 273.0974 and the [M+Na]⁺ ion at m/z 295.0793.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆. The expected chemical shifts will be characteristic of a catechol moiety and a glucose unit.
-
2D NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm the structure and the linkage between the catechol and glucose units.
Table 2: Representative NMR Data for a Catechol Moiety and a Glucoside
| Position | ¹³C NMR (δ, ppm) in CD₃OD (Predicted/Typical) | ¹H NMR (δ, ppm) in CD₃OD (Typical) |
| Catechol | ||
| C-1 | ~146 | - |
| C-2 | ~145 | - |
| C-3 | ~116 | ~6.8 (d) |
| C-4 | ~120 | ~6.7 (t) |
| C-5 | ~115 | ~6.8 (t) |
| C-6 | ~119 | ~6.9 (d) |
| Glucose | ||
| C-1' | ~103 | ~4.8 (d) |
| C-2' | ~74 | ~3.4 (m) |
| C-3' | ~77 | ~3.4 (m) |
| C-4' | ~70 | ~3.3 (m) |
| C-5' | ~77 | ~3.4 (m) |
| C-6' | ~61 | ~3.7-3.9 (m) |
Note: This is generalized data. Actual chemical shifts will vary based on the specific isomer and experimental conditions.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Anti-inflammatory signaling pathway of Pyrocatechol via NF-κB inhibition.
References
HPLC method for quantification of Pyrocatechol monoglucoside.
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pyrocatechol monoglucoside is presented. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, offering excellent sensitivity and resolution.
Introduction
This compound, a phenolic glycoside, is of significant interest in pharmaceutical and botanical research due to its potential biological activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust HPLC method developed and validated for this purpose.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: Pure this compound (purity ≥98%).
Chromatographic Conditions
A gradient elution is employed to ensure good separation of the analyte from potential matrix components.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Note: The gradient program can be optimized based on the specific sample matrix and HPLC system.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant extract, biological fluid). A general solid-phase extraction (SPE) protocol for plant extracts is provided below.
-
Extraction: Extract 1 g of the powdered plant material with 20 mL of 80% methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
SPE Cleanup (if necessary):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (initial conditions).
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL (r² > 0.999) |
| Precision (%RSD) | Intraday: < 1.5%; Interday: < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| LOD (µg/mL) | 0.25 µg/mL |
| LOQ (µg/mL) | 0.75 µg/mL |
| Retention Time (min) | Approximately 12.5 min (varies with system) |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of inputs and outputs for the HPLC method.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantification of this compound in various sample matrices. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided protocols and validation data serve as a comprehensive guide for easy implementation in any analytical laboratory.
Application Note: Quantitative Analysis of Pyrocatechol Monoglucoside in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside found in various plants. As a derivative of pyrocatechol (catechol), it is of interest to researchers for its potential biological activities, including antioxidant properties. Accurate and sensitive quantification of this compound in complex plant matrices is essential for phytochemical studies, quality control of herbal products, and investigation into its therapeutic potential. This application note provides a detailed protocol for the analysis of pyrocatechol monoglucoside in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.
Principle
This method employs reversed-phase liquid chromatography to separate this compound from other components within the plant extract. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring the transition of a specific precursor ion to a product ion, which ensures high selectivity and minimizes matrix interference.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).
-
Extraction: 80% aqueous methanol (Methanol:Water, 80:20 v/v).
-
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, solid-phase extraction (SPE) cartridges (C18, if required for cleanup), LC-MS/MS system.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation
-
Homogenization: Weigh 1.0 g of dried and finely ground plant material into a centrifuge tube.
-
Extraction: Add 10 mL of 80% aqueous methanol. Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.[1]
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
Note: For complex matrices, a Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge may be necessary to reduce matrix effects.[1]
-
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 5% B; 1-10 min: 5-60% B; 10-12 min: 60-95% B; 12-14 min: 95% B; 14-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 271.08 (Calculated for [M-H]⁻ of C₁₂H₁₆O₇) |
| Product Ion (Q3) | m/z 109.03 (Corresponding to the pyrocatechol aglycone after loss of the glucose moiety) |
| Neutral Loss | 162.05 Da (Loss of C₆H₁₀O₅) |
| Collision Energy | Optimization required; typically 15-30 eV for glycosidic bond cleavage. |
| Dwell Time | 100 ms |
| Source Temperature | 350°C |
| Nebulizer Gas | Nitrogen |
Data Presentation
Quantitative performance of the method should be validated to ensure accuracy and reliability. The following table summarizes expected performance characteristics for the analysis of phenolic glucosides.
Table 3: Typical Quantitative Performance Data
| Parameter | Expected Performance |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualization of Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantification of this compound in plant extracts. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the workflow diagram, offer a comprehensive guide for researchers. This method is suitable for a wide range of applications, from phytochemical profiling to the quality control of botanical products.
References
Application Note: Protocol for Antioxidant Activity Assay of Pyrocatechol Monoglucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrocatechol (B87986), a simple phenol, and its derivatives are known to possess significant antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metals.[1][2] Pyrocatechol monoglucoside, a glycosylated form of pyrocatechol, is a compound of interest for its potential biological activities, including antioxidant effects, which may contribute to its utility in pharmaceuticals and nutraceuticals. The evaluation of its antioxidant capacity is a critical step in its characterization. This document provides detailed protocols for three widely accepted in-vitro assays to determine the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
These methods are popular due to their simplicity, speed, and reliability.[3] The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge stable free radicals, while the FRAP assay measures the ability of an antioxidant to reduce a ferric complex to the ferrous form.[4][5][6] By employing these different assays, a comprehensive profile of the antioxidant potential of this compound can be established.
Materials and Reagents
-
This compound (Sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Controls/Standards)
-
Methanol (B129727) or Ethanol
-
Sodium acetate (B1210297) trihydrate (C₂H₃NaO₂·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Hydrochloric acid (HCl)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm, 734 nm, and 593 nm.
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
This assay is based on the reduction of the violet-colored DPPH radical to the light yellow-colored hydrazine (B178648) by a hydrogen-donating antioxidant.[3][5]
Protocol:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[7] Store this solution in a dark bottle at 4°C. The solution should be freshly prepared.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the sample or standard solutions to different wells.[6]
-
Add 180-200 µL of the DPPH working solution to each well.[6][8]
-
For the blank (control), add 20 µL of methanol to a well followed by the DPPH solution.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][6]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample/standard.
-
Plot the % scavenging activity against the concentration of the sample and standard.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.
-
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•⁺).[9]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Preparation of ABTS•⁺ Working Solution:
-
Before use, dilute the stock solution with methanol or a phosphate (B84403) buffer (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the sample or standard (Trolox) solutions at various concentrations.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Mix and incubate at room temperature for a set time (e.g., 6-30 minutes).[10]
-
-
Measurement: Measure the decrease in absorbance at 734 nm.[12]
-
Data Analysis:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of various concentrations of Trolox. The TEAC value of the sample is then calculated from this curve and expressed as mg or µM of Trolox equivalents per gram or mM of the sample.
-
The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[4][13]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions: a. 300 mM Acetate buffer (pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of distilled water. b. 10 mM TPTZ solution in 40 mM HCl. c. 20 mM FeCl₃·6H₂O solution in distilled water.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm the solution to 37°C before use.
-
-
Preparation of Standard Curve:
-
Prepare a series of aqueous solutions of FeSO₄·7H₂O at different concentrations (e.g., 100 to 1000 µM).[14]
-
-
Assay Procedure:
-
Data Analysis:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Using the standard curve, determine the FRAP value of the sample. The results are expressed as µM Fe(II) equivalents per gram or mM of the sample.
-
Data Presentation
The antioxidant capacity of this compound can be summarized in the table below for easy comparison.
| Assay Type | Parameter | Result for this compound | Result for Standard (e.g., Trolox) |
| DPPH Assay | IC₅₀ (µg/mL) | Insert Value | Insert Value |
| ABTS Assay | TEAC (µM TE/mg) | Insert Value | N/A |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | Insert Value | N/A |
Visualization
The following diagrams illustrate the experimental workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 15. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Pyrocatechol Monoglucoside
Topic: In Vitro Anti-inflammatory Assay for Pyrocatechol Monoglucoside
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of research. Pyrocatechol, a phenolic compound found in various plants and foods, has demonstrated anti-inflammatory properties by modulating key signaling pathways.[1][2] this compound, a glycosidic form of pyrocatechol, is a promising candidate for anti-inflammatory drug development. These application notes provide a detailed protocol for evaluating the anti-inflammatory potential of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model.
The protocols outlined below focus on assessing the effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is investigated.[3][4]
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying the inflammatory response in vitro.[3]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: After pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[3]
-
Incubation: Incubate the cells for the appropriate duration depending on the assay (e-g., 24 hours for NO and cytokine assays).
Measurement of Nitric Oxide (NO) Production
The Griess reagent assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[3]
Materials:
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Determine the nitrite concentration from a sodium nitrite standard curve.[3]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Commercial ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for NF-κB Pathway Activation
Western blot analysis can be used to assess the expression and activation of key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, lyse the cells and extract total or nuclear proteins.
-
Determine the protein concentration using a BCA protein assay kit.[3]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane and then incubate with the appropriate primary antibodies.
-
Wash the membrane and incubate with the corresponding secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The quantitative data obtained from the assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | p-IκBα/IκBα Ratio | Nuclear p65 Expression (relative to Lamin B) |
| Control | 1.2 ± 0.2 | 50.5 ± 5.1 | 35.2 ± 3.8 | 0.1 ± 0.02 | 0.2 ± 0.05 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 850.2 ± 75.6 | 620.4 ± 55.9 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) + LPS | 18.5 ± 1.5 | 630.8 ± 60.2 | 450.1 ± 42.3 | 0.7 ± 0.08 | 0.6 ± 0.07 |
| This compound (25 µM) + LPS | 12.3 ± 1.1 | 410.5 ± 38.9 | 280.6 ± 25.7 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| This compound (50 µM) + LPS | 7.1 ± 0.6 | 220.1 ± 21.5 | 150.9 ± 14.8 | 0.2 ± 0.03 | 0.2 ± 0.03 |
| Dexamethasone (1 µM) + LPS | 5.5 ± 0.5 | 180.4 ± 17.2 | 110.3 ± 10.5 | 0.15 ± 0.02 | 0.18 ± 0.02 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions. Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway activated by LPS.
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Pyrocatechol Monoglucoside as a Glucosidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, serves as a valuable chromogenic substrate for the activity of glucosidases (EC 3.2.1.-).[1][2] Upon enzymatic hydrolysis by glucosidase, this substrate releases glucose and pyrocatechol. The liberated pyrocatechol can be readily quantified, providing a direct measure of enzyme activity. This characteristic makes Pyrocatechol monoglucoside a useful tool in various research and drug development applications, including the screening of glucosidase inhibitors, characterization of enzyme kinetics, and the study of carbohydrate metabolism.
The enzymatic reaction involves the cleavage of the β-glucosidic bond of this compound by a β-glucosidase, yielding pyrocatechol and glucose. The released pyrocatechol can then be measured, for instance, by its absorbance in the UV spectrum or through a secondary colorimetric reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | >98% | [2] |
| Storage | Store at -20°C in a dry, dark place. | [1][2] |
Table 2: Comparison of Common Glucosidase Substrates
| Substrate | Detection Method | Wavelength | Advantages | Disadvantages |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Colorimetric | 405 nm | High sensitivity, well-established protocols.[4][5][6][7] | Product (p-nitrophenol) is pH-sensitive. |
| This compound | Spectrophotometric (UV) or Colorimetric | ~275 nm (pyrocatechol) or product-specific | Product is a natural catechol, allows for different detection methods. | Less common, may require assay optimization. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | Fluorometric | Excitation: ~365 nm, Emission: ~445 nm | High sensitivity. | Requires a fluorescence plate reader. |
Experimental Protocols
Protocol 1: Standard Glucosidase Activity Assay using this compound
This protocol details the measurement of glucosidase activity by quantifying the release of pyrocatechol, which can be detected by its absorbance in the UV range.
Materials:
-
This compound
-
Glucosidase enzyme (e.g., from almonds, yeast)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 275 nm
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in phosphate buffer.
-
Enzyme Solution: Prepare a suitable dilution of the glucosidase enzyme in phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of phosphate buffer to each well of the microplate.
-
Add 25 µL of the enzyme solution to the sample wells. For the blank wells, add 25 µL of phosphate buffer instead.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the this compound stock solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at the chosen temperature.
-
Measure the absorbance at 275 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the sample wells for each time point.
-
Plot the change in absorbance against time. The initial linear portion of the curve represents the initial velocity of the reaction.
-
The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pyrocatechol at 275 nm, c is the concentration, and l is the path length.
-
Protocol 2: Glucosidase Inhibitor Screening Assay
This protocol is designed to screen for potential glucosidase inhibitors using this compound as the substrate.
Materials:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., acarbose)
Procedure:
-
Prepare Reagents:
-
Prepare substrate and enzyme solutions as described in Protocol 1.
-
Prepare a series of dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) and consistent across all wells.
-
-
Assay Setup:
-
Add 40 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution, positive control, or solvent control to the appropriate wells.
-
Add 25 µL of the enzyme solution to all wells.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Monitor Reaction:
-
Start the reaction by adding 25 µL of the this compound stock solution to all wells.
-
Measure the absorbance at 275 nm over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound and the controls.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity of solvent control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for a glucosidase assay.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. biocrick.com [biocrick.com]
- 4. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. protocols.io [protocols.io]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrocatechol Monoglucoside in Cell Culture Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has emerged as a compound of interest for its potential therapeutic applications. Structurally, it consists of a pyrocatechol aglycone linked to a glucose molecule. While direct and extensive cell culture studies on Pyrocatechol monoglucoside are limited in current scientific literature, its aglycone, Pyrocatechol (also known as catechol), has been the subject of various investigations, revealing significant biological activities. This document provides a comprehensive overview of the known cellular effects of Pyrocatechol and offers detailed protocols that can be adapted for the study of this compound. The addition of a glucose moiety can influence a compound's solubility, stability, and bioavailability, making this compound a promising candidate for further research.
Anticipated Biological Activities of this compound
Based on the activities of its aglycone and general knowledge of phenolic glycosides, this compound is hypothesized to possess the following activities:
-
Anti-inflammatory Effects: Pyrocatechol has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway[1][2]. The glycoside form may modulate these effects.
-
Anticancer Properties: Studies on Pyrocatechol have indicated its potential to inhibit the growth of cancer cells and induce apoptosis[3][4].
-
Antioxidant Activity: The phenolic structure of Pyrocatechol suggests that it can act as a free radical scavenger, thereby mitigating oxidative stress[5][6].
Quantitative Data from Pyrocatechol Studies
The following table summarizes quantitative data from in vitro studies on Pyrocatechol. These values can serve as a preliminary reference for designing experiments with this compound.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Pyrocatechol | RAW264.7 | Nitric Oxide (NO) Production | Inhibition | Significant inhibition at >2.5 μM | [2] |
| Pyrocatechol | BV-2 (microglia) | NF-κB Activation | Inhibition | Inhibition of LPS-induced activation | [7] |
| Pyrocatechol | KP2 (murine lung cancer) | Anchorage-independent growth | Inhibition | Significant inhibition | [4] |
| Pyrocatechol | H460 (human lung cancer) | Anchorage-independent growth | Inhibition | Significant inhibition | [4] |
Experimental Protocols
The following are detailed protocols for key experiments that can be utilized to investigate the biological activities of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic concentrations.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and Nrf2.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Anti-inflammatory Signaling Pathway of Pyrocatechol
Caption: Hypothesized mechanism of Pyrocatechol's anti-inflammatory action.
General Experimental Workflow for Cell-Based Assays
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Hyperpigmentation Treatment: Animal Models for Evaluating Pyrocatechol Monoglucoside Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing quest for safer and more effective treatments for skin hyperpigmentation, researchers are turning to robust animal models to evaluate the efficacy of novel compounds. Among these, pyrocatechol (B87986) monoglucoside, a derivative of the well-known skin-lightening agent hydroquinone (B1673460), is showing significant promise. This application note provides detailed protocols for utilizing the brown-haired guinea pig model to assess the depigmenting effects of pyrocatechol monoglucoside, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines are common dermatological conditions that can cause significant cosmetic concern. Current treatments often have limitations in terms of efficacy and side effects. This compound is being investigated as a potentially safer alternative, and rigorous preclinical evaluation is paramount.
The Brown-Haired Guinea Pig: A Clinically Relevant Model
The brown-haired guinea pig is a well-established and clinically relevant animal model for studying skin pigmentation. Its skin possesses a functional epidermal melanin (B1238610) unit, similar to humans, making it an excellent platform for evaluating the in vivo efficacy of depigmenting agents. Studies have demonstrated that topical application of hydroquinone glucosides, such as this compound, can significantly reduce melanogenesis in this model. Notably, research has shown that a similar compound, hydroquinone-alpha-glucoside, reduced melanin production by approximately 80% in brown-haired guinea pigs[1].
Application Notes and Protocols
I. Animal Model
-
Species: Brown-haired guinea pig (Cavia porcellus)
-
Age: Young adult (350-400g)
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
II. Experimental Design: UVB-Induced Hyperpigmentation Model
This protocol outlines the induction of hyperpigmentation using ultraviolet B (UVB) radiation, a common and clinically relevant method to mimic sun-induced skin darkening.
Workflow for UVB-Induced Hyperpigmentation and Treatment
Caption: Experimental workflow for evaluating the efficacy of this compound.
1. Hair Removal:
- Gently clip the hair on the dorsal trunk of the guinea pigs.
- Apply a veterinary-grade depilatory cream to the clipped area for a smooth surface, taking care to avoid irritation.
- Cleanse the area with sterile water and pat dry.
2. UVB Irradiation:
- Anesthetize the animals (e.g., with isoflurane) to prevent movement during irradiation.
- Cover the animals with a shield containing small, defined openings (e.g., 1 cm x 1 cm) to expose specific areas of the dorsal skin.
- Irradiate the exposed areas with a UVB lamp (emission peak around 312 nm) at a dose of 300 mJ/cm² daily for three consecutive days.
3. Formulation Preparation:
- Prepare a solution or cream containing this compound at the desired concentration (e.g., 1-5% w/v).
- The vehicle should be a non-irritating base (e.g., a hydrophilic ointment or a hydroalcoholic gel).
- A vehicle-only formulation will serve as the control.
4. Topical Application:
- Beginning the day after the last UVB irradiation, topically apply a standardized amount of the this compound formulation and the vehicle control to the designated irradiated areas.
- Application should be performed once or twice daily for a period of 4 to 8 weeks.
III. Efficacy Evaluation
1. Visual Assessment and Scoring:
- Visually assess the degree of pigmentation weekly.
- Use a scoring system (e.g., 0 = no pigmentation, 1 = slight, 2 = moderate, 3 = marked, 4 = intense) to quantify the changes.
2. Colorimetric Measurement:
- Use a chromameter to objectively measure the skin color.
- Record the L* (lightness), a* (redness), and b* (yellowness) values weekly. An increase in the L* value indicates skin lightening.
3. Histological Analysis:
- At the end of the study, euthanize the animals and collect skin biopsies from the treated and control areas.
- Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
- Prepare 5 µm sections for staining.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Colorimetric Analysis of Skin Lightness (L value)*
| Time Point | Vehicle Control (Mean L* ± SD) | This compound (Mean L* ± SD) |
|---|---|---|
| Baseline | 55.2 ± 2.1 | 55.4 ± 2.3 |
| Week 1 | 48.7 ± 2.5 | 50.1 ± 2.4 |
| Week 2 | 47.9 ± 2.3 | 52.8 ± 2.6* |
| Week 4 | 47.5 ± 2.6 | 56.3 ± 2.8** |
| Week 8 | 47.8 ± 2.4 | 58.9 ± 3.1** |
*p < 0.05, **p < 0.01 compared to vehicle control
Table 2: Histological Quantification of Epidermal Melanin
| Treatment Group | Melanin Area (%) (Mean ± SD) | Number of Melanocytes/mm² (Mean ± SD) |
|---|---|---|
| Vehicle Control | 35.6 ± 4.2 | 125 ± 15 |
| This compound | 7.1 ± 1.8** | 118 ± 12 |
**p < 0.01 compared to vehicle control
Mechanism of Action: Tyrosinase Inhibition
This compound is believed to exert its skin-lightening effect primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. By competitively binding to the active site of tyrosinase, it prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin.
Signaling Pathway of Melanin Synthesis and Inhibition by this compound
Caption: Inhibition of the melanin synthesis pathway by this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound efficacy in a clinically relevant animal model. The use of the brown-haired guinea pig, coupled with objective and quantitative assessment methods, will enable researchers to generate reliable data to support the development of this promising new agent for the treatment of hyperpigmentation. These detailed methodologies are intended to facilitate standardized and reproducible studies in the field of dermatological drug development.
References
Application Notes and Protocols for High-Throughput Screening of Pyrocatechol Monoglucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) and its derivatives are a class of phenolic compounds known for their diverse biological activities, including antioxidant and enzyme inhibitory properties.[1] The addition of a glucoside moiety can modulate their pharmacokinetic and pharmacodynamic properties, making pyrocatechol monoglucoside derivatives promising candidates for drug discovery and development in cosmetics and pharmaceuticals. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of these derivatives to assess their potential as tyrosinase inhibitors and antioxidants, as well as to evaluate their cellular cytotoxicity.
High-Throughput Screening for Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary target for developing skin-lightening agents and treatments for hyperpigmentation disorders.[2][3] This section outlines a colorimetric HTS assay to identify and characterize inhibitors of mushroom tyrosinase.
Assay Principle
This assay is based on the tyrosinase-catalyzed oxidation of a substrate (e.g., L-DOPA), which results in the formation of dopachrome, a colored product that can be quantified by measuring its absorbance at 510 nm.[2] The presence of a tyrosinase inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance. The assay is highly adaptable for HTS in 96- or 384-well formats.[2]
Experimental Protocol
Materials and Reagents:
-
Mushroom Tyrosinase
-
Tyrosinase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)
-
Tyrosinase Substrate (e.g., L-DOPA)
-
Tyrosinase Enhancer (optional, as provided in some commercial kits)
-
This compound derivatives (test compounds)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Assay Plate Preparation:
-
Add 20 µL of the diluted test compounds, inhibitor control (Kojic Acid), or Tyrosinase Assay Buffer (for enzyme control) to the respective wells of a 96-well plate.[2]
-
-
Enzyme Preparation and Incubation:
-
Prepare the Tyrosinase Enzyme Solution by diluting the enzyme in Tyrosinase Assay Buffer to the desired concentration.
-
Add 50 µL of the Tyrosinase Enzyme Solution to each well.
-
Mix gently and incubate for 10 minutes at 25°C.[2]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of tyrosinase inhibition for each compound concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The following table presents representative data for the tyrosinase inhibitory activity of hypothetical this compound derivatives, with Kojic Acid as a reference compound.
| Compound | IC50 (µM) | Inhibition Type |
| This compound Derivative 1 | 25.5 | Competitive |
| This compound Derivative 2 | 15.2 | Mixed-type |
| This compound Derivative 3 | 45.8 | Non-competitive |
| Kojic Acid (Reference) | 18.9 | Competitive |
Note: The data presented are for illustrative purposes and are based on values reported for similar classes of compounds.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition HTS assay.
High-Throughput Screening for Antioxidant Activity
Pyrocatechol derivatives are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[1] This section describes a common HTS assay for evaluating the antioxidant capacity of this compound derivatives.
DPPH Radical Scavenging Assay Principle
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to assess antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the compound.
Experimental Protocol
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid or Trolox (Reference Antioxidant)
-
This compound derivatives (test compounds)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and reference antioxidant in methanol or ethanol.
-
Create serial dilutions of the compounds in the same solvent.
-
-
DPPH Solution Preparation:
-
Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Plate Preparation and Measurement:
-
Add 100 µL of the diluted test compounds or reference antioxidant to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation
The following table shows representative antioxidant activity data for hypothetical this compound derivatives.
| Compound | DPPH Scavenging EC50 (µM) |
| This compound Derivative 1 | 35.2 |
| This compound Derivative 2 | 28.9 |
| This compound Derivative 3 | 50.1 |
| Ascorbic Acid (Reference) | 15.7 |
Note: The data presented are for illustrative purposes and are based on values reported for similar classes of compounds.[7]
Experimental Workflow Diagram```dot
// Node Definitions prep_compounds [label="Prepare Compounds\n& Controls in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dpph [label="Prepare DPPH\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_compounds [label="Plate Compounds\n(100 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dpph [label="Add DPPH\n(100 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(30 min, Dark, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; read [label="Read Absorbance\n@ 517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(% Scavenging, EC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep_compounds -> plate_compounds; prep_dpph -> add_dpph; plate_compounds -> add_dpph; add_dpph -> incubate; incubate -> read; read -> analyze; }
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Potential Signaling Pathways for Investigation
The biological activities of pyrocatechol and its glycoside derivatives may be mediated through the modulation of various cellular signaling pathways. Based on the known effects of related phenolic compounds, the following pathways are proposed as potential targets for further investigation of this compound derivatives.
MAPK and NF-κB Signaling Pathways
Phenolic compounds are known to modulate inflammatory responses and cellular stress through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound derivatives could potentially inhibit the activation of these pathways, leading to anti-inflammatory and cytoprotective effects.
Signaling Pathway Diagram
Caption: Proposed modulation of MAPK and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Tyrosinase-Inhibitory Activities and Biological Bioactivities of Flavonoid Derivatives from Quercus mongolica Pollen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC-UV Method for the Determination of Pyrocatechol Monoglucoside
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Pyrocatechol (B87986) monoglucoside. The described methodology is intended to serve as a foundational protocol for researchers, scientists, and professionals in drug development who require a reliable analytical technique for this compound. The protocol details the necessary steps from sample preparation to chromatographic analysis and outlines the validation parameters that should be established to ensure the method's accuracy, precision, and reliability in accordance with standard guidelines.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside.[1] Accurate and precise quantification of this analyte is essential for various research applications, including pharmacokinetic studies, quality control of herbal extracts, and in vitro biological assays. This document provides a starting point for the development and validation of an analytical method for this compound using widely available HPLC instrumentation.
Experimental Protocol
Materials and Reagents
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid)
-
Blank matrix (e.g., plasma, cell culture media, formulation blank)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is proposed.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on the pyrocatechol chromophore) |
Note: The mobile phase composition and gradient should be optimized to achieve the best separation and peak shape for this compound and any potential interfering peaks from the sample matrix.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The appropriate sample preparation technique will depend on the matrix. General approaches include:
-
Solid Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE can be used to clean up the sample and concentrate the analyte.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be a simpler alternative.
-
Direct Dilution: For simple matrices like buffer solutions, direct dilution with the mobile phase may be sufficient.
A generic protein precipitation protocol is as follows:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Method Validation Parameters
To ensure the reliability of the analytical method, it should be validated according to established guidelines.[4][5] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank matrix samples and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies at three different concentration levels (low, medium, and high).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Quantitative Data Summary
The following tables present a template for summarizing the validation data.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | >0.99 |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=5) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Low | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Scale-up Synthesis of Pyrocatechol Monoglucoside for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, holds potential for investigation in various preclinical studies due to the well-documented biological activities of its parent molecule, pyrocatechol (catechol). The addition of a glucose moiety is a common strategy in drug development to improve the pharmacokinetic properties of a compound, such as solubility and bioavailability. This document provides detailed application notes and protocols for the scale-up synthesis of Pyrocatechol monoglucoside to generate quantities suitable for preclinical evaluation. Two primary synthetic routes are presented: a biocatalytic approach using a glucansucrase enzyme and a classical chemical method, the Koenigs-Knorr glycosylation. These protocols are intended to serve as a comprehensive guide for researchers in pharmaceutical development and medicinal chemistry.
Introduction
Catechol and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1][2][3] However, the therapeutic application of catechols can be limited by factors such as poor solubility, rapid metabolism, and potential toxicity.[4][5] Glycosylation, the enzymatic or chemical addition of a sugar moiety, is a well-established method to overcome these limitations.[6][7][8] this compound, naturally found in plants like Dioscorea nipponica Mak[9], is a promising candidate for preclinical investigation. The development of a robust and scalable synthesis is a critical first step for its pharmacological evaluation.
This document outlines two distinct methods for the synthesis of this compound, providing detailed protocols for both laboratory and scaled-up production.
Synthetic Strategies for this compound
Two primary methodologies are detailed for the synthesis of this compound: biocatalytic transglucosylation and chemical glycosylation.
Biocatalytic Synthesis via Transglucosylation
This approach utilizes a glucansucrase enzyme to catalyze the transfer of a glucose molecule from a donor substrate, such as sucrose (B13894), to pyrocatechol. This method offers high regioselectivity and avoids the use of harsh reagents and protecting group chemistry. A notable enzyme for this transformation is Gtf180-ΔN from Lactobacillus reuteri.[10]
Chemical Synthesis via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[11][12][13] This reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with an alcohol or phenol (B47542) (in this case, pyrocatechol) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[14][15]
Comparative Overview of Synthesis Methods
The selection of a synthetic route for scale-up depends on various factors, including desired purity, yield, cost, and environmental impact. The following table summarizes the key parameters of the two proposed methods.
| Parameter | Biocatalytic Synthesis (Gtf180-ΔN) | Chemical Synthesis (Koenigs-Knorr) |
| Starting Materials | Pyrocatechol, Sucrose, Gtf180-ΔN enzyme | Pyrocatechol, Acetobromoglucose, Silver Salt (e.g., Ag2O) |
| Key Reagents | Enzyme, Buffer solution | Heavy metal promoter, Organic solvents |
| Reaction Conditions | Aqueous buffer, pH 4.7, 37°C[10] | Anhydrous organic solvent, Room temperature to mild heating |
| Selectivity | High regioselectivity for monoglucoside | Potential for side products (e.g., diglucosides, regioisomers) |
| Protecting Groups | Not required | Required for the glucose donor |
| Purification | Chromatographic separation of product from unreacted substrates and enzyme | Removal of metal salts, deprotection, and chromatographic purification |
| Scalability | Dependent on enzyme availability, stability, and potential product inhibition[10] | Well-established for scale-up, but requires handling of toxic reagents |
| Environmental Impact | Generally considered "greener" | Use of heavy metals and organic solvents raises environmental concerns |
Experimental Protocols
Protocol 1: Scale-up Biocatalytic Synthesis of this compound
This protocol is adapted from the literature for the synthesis of α-D-glucosides of catechol using Gtf180-ΔN.[10]
Materials:
-
Pyrocatechol (CAS: 120-80-9)
-
Sucrose (CAS: 57-50-1)
-
Recombinant Gtf180-ΔN enzyme
-
Sodium acetate (B1210297) buffer (pH 4.7)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor, prepare a solution of 1 M sucrose and 400 mM pyrocatechol in sodium acetate buffer (pH 4.7).
-
Enzyme Addition: Once the substrates are fully dissolved and the temperature is maintained at 37°C, add the Gtf180-ΔN enzyme (e.g., 4 U/mL).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC to determine the concentration of this compound and the consumption of pyrocatechol.
-
Reaction Quenching: Once the reaction has reached the desired conversion (typically within 24 hours), quench the reaction by adding an equal volume of ethyl acetate to denature and precipitate the enzyme.
-
Extraction: Stir the mixture vigorously for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate to remove unreacted pyrocatechol.
-
Purification: The aqueous layer containing the this compound can be concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Scale-up Chemical Synthesis of this compound (Koenigs-Knorr Method)
Materials:
-
Pyrocatechol (CAS: 120-80-9)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol
-
Silica gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature control, and inert gas inlet
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup: To a 10 L jacketed glass reactor, add pyrocatechol (1.2 equivalents), silver oxide (1.5 equivalents), and activated 4 Å molecular sieves. Make a slurry in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Glycosyl Donor: Dissolve acetobromoglucose (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred slurry at room temperature over 1 hour.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Protect the reaction from light, as silver salts can be light-sensitive.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude protected glucoside.
-
Deprotection (Zemplén deacetylation): Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the crude this compound by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Workflows and Signaling Pathways
Diagrams of Experimental Workflows
Caption: Comparative workflows for biocatalytic and chemical synthesis of this compound.
Potential Preclinical Applications and Associated Signaling Pathways
While specific preclinical data for this compound is limited in the public domain, the known biological activities of catechols and other phenolic glycosides suggest several potential avenues for investigation.
Potential Therapeutic Areas:
-
Antioxidant and Anti-inflammatory: Catechols are potent antioxidants. Glycosylation may preserve this activity while improving cellular uptake and stability.
-
Neuroprotection: Catechol-containing compounds like L-DOPA are crucial in neurology. This compound could be investigated for neuroprotective effects.
-
Oncology: Some phenolic compounds exhibit anti-proliferative effects.
Caption: Hypothesized signaling pathways influenced by this compound's antioxidant properties.
Quality Control and Characterization
For preclinical studies, rigorous quality control is mandatory. The following table outlines the recommended analytical methods for the characterization of synthesized this compound.
| Analytical Method | Purpose | Acceptance Criteria (Example) |
| ¹H and ¹³C NMR | Structural confirmation and identification | Spectrum conforms to the expected structure of this compound |
| Mass Spectrometry | Molecular weight confirmation | Observed mass matches the theoretical mass ± 5 ppm |
| HPLC-UV | Purity assessment and quantification | Purity ≥ 98% |
| FT-IR | Functional group analysis | Presence of characteristic hydroxyl, aromatic, and glycosidic bond stretches |
| Residual Solvent Analysis (GC) | Quantification of residual organic solvents | Solvents below ICH limits |
| Heavy Metal Analysis (ICP-MS) | Quantification of residual heavy metals (from chemical synthesis) | Silver and other metals below safety limits |
| Microbial Limit Test | Assessment of microbial contamination | Conforms to standards for preclinical materials |
| Endotoxin (B1171834) Test (LAL) | Assessment of endotoxin levels for in vivo studies | Below specified limits for the intended route of administration |
Conclusion
The protocols and workflows presented in this document provide a comprehensive guide for the scale-up synthesis of this compound for preclinical research. The choice between a biocatalytic and a chemical approach will depend on the specific requirements of the research program, including scale, cost, and purity. Rigorous analytical characterization is essential to ensure the quality and safety of the synthesized compound for its intended preclinical applications. Further research into the biological activities and pharmacokinetic profile of this compound is warranted to explore its full therapeutic potential.
References
- 1. Biochemistry and pharmacology of catechol-O-methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell bioconversion using non-Leloir transglycosylation reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Koenigs-Knorr Synthesis [drugfuture.com]
- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 13. About: Koenigs–Knorr reaction [dbpedia.org]
- 14. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Pyrocatechol Monoglucoside Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Pyrocatechol (B87986) monoglucoside, achieving high yields and purity can be a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during both chemical and enzymatic synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing Pyrocatechol monoglucoside?
A1: The primary challenges include:
-
Low Yields: Often resulting from incomplete reactions, side product formation, or product degradation.
-
Poor Regioselectivity: Pyrocatechol has two hydroxyl groups in close proximity. Controlling which hydroxyl group is glycosylated to form the desired monoglucoside versus a diglucoside or a mixture of isomers is a major hurdle.
-
Side Product Formation: Besides the formation of diglucosides, other side reactions can occur depending on the synthetic route, complicating purification.
-
Purification Difficulties: Separating the desired monoglucoside from unreacted starting materials, the diglucoside byproduct, and other impurities can be complex.
Q2: Which synthetic route is better for this compound: Chemical or Enzymatic?
A2: Both routes have their advantages and disadvantages:
-
Chemical Synthesis (e.g., Koenigs-Knorr reaction): Generally offers higher throughput and is applicable to a wider range of substrates. However, it often requires harsh reaction conditions, the use of toxic heavy metal catalysts, and multiple protection and deprotection steps, which can lower the overall yield. Stereoselectivity can also be an issue, potentially leading to a mixture of α and β anomers.
-
Enzymatic Synthesis (e.g., using β-glucosidase): Offers high regio- and stereoselectivity, leading to the specific formation of the β-glucoside under mild, environmentally friendly conditions. However, enzyme availability and cost, lower reaction rates, and potential for substrate or product inhibition can be limiting factors.
Q3: How can I improve the regioselectivity of the glycosylation reaction?
A3: Improving regioselectivity is key to increasing the yield of the desired monoglucoside.
-
In Chemical Synthesis: This can be achieved by using a protecting group strategy to block one of the hydroxyl groups on the pyrocatechol ring before the glycosylation step. This adds extra steps to the synthesis but provides precise control.
-
In Enzymatic Synthesis: The inherent specificity of the enzyme often dictates the regioselectivity. Screening different glycosyltransferases or β-glucosidases from various sources may identify an enzyme with the desired regioselectivity.
Q4: What are the typical byproducts I should expect?
A4: The most common byproduct is the Pyrocatechol diglucoside , where both hydroxyl groups of pyrocatechol are glycosylated. Other potential byproducts include unreacted starting materials (pyrocatechol and the glucosyl donor) and, in the case of chemical synthesis, products from side reactions of the activated glucosyl donor.
Troubleshooting Guides
Chemical Synthesis: Koenigs-Knorr Reaction Troubleshooting
The Koenigs-Knorr reaction is a classical method for glycosylation, typically involving the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (in this case, pyrocatechol) in the presence of a promoter, such as a silver or mercury salt.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Glycosyl Donor | The glycosyl halide (e.g., acetobromoglucose) is unstable and can decompose upon storage. Prepare it fresh or verify its quality by NMR before use. |
| Insufficient Promoter Activity | The silver or mercury salt promoter is crucial. Use freshly prepared or high-quality salts. Ensure anhydrous conditions as moisture can deactivate the promoter. |
| Low Reactivity of Pyrocatechol | Phenolic hydroxyl groups are generally less nucleophilic than alcoholic hydroxyls. Increase the reaction temperature or use a more reactive promoter system. |
| Inappropriate Solvent | The solvent polarity can significantly affect the reaction rate. Dichloromethane (B109758) or acetonitrile (B52724) are commonly used.[1] Consider screening other anhydrous, non-protic solvents. |
Issue 2: Low Yield of Monoglucoside, High Yield of Diglucoside
| Potential Cause | Troubleshooting Steps |
| Stoichiometry of Reactants | An excess of the glucosyl donor will favor the formation of the diglucoside. Use a 1:1 molar ratio of pyrocatechol to the glucosyl donor or a slight excess of pyrocatechol. |
| Reaction Time and Temperature | Prolonged reaction times or high temperatures can promote the second glycosylation. Monitor the reaction closely by TLC or HPLC and stop it once the monoglucoside is the major product. |
| Lack of Regioselective Control | Without protecting one hydroxyl group, a mixture is often unavoidable. For higher purity, consider a synthetic route involving protection of one of the phenolic hydroxyls. |
Issue 3: Formation of anomeric mixtures (α and β isomers)
| Potential Cause | Troubleshooting Steps |
| Lack of Neighboring Group Participation | The nature of the protecting group on C-2 of the glucosyl donor influences the stereochemical outcome. An acetyl or benzoyl group typically leads to the 1,2-trans product (β-glucoside) via anchimeric assistance.[2] |
| Reaction Conditions | The choice of solvent and promoter can influence the anomeric ratio. Nitrile solvents like acetonitrile can favor the formation of β-glycosides. |
Enzymatic Synthesis: β-Glucosidase Troubleshooting
Enzymatic synthesis offers a green and selective alternative for producing pyrocatechol β-D-monoglucoside.
Issue 1: Low Conversion/Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition. Determine the optimal conditions for the specific β-glucosidase being used through small-scale screening experiments. Most β-glucosidases have an optimal pH in the acidic range (pH 4-6). |
| Low Enzyme Activity/Stability | The enzyme may have low intrinsic activity or may be denatured under the reaction conditions. Ensure proper storage and handling of the enzyme. Consider using an immobilized enzyme to improve stability and reusability. |
| Substrate/Product Inhibition | High concentrations of pyrocatechol or the accumulation of the glucoside product can inhibit the enzyme. Fed-batch addition of the substrate or in-situ product removal can mitigate this. |
| Poor Substrate Solubility | Pyrocatechol may have limited solubility in the aqueous buffer required for the enzyme. The addition of a co-solvent (e.g., DMSO, acetone) at a concentration that does not denature the enzyme can improve solubility. |
Issue 2: Difficulty with Product Purification
| Potential Cause | Troubleshooting Steps |
| Complex Reaction Mixture | The final mixture may contain unreacted substrates, the product, and potentially byproducts from hydrolysis of the glucosyl donor. |
| Separation of Product from Unreacted Pyrocatechol | Pyrocatechol and its monoglucoside have different polarities. Column chromatography on silica (B1680970) gel or a reversed-phase column is typically effective. A gradient elution may be necessary. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Koenigs-Knorr Reaction | Enzymatic Synthesis (β-Glucosidase) |
| Glucosyl Donor | Acetobromoglucose | D-Glucose, cellobiose, or other activated sugars |
| Catalyst/Promoter | Silver carbonate, silver oxide, mercury(II) cyanide | β-Glucosidase (from various sources) |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Aqueous buffer (e.g., citrate, phosphate), often with a co-solvent |
| Temperature | Room temperature to reflux | 30-60 °C (enzyme dependent) |
| Reaction Time | 2-24 hours | 24-72 hours |
| Typical Yield | 30-60% (monoglucoside) | 20-50% |
| Key Byproducts | Diglucoside, anomeric isomers | Unreacted glucose, hydrolyzed donor |
| Stereoselectivity | Dependent on C-2 protecting group (often β) | High (typically β) |
| Regioselectivity | Low (mixture of isomers) without protecting groups | High (enzyme dependent) |
Experimental Protocols
Protocol 1: Chemical Synthesis via Koenigs-Knorr Reaction
This protocol is a general guideline and should be optimized for specific laboratory conditions.
1. Preparation of Acetobromoglucose (Glycosyl Donor):
-
This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acetobromoglucose can be synthesized from glucose pentaacetate by reaction with HBr in acetic acid. Due to its instability, it is best prepared fresh.
2. Glycosylation Reaction:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrocatechol (1.0 eq) in anhydrous dichloromethane.
-
Add a silver salt promoter, such as silver carbonate (1.5 eq), and a drying agent like anhydrous calcium sulfate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of freshly prepared acetobromoglucose (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
4. Deprotection:
-
The acetyl protecting groups on the glucose moiety are removed by Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in dry methanol.
-
The reaction is typically stirred at room temperature for a few hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final product.
Protocol 2: Enzymatic Synthesis using β-Glucosidase
1. Reaction Setup:
-
In a temperature-controlled shaker, prepare a solution of pyrocatechol (e.g., 50 mM) and a glucose donor (e.g., D-glucose, 250 mM) in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
If pyrocatechol solubility is an issue, a small amount of a co-solvent like DMSO (e.g., 5-10% v/v) can be added.
-
Add β-glucosidase (e.g., from almonds, in free or immobilized form). The optimal enzyme loading should be determined experimentally.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant agitation for 24-72 hours.
-
Monitor the formation of the product by HPLC.
3. Product Isolation and Purification:
-
If using an immobilized enzyme, it can be recovered by filtration for reuse.
-
The reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted pyrocatechol.
-
The aqueous phase containing the this compound can then be purified using column chromatography or preparative HPLC.
Visualizations
Caption: Koenigs-Knorr synthesis workflow for this compound.
References
Overcoming low solubility of Pyrocatechol monoglucoside in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Pyrocatechol (B87986) monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside, and why is its aqueous solubility a concern?
This compound is a phenolic glycoside.[1] The core structure, pyrocatechol, is a dihydroxybenzene compound that serves as a building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[2][3] While the addition of a glucose unit generally enhances water solubility compared to the aglycone (pyrocatechol), the molecule retains a significant hydrophobic character. This limited aqueous solubility can be a major obstacle in experimental and developmental settings, leading to poor bioavailability and difficulties in preparing stock solutions for in vitro assays.[4] For research purposes, it is often supplied as a powder with solubility information not always provided.[5]
Q2: I'm having difficulty dissolving this compound powder in my aqueous buffer. What are the first steps I should take?
For initial solubilization attempts, it is recommended to apply gentle physical methods to overcome the dissolution energy barrier. A product datasheet for this compound suggests warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[5] This approach increases the kinetic energy of the system and can be effective for achieving low to moderate concentrations.[6]
Q3: The initial dissolution methods are insufficient for my required concentration. What are the primary chemical and formulation strategies to enhance solubility?
If physical methods are inadequate, several formulation strategies can be employed to significantly enhance the aqueous solubility of poorly soluble glycosides. The most common and effective approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[7]
-
pH Adjustment: Altering the pH of the solution to ionize the compound, which can increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule within a cyclodextrin (B1172386) cavity to form a water-soluble inclusion complex.[8][9]
-
Solid Dispersion: Dispersing the compound within a hydrophilic polymer matrix.[4]
Troubleshooting Guide
| Problem | Potential Solution | Expected Outcome | Key Considerations |
| Compound precipitates out of aqueous buffer upon standing. | Utilize a co-solvent system by preparing a concentrated stock in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) before diluting into the aqueous buffer.[7][10] | Increased solubility and stability in the final solution. For instance, the related compound aloe-emodin (B1665711) has a solubility of approximately 2 mg/mL in DMSO.[6] | The final concentration of the organic solvent must be compatible with your experimental system (e.g., below 0.1% for many cell-based assays) to avoid toxicity.[11] |
| Need for a higher aqueous concentration without using organic solvents. | Formulate with a cyclodextrin , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12][13] | The formation of a 1:1 inclusion complex can significantly enhance apparent water solubility by shielding the hydrophobic pyrocatechol moiety.[9] | The choice of cyclodextrin and the molar ratio are critical for optimal solubilization. This method is generally non-toxic and suitable for in vivo studies.[14] |
| Solubility is pH-dependent, but the desired concentration is not reached at the experimental pH. | Combine pH adjustment with another method , such as co-solvency or cyclodextrin complexation.[10][15] | A synergistic effect can often be achieved. For ionizable drugs, adjusting the pH can enhance the stability and formation of cyclodextrin complexes.[13] | Ensure the final pH of the formulation is within a range that does not degrade the compound or interfere with the experiment. The pKa of pyrocatechol is approximately 9.85.[16][17] |
| Low in vivo bioavailability is suspected due to poor solubility. | Prepare a solid dispersion with a hydrophilic polymer like Polyethylene Glycol (PEG) or create a nanosuspension .[4][6] | These techniques increase the surface area available for dissolution, which can enhance the dissolution rate and subsequent bioavailability.[18] | These are more advanced formulation techniques that require specialized equipment and characterization (e.g., particle size analysis, DSC).[4] |
Experimental Protocols & Methodologies
Protocol 1: Co-Solvent System Preparation
This protocol describes the use of a water-miscible organic solvent to create a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or PEG 300
-
Target aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the selected co-solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If particles are still visible, place the tube in an ultrasonic bath for 5-10 minutes.[5]
-
Once a clear stock solution is obtained, perform serial dilutions into your target aqueous buffer to reach the final desired concentration.
-
Critical Step: Ensure the final concentration of the co-solvent in the working solution is low enough to be non-toxic to your experimental system (typically <0.5%, but should be optimized).[11]
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
This method creates a water-soluble complex by physically mixing the compound with a cyclodextrin.[19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/Ethanol (50:50 v/v) solution
-
Vacuum oven or desiccator
Methodology:
-
Determine the required amounts of this compound and HP-β-CD, typically starting with a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar, and add the this compound. Mix the powders gently.
-
Add a small volume of the water/ethanol solution dropwise to the powder mixture to form a thick, consistent paste.
-
Knead the paste thoroughly with the pestle for 30-45 minutes.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can now be dissolved directly in an aqueous buffer, and its solubility should be significantly enhanced compared to the free compound.
Visual Guides and Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Decision pathway for selecting a solubility enhancement method.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. chemiis.com [chemiis.com]
- 3. Pyrocatechol [chemeurope.com]
- 4. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. guidechem.com [guidechem.com]
- 17. Cas 120-80-9,Pyrocatechol | lookchem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Pyrocatechol Monoglucoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pyrocatechol (B87986) monoglucoside from natural sources. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside and why is it extracted?
Pyrocatechol, also known as 1,2-dihydroxybenzene, is a phenolic compound found in various plants.[1] Its monoglucoside form is a glycosylated derivative, where a single glucose molecule is attached to the pyrocatechol structure. These compounds are of interest for their potential antioxidant, antimicrobial, and other bioactive properties, making them valuable for pharmaceutical and nutraceutical applications.
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical and depends on the polarity of the target compound. For phenolic glucosides, which are relatively polar, polar solvents are generally most effective.[2][3] Commonly used solvents include:
-
Methanol (B129727) and Ethanol (B145695): Often used in aqueous mixtures (e.g., 70-80% alcohol in water), they are highly efficient for extracting phenolic compounds.[4][5][6]
-
Water: Can be used for highly polar glycosides, sometimes in combination with other techniques or as a solvent for purification steps like recrystallization.[7][8]
-
Acetone: Another effective solvent, often used in aqueous mixtures for extracting phenols.[5][9]
The addition of a small amount of acid (e.g., 0.1% HCl) can sometimes improve extraction efficiency.[2][10]
Q3: What are the main methods for extracting this compound?
Several methods can be employed, ranging from conventional to modern techniques. The choice depends on factors like sample size, thermal sensitivity of the compound, and available equipment.
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[11]
-
Soxhlet Extraction: A continuous extraction method that is thorough but can expose the extract to high temperatures for long durations, potentially causing degradation of thermolabile compounds.[11][12]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction. However, it may not be suitable for heat-sensitive compounds.[4][5]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency and speed.[4]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is considered a green technique, but co-solvents like ethanol are often needed to extract polar compounds like glucosides.[2][12]
Q4: How can I remove unwanted compounds like fats or chlorophyll (B73375) from my extract?
To obtain a purer extract, preliminary purification steps are often necessary.[4] A common method is to perform an initial extraction with a non-polar solvent, such as hexane, to remove lipophilic substances like waxes, fats, and chlorophyll before proceeding with the main extraction using a polar solvent.[3] Alternatively, after the primary extraction, a liquid-liquid extraction can be performed where the aqueous extract is washed with a non-polar solvent.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction of this compound.
Problem 1: Low Extraction Yield
-
Possible Cause 1: Inappropriate Solvent Selection. The solvent polarity may not be well-matched to this compound.
-
Possible Cause 2: Sub-optimal Extraction Parameters. Extraction time, temperature, or the solvent-to-solid ratio may be insufficient.
-
Solution: Systematically optimize these parameters. Increase the extraction time, but be mindful of potential compound degradation with prolonged exposure to heat or light.[5] Increase the temperature to improve solubility and mass transfer, but avoid temperatures that could cause thermal degradation.[5] A higher solvent-to-solid ratio can also enhance the extraction yield.[5]
-
-
Possible Cause 3: Ineffective Sample Preparation. If the plant material is not properly dried or ground, the solvent cannot efficiently penetrate the plant tissue.
-
Solution: Ensure the plant material is thoroughly dried to prevent interference from water and ground to a fine, uniform powder to maximize the surface area available for extraction.[3] Young, actively growing tissues are often preferred as they have higher concentrations of bioactive compounds.[15]
-
Problem 2: Formation of Emulsion during Liquid-Liquid Extraction (LLE)
-
Possible Cause: Presence of Surfactant-like Molecules. Compounds like phospholipids, proteins, or fatty acids in the crude extract can cause emulsions, making phase separation difficult.[16]
-
Solution 1: Gentle Mixing. Instead of vigorous shaking, gently swirl or invert the separatory funnel to reduce the agitation that forms emulsions.[16]
-
Solution 2: "Salting Out". Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[16]
-
Solution 3: Change Solvent. Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help dissolve the emulsifying agents.[16]
-
Solution 4: Centrifugation. If the emulsion is persistent, centrifuging the mixture can help force the separation of the layers.
-
Problem 3: Degradation of Target Compound
-
Possible Cause: Exposure to High Temperature, Light, or Oxidative Conditions. Phenolic compounds and glycosides can be sensitive to heat, light, and oxidation, leading to lower yields of the desired bioactive compound.[5][11]
-
Solution 1: Use Non-Thermal Extraction Methods. Employ techniques like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature to avoid thermal degradation.[5]
-
Solution 2: Minimize Extraction Time. Optimize your protocol to use the shortest extraction time necessary to achieve a good yield.[5]
-
Solution 3: Work in a Controlled Environment. Protect the extract from direct light by using amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Problem 4: Difficulty Identifying Aqueous vs. Organic Layer in LLE
-
Possible Cause: Similar Densities or Dark-Colored Extract. Sometimes it can be difficult to visually distinguish the interface between the two solvent layers.
-
Solution: The "Drop Test". Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.[17] Always remember to never discard any layer until you have definitively identified your product's location.[17]
-
Troubleshooting Flowchart: Low Extraction Yield
Caption: A decision tree for troubleshooting low extraction yields.
Experimental Protocols
General Experimental Workflow Diagram
References
- 1. brieflands.com [brieflands.com]
- 2. scispace.com [scispace.com]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20110064950A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 8. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. reddit.com [reddit.com]
Troubleshooting peak tailing in HPLC analysis of Pyrocatechol monoglucoside.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pyrocatechol monoglucoside, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge. An ideal HPLC peak should be symmetrical and have a Gaussian shape.[1] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it challenging to detect trace-level analytes. For phenolic compounds like this compound, maintaining peak symmetry is crucial for accurate analysis.[1]
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
A2: The most frequent cause of peak tailing in reversed-phase HPLC for polar compounds is the presence of more than one retention mechanism.[1] For this compound, this often involves:
-
Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl groups of this compound can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1] These acidic silanols can form strong hydrogen bonds or have ionic interactions with the polar analyte, causing some molecules to be retained longer than others, resulting in a "tail".[1]
-
Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both the analyte and the residual silanols on the column.[1] If the pH is not optimal, it can lead to a mixture of ionized and unionized species, causing peak distortion.[1]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[1]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can also lead to peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. Pyrocatechol, the parent compound of this compound, has a pKa around 9.85. This indicates the phenolic hydroxyl group is weakly acidic. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms will exist, leading to peak distortion, splitting, or tailing. To ensure a consistent ionization state and minimize peak tailing, it is advisable to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For phenolic compounds, a lower pH (e.g., pH 2.5-3.5) is often used to suppress the ionization of the phenolic hydroxyl group and also the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.
Q4: What are some recommended mobile phase additives to improve the peak shape of this compound?
A4: Mobile phase additives can significantly improve peak shape by modifying the interaction between the analyte and the stationary phase. For this compound, consider the following:
-
Acids: Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can help to protonate the residual silanol groups on the column, minimizing their interaction with the phenolic hydroxyl groups of the analyte. Phosphoric acid can also be used to adjust the pH to a lower value.
-
Buffers: Using a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps to maintain a stable pH throughout the analysis, which is crucial for reproducible chromatography.
-
Competing Bases (less common for acidic compounds): In some cases, for basic analytes, a competing base like triethylamine (B128534) is added to the mobile phase to interact with the silanol groups and reduce their availability for interaction with the analyte. This is generally less applicable to acidic phenolic compounds.
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Absolutely. The choice of column is critical.
-
End-capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. Using a well-end-capped C18 column can significantly reduce peak tailing for polar compounds.
-
High-Purity Silica (B1680970): Columns packed with high-purity silica generally have fewer and less acidic silanol groups, leading to improved peak shapes for polar analytes.
-
Alternative Stationary Phases: For highly polar compounds, alternative stationary phases such as those with embedded polar groups or phenyl-hexyl phases can offer different selectivity and improved peak shapes.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps
Step 1: System and Column Evaluation
-
Is a guard column in use?
-
Action: Remove the guard column and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
-
Column Contamination:
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) to remove any strongly retained contaminants.
-
-
Column Degradation:
-
Action: If flushing does not resolve the issue, the column may be permanently damaged or have lost its efficiency. Replace the analytical column, preferably with a new, high-quality, end-capped C18 column.
-
Step 2: Mobile Phase Optimization
-
Mobile Phase pH:
-
Action: Lower the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid, formic acid, or acetic acid). This will suppress the ionization of both the phenolic hydroxyl groups and the residual silanol groups.
-
-
Mobile Phase Additives:
-
Action: If not already present, add 0.1% (v/v) formic acid or acetic acid to the mobile phase. These additives help to mask the active silanol sites on the stationary phase.
-
-
Buffer Concentration:
-
Action: Ensure that if a buffer is used, its concentration is sufficient (typically 10-25 mM) to provide adequate pH control.
-
Step 3: Sample and Injection Parameters
-
Sample Overload:
-
Action: Reduce the concentration of the sample by diluting it 10-fold and re-inject. Alternatively, decrease the injection volume. If the peak shape improves, the original sample was likely overloading the column.
-
-
Injection Solvent:
-
Action: The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
-
Sample Matrix Effects:
-
Action: If the sample is from a complex matrix, consider additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering components. Always filter the sample through a 0.22 or 0.45 µm filter before injection.
-
Quantitative Data on Peak Shape Improvement
The following tables summarize the expected impact of various parameters on the peak asymmetry factor (As). An ideal As value is 1.0, with values between 0.8 and 1.5 often being acceptable.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Model Phenolic Compound
| Mobile Phase pH | Average Peak Asymmetry (As) | Observation |
| 7.0 | 2.35 | Significant tailing due to ionized silanols. |
| 5.0 | 1.80 | Reduced tailing, but still noticeable. |
| 3.0 | 1.33 | Acceptable peak shape with minimal tailing. |
Data is illustrative and based on typical behavior of polar compounds on silica-based columns.[2]
Table 2: Effect of Column Type on Peak Asymmetry of Phenolic Compounds
| Column Type | Stationary Phase | Peak Asymmetry (As) Range |
| Column A | Fully porous C18 | 0.8 - 1.45 |
| Column B | Partially porous biphenyl | 0.9 - 1.30 |
Adapted from a study on 42 phenolic compounds.[3]
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Phenolic Glucosides
This protocol is a starting point for the analysis of this compound and can be optimized as needed.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Gradient to 30% B
-
25-30 min: Gradient to 90% B (column wash)
-
30-35 min: Return to 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter.
Protocol 2: Isocratic HPLC Method for Arbutin (a structurally similar compound)
This method has been used for the analysis of arbutin, a hydroquinone (B1673460) glucoside, and may be adaptable for this compound.
-
Column: ODS Hypersil® C18 (125 mm x 4 mm, 5.0 µm).
-
Mobile Phase: A mixture of water, methanol, and 0.1 M hydrochloric acid in the ratio of 89:10:1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 100 µL.
This method uses a lower wavelength for detection and a different acidic modifier, which may provide alternative selectivity.
Signaling Pathways and Logical Relationships
Diagram: Causes of Peak Tailing in Reversed-Phase HPLC
Caption: Key factors leading to peak tailing in HPLC.
References
Technical Support Center: Storage and Handling of Pyrocatechol Monoglucoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pyrocatechol (B87986) monoglucoside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Pyrocatechol monoglucoside?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Some suppliers recommend storage under an inert atmosphere.[1]
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store them at 2-8°C for a brief period.[4] For longer-term storage of solutions, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.[3] The solvent used can also impact stability; consider using a buffer at a slightly acidic pH.
Q3: My this compound powder has turned brown. Is it still usable?
A brown discoloration indicates potential oxidation of the pyrocatechol moiety.[5] While the extent of degradation is unknown without analytical testing, it is best to use a fresh, white crystalline solid for experiments where purity is critical. The color change suggests that the compound has been exposed to air and/or light.
Q4: What are the primary causes of this compound degradation?
The primary degradation pathways for this compound are believed to be:
-
Oxidation: The pyrocatechol ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, metal ions, and alkaline pH.[4][6][7]
-
Hydrolysis: The glycosidic bond can be cleaved, particularly under strong acidic or basic conditions, or in the presence of specific enzymes (glycosidases), to yield pyrocatechol and glucose.
-
Photodegradation: Exposure to UV or visible light can promote the degradation of the pyrocatechol moiety.[8]
Q5: At what pH is this compound most stable?
Phenolic compounds, including catechols, are generally more stable in acidic conditions (pH < 7).[9][10][11] Alkaline conditions (pH > 7) can lead to the formation of phenoxide ions, which are more susceptible to oxidation.[9][12] For solutions, a buffer with a pH around 4-5 is likely to improve stability.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution turns yellow/brown quickly. | Oxidation. This is likely due to a high pH of the solution, exposure to air, or the presence of trace metal contaminants. | Prepare solutions in a slightly acidic buffer (e.g., pH 4-5). Degas the solvent before use to remove dissolved oxygen. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions. Protect the solution from light. |
| Loss of compound activity or inconsistent results. | Degradation of the stock solution. This can be caused by improper storage conditions or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C. Always use freshly prepared solutions for critical experiments. Confirm the concentration of older stock solutions analytically before use. |
| Unexpected peaks in chromatography. | Hydrolysis or oxidative degradation products. The appearance of new peaks may indicate the formation of pyrocatechol, quinones, or other degradation products. | Analyze the degradation products by techniques such as LC-MS to identify them. Review storage and experimental conditions to identify the cause of degradation. Ensure the pH of the mobile phase is appropriate if performing HPLC. |
| Solid material is discolored upon arrival or after short-term storage. | Improper shipping or storage. The container may not have been sealed properly, leading to exposure to air and moisture. | Contact the supplier immediately if the product is discolored upon arrival. For in-lab storage, ensure the container is tightly sealed and stored in a desiccator at the recommended temperature. |
Data on Stability of Related Phenolic Compounds
While specific quantitative data for this compound is limited, the following table summarizes stability data for related catechols, which can serve as a general guide.
| Compound | Condition | Observation | Reference |
| Catechin (B1668976) | Aqueous solution, pH 1.5-7, 25-120°C | More stable at high concentrations around pH 4. | [10] |
| Caffeic acid | Aqueous solution, pH 3-11 | Not stable at high pH. | [9] |
| Chlorogenic acid | Aqueous solution, pH 3-11 | Not stable at high pH; stable in acidic conditions. | [9] |
| Verbascoside | Aqueous solution, pH 2-11 | More stable in acidic solutions than in alkaline solutions. | [11] |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Incubation Conditions:
-
Temperature: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: Protect one set of samples from light while exposing another set to ambient light or a controlled light source.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. biocrick.com [biocrick.com]
- 3. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with co-eluting impurities in Pyrocatechol monoglucoside purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Pyrocatechol (B87986) monoglucoside, with a particular focus on dealing with co-eluting impurities.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution of impurities with the target compound is a frequent challenge in the purification of Pyrocatechol monoglucoside. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: A peak is co-eluting with my this compound peak in HPLC.
Step 1: Identify the Potential Co-eluting Impurity
Before optimizing the separation, it is crucial to identify the likely nature of the co-eluting species. Common impurities in the synthesis and purification of this compound can include:
-
Isomeric Byproducts: Positional isomers where the glucose moiety is attached to a different hydroxyl group of a substituted catechol starting material, or anomers (α- and β-glucosides) if the synthesis is not stereospecific. These often have very similar polarities and chromatographic behavior.
-
Unreacted Starting Materials: Residual pyrocatechol from the glycosylation reaction.
-
Related Phenolic Glucosides: Glucosides of other phenolic compounds present in the starting material, such as hydroquinone (B1673460) or resorcinol.[1]
-
Degradation Products: Products resulting from the breakdown of this compound during synthesis or purification.
Step 2: Methodical Optimization of Chromatographic Conditions
A logical workflow for optimizing your HPLC method to resolve co-eluting peaks is essential. The following diagram illustrates a recommended approach:
Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC.
Step 3: Data-Driven Decision Making
The following table provides illustrative data on how changes in chromatographic parameters can affect the resolution of closely eluting phenolic glucosides. These are representative values and will need to be optimized for your specific impurity profile.
| Parameter Change | Initial Resolution (Rs) | Target Resolution (Rs) | Purity of Main Peak | Expected Yield | Notes |
| Gradient Slope | 0.8 | 1.5 | >98% | High | A shallower gradient often improves the separation of closely eluting peaks. |
| Organic Modifier | 0.9 (Acetonitrile) | 1.6 (Methanol) | >99% | High | Switching the organic solvent can alter selectivity and improve resolution. |
| Mobile Phase pH | 1.0 (pH 4.5) | 1.8 (pH 3.0) | >99% | High | Adjusting the pH can change the ionization state of the analytes and improve separation. |
| Column Chemistry | 1.1 (C18) | 2.0 (Phenyl-Hexyl) | >99.5% | High | A different stationary phase provides alternative selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities I should expect when purifying this compound?
A1: The most probable co-eluting impurities are isomers of this compound (if applicable to your synthesis), unreacted pyrocatechol, and glucosides of other structurally similar phenols like hydroquinone and resorcinol, which can be present as impurities in the starting material.[1]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or the presence of a co-eluting impurity on the tail of the main peak. To address this, you can try:
-
Acidifying the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions.
-
Reducing sample load: Injecting a smaller amount of your sample can prevent column overload.
-
Optimizing the gradient: A shallower gradient around the elution time of your compound may help to separate the tailing impurity.
Q3: I am still unable to resolve a critical impurity. What advanced techniques can I consider?
A3: If standard HPLC optimization is insufficient, you may consider more advanced techniques such as:
-
Recycle HPLC: This technique can be effective for separating compounds that elute very close to each other by repeatedly passing the sample through the same column.[2]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve a much higher resolving power for complex mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly useful for the separation of isomers.[3]
Experimental Protocols
Protocol 1: General Preparative HPLC Method for this compound Purification
This protocol provides a starting point for the purification of this compound. It will likely require optimization based on your specific sample and impurity profile.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be from 10% B to 40% B over 30 minutes. This should be optimized to achieve the best resolution.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to assess the separation before scaling up.
-
Fraction Collection: Collect fractions based on the elution of the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is crucial for obtaining good chromatographic results and protecting your column.
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent, such as a mixture of the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the sample to an appropriate concentration for injection. This will depend on the sensitivity of your detector and the capacity of your column.
Logical Relationships in Purification Strategy
The following diagram illustrates the logical flow of a comprehensive purification strategy for this compound, from crude extract to a highly purified product.
References
Technical Support Center: Purification of Pyrocatechol Monoglucoside
Welcome to the technical support center for the purification of pyrocatechol (B87986) monoglucoside. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals facing the common challenge of removing residual pyrocatechol from pyrocatechol monoglucoside samples.
Purification Strategies: Choosing the Right Method
Q1: What is the most effective method for removing pyrocatechol from a this compound sample?
Due to the significant difference in polarity between pyrocatechol and the highly polar this compound, chromatographic techniques are the most effective and recommended methods. This compound, a phenolic glycoside, is substantially more polar than its parent compound, pyrocatechol.[1] This polarity difference is the key to successful separation.
While several chromatographic techniques can be employed, Normal-Phase Column Chromatography is the most common starting point. For particularly challenging separations or very polar compounds, other methods may be more suitable.[2][3]
Comparison of Primary Purification Techniques
| Technique | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Normal-Phase Chromatography | Separation based on polarity using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. | >98% | 70-90% | Cost-effective, widely available, highly scalable. | Can lead to degradation of acid-sensitive compounds.[3] |
| Reverse-Phase Chromatography | Separation using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). | >99% | 80-95% | Excellent for very polar compounds, high resolution.[2] | More expensive stationary phases, may require specialized equipment (HPLC). |
| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases (e.g., aqueous and organic). | 90-95% | >90% | Fast, good for initial bulk purification, simple setup. | Lower resolution than chromatography, may not achieve high purity alone. |
| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | >99% (if successful) | 50-80% | Can yield very high purity, cost-effective. | Dependent on finding a suitable solvent, potential for significant product loss. |
Q2: Can you provide a detailed protocol for purification by normal-phase column chromatography?
Yes. The following is a standard protocol for purifying this compound using silica gel column chromatography. This method exploits the strong retention of the polar glucoside on the silica while the less polar pyrocatechol elutes much earlier.
Experimental Protocol: Normal-Phase Column Chromatography
1. Materials and Setup:
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of Dichloromethane (DCM) and Methanol (MeOH). The high polarity of the glucoside will likely require a polar solvent system.[4]
-
Column: Glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica to crude sample by weight).
-
Thin Layer Chromatography (TLC) plates (silica gel) for monitoring.
2. Determining the Eluent System via TLC:
-
Dissolve a small amount of your crude sample.
-
Spot the sample on a TLC plate.
-
Develop the plate in various DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10).
-
The ideal solvent system should show good separation between the pyrocatechol spot and the this compound spot. Aim for an Rf value of ~0.2-0.3 for the this compound.[2] Pyrocatechol will have a much higher Rf.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5]
4. Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of DCM or the mobile phase.[5] Carefully pipette the solution onto the top of the silica bed. Allow the sample to absorb completely into the silica.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve your sample in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the determined solvent system, starting with a lower polarity (e.g., 2% MeOH in DCM) and gradually increasing the polarity (gradient elution) if necessary to elute the highly polar glucoside.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your purified this compound.
6. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
Enhancing the stability of Pyrocatechol monoglucoside in solution.
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Pyrocatechol (B87986) monoglucoside in solution. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside and why is its stability important?
This compound is a phenolic glycoside used as a substrate in various enzymatic assays, particularly for β-glucosidases. The stability of the substrate solution is critical because its degradation can lead to inaccurate measurements of enzyme activity, increased background signal, and non-reproducible results. The aglycone part, pyrocatechol, is particularly susceptible to oxidation.
Q2: My this compound solution has turned yellow/brown. What is causing this discoloration?
The discoloration is a common indicator of degradation. Pyrocatechol and its derivatives are sensitive to oxidation when exposed to air (oxygen) and light.[1][2] This oxidation process converts the colorless pyrocatechol into colored ortho-quinones, which can further polymerize to form dark-colored compounds.[3] This process is often accelerated by alkaline pH and elevated temperatures.[4]
Q3: What are the optimal storage conditions for solid this compound and its solutions?
-
Solid Form: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, -20°C is recommended to maintain its integrity for years.[6][7]
-
Stock Solutions: Stock solutions should be stored frozen, preferably at -20°C or below, in small aliquots to avoid repeated freeze-thaw cycles.[5] The container should be sealed tightly, and the headspace can be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen.
Q4: How does pH affect the stability of this compound in solution?
pH is a critical factor. Phenolic compounds, especially catechols, are significantly more susceptible to oxidation and degradation under neutral to alkaline (high pH) conditions.[4][8] Acidic conditions generally improve the stability of catechols.[9] For preparing solutions, using a slightly acidic buffer (e.g., pH 4-6) is recommended over neutral or alkaline buffers.
Q5: Can I add anything to my solution to improve its stability?
Yes, adding antioxidants can effectively inhibit the oxidative degradation of phenolic compounds.[10][11] Common and effective antioxidants for this purpose include:
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite (B1197395) or other sulfites
-
Ethylenediaminetetraacetic acid (EDTA) to chelate pro-oxidant metal ions.[12]
It is crucial, however, to ensure that any additive used is compatible with your downstream application and does not inhibit the enzyme you are studying.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in enzyme assay | 1. Substrate solution has degraded and formed colored byproducts. 2. The assay buffer pH is too high, causing rapid, non-enzymatic substrate degradation. | 1. Prepare a fresh substrate solution from solid stock. 2. Use a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 5.0-6.0) for the assay, if compatible with the enzyme. 3. Run a "no-enzyme" control to quantify the rate of non-enzymatic degradation and subtract it from your results.[14] |
| Inconsistent/non-reproducible kinetic results | 1. The substrate concentration is changing over the course of the experiment due to instability. 2. Using a stock solution that has undergone multiple freeze-thaw cycles. | 1. Prepare the working substrate solution immediately before use from a freshly thawed aliquot of a concentrated stock. 2. Add a stabilizing agent like ascorbic acid or EDTA to the assay buffer (verify enzyme compatibility first). 3. Store stock solutions in single-use aliquots at -20°C or -80°C. |
| Precipitate forms in the stock solution upon thawing | 1. The concentration of the substrate exceeds its solubility at lower temperatures. 2. pH shift during freezing/thawing. | 1. Gently warm the tube to 37°C and use an ultrasonic bath to aid redissolution.[5] 2. Ensure the solution is fully dissolved and homogenous before use. 3. Consider preparing a slightly less concentrated stock solution. |
Data Presentation: Factors Affecting Stability
The stability of phenolic compounds is influenced by several factors. The following table summarizes the expected impact of these factors on the stability of this compound solutions.
| Factor | Condition | Expected Impact on Stability | Recommendation |
| pH | Acidic (pH < 6) | High Stability | Prepare and store solutions in a slightly acidic buffer.[4][9] |
| Neutral (pH ≈ 7) | Moderate Stability | Use with caution; prepare fresh. | |
| Alkaline (pH > 8) | Low Stability (Rapid Degradation) | Avoid alkaline conditions.[4] | |
| Temperature | -20°C to 4°C | High Stability | Store stock solutions frozen.[7] |
| Room Temperature (~25°C) | Moderate to Low Stability | Prepare fresh for daily use; avoid prolonged storage. | |
| Elevated (> 40°C) | Very Low Stability | Avoid heating unless necessary for solubilization.[15][16] | |
| Light | Dark/Amber Vials | High Stability | Protect solutions from light at all times.[17][18] |
| Exposure to Light | Low Stability | Can induce photo-oxidation. | |
| Oxygen | De-gassed / Inert Atmosphere | High Stability | De-gas buffers and/or store under nitrogen or argon. |
| Exposure to Air | Low Stability | Minimize headspace in storage vials; seal tightly.[1] |
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound (MW: 272.25 g/mol )[5]
-
Sodium citrate
-
Citric acid
-
Ascorbic acid
-
High-purity, deionized water
-
0.22 µm syringe filter
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Prepare a Stabilizing Buffer:
-
Prepare a 50 mM sodium citrate buffer at pH 5.0.
-
De-gas the buffer by sparging with nitrogen or argon gas for 15-20 minutes, or by vacuum filtration.
-
Immediately before use, add ascorbic acid to the buffer to a final concentration of 0.1% (w/v). This will act as an antioxidant.
-
-
Weigh the Substrate:
-
In a fume hood, accurately weigh 27.23 mg of solid this compound for every 1 mL of final stock solution desired.
-
-
Dissolve the Substrate:
-
Add the weighed this compound to the appropriate volume of the prepared stabilizing buffer.
-
Vortex gently until fully dissolved. If needed, brief warming to 37°C or sonication can be applied.[5]
-
-
Sterile Filtration and Aliquoting:
-
Sterile-filter the solution using a 0.22 µm syringe filter to remove any particulates.
-
Dispense the solution into single-use, amber or foil-wrapped microcentrifuge tubes. This protects the solution from light.
-
-
Storage:
-
Immediately flash-freeze the aliquots and store them at -20°C or -80°C for long-term storage.
-
For use, thaw an aliquot rapidly and keep it on ice, protected from light, until it is added to the assay mixture. Discard any unused portion of the thawed aliquot.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Simplified pathway of Pyrocatechol oxidation and influencing factors.
Caption: Experimental workflow for preparing a stabilized substrate solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemiis.com [chemiis.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. biocrick.com [biocrick.com]
- 7. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. jscholaronline.org [jscholaronline.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. docs.abcam.com [docs.abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. carlroth.com:443 [carlroth.com:443]
Addressing matrix effects in LC-MS analysis of Pyrocatechol monoglucoside.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pyrocatechol monoglucoside.
Troubleshooting Guide
Q1: I am observing a lower than expected signal intensity (ion suppression) for this compound. How can I troubleshoot this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] To troubleshoot this, follow a systematic approach:
-
Confirm Instrument Performance: Before investigating matrix effects, ensure the LC-MS system is functioning correctly.[3] Check system suitability parameters such as pump pressure, retention time stability, and the signal intensity of a known standard injected in a clean solvent.[3]
-
Evaluate Sample Preparation: The primary cause of ion suppression is often inadequate removal of matrix components.[4][5]
-
If you are using a simple protein precipitation (PPT) method, consider its limitations as it may not effectively remove phospholipids (B1166683) and other interfering substances.[4][5]
-
Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
-
Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the interfering matrix components.[6]
-
Modify the gradient to better resolve the analyte peak from the "suppression zone," which is often where highly abundant, poorly retained compounds elute.[3]
-
Consider trying a different column chemistry that may offer alternative selectivity.
-
-
Assess Matrix Effect: Quantify the extent of ion suppression using a post-extraction addition method.[3] This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank, extracted sample matrix. A significantly lower signal in the matrix indicates suppression.[3]
Q2: My signal for this compound is unexpectedly high and variable (ion enhancement). What are the causes and how can I fix it?
A2: Ion enhancement is a less common but still significant matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[1] This can lead to inaccurate and irreproducible quantitative results.[7]
-
Causes: The exact mechanisms of ion enhancement are not fully understood, but it is believed that some matrix components can alter the gas-phase chemistry within the ion source, leading to more efficient ionization of the analyte.[8] This can also be caused by the analyte having a greater affinity for the droplet surface in the presence of certain matrix components.[8]
-
Solutions:
-
Improve Sample Cleanup: Similar to ion suppression, the most effective way to mitigate ion enhancement is to remove the interfering matrix components.[9] Employing more selective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended.[4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the enhancing compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal tool to compensate for matrix effects.[4][10] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion enhancement, allowing for reliable correction and accurate quantification.[4][11]
-
Matrix-Matched Calibrants: If an SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of your samples can help to compensate for the enhancement effect.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in your sample apart from this compound itself.[1] This includes salts, lipids, proteins, and other endogenous or exogenous substances. Matrix effects occur when these components co-elute with this compound and interfere with its ionization process in the mass spectrometer's ion source.[12][13] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[9][12]
Q2: What are the most effective sample preparation techniques to minimize matrix effects for a polar compound like this compound?
A2: For polar analytes like this compound, which can be challenging to extract from complex aqueous matrices, several sample preparation techniques can be effective in reducing matrix effects:
-
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleaning up complex samples.[14] By choosing the appropriate sorbent (e.g., mixed-mode or polymeric reversed-phase), you can selectively retain this compound while washing away interfering matrix components like salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. By optimizing the pH and solvent polarity, you can selectively extract this compound into the organic phase, leaving many matrix interferences behind in the aqueous phase.[4]
-
Phospholipid Removal Plates/Cartridges: Since phospholipids are a major cause of ion suppression in biological matrices, specialized sample preparation products are available that specifically target and remove them.[15][16] These can be used alone or in combination with other techniques.
Q3: Why is a stable isotope-labeled (SIL) internal standard recommended for the quantification of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[4][10] An SIL-IS is a version of this compound where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H).[11][17]
The key advantages of using a SIL-IS are:
-
Co-elution: It has virtually identical chemical and physical properties to the analyte, meaning it will behave in the same way during sample extraction and chromatographic separation, eluting at the same retention time.[4]
-
Compensation for Matrix Effects: Because it co-elutes and has the same ionization characteristics, it will be subject to the same degree of ion suppression or enhancement as the analyte.[11] By measuring the ratio of the analyte signal to the SIL-IS signal, these effects are effectively cancelled out, leading to highly accurate and precise quantification.[10]
-
Correction for Extraction Variability: It can also correct for any variability or loss during the sample preparation process.[11]
Q4: How can I quantitatively assess the impact of the matrix on my analysis?
A4: You can quantitatively evaluate matrix effects by calculating the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) . This is typically done by comparing the peak areas of the analyte in three different sets of samples:
-
Set A: Analyte prepared in a clean solvent.
-
Set B: Blank matrix extract with the analyte spiked in post-extraction.
-
Set C: Blank matrix spiked with the analyte before the extraction process.
The calculations are as follows:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (MF * RE) / 100
Quantitative Data Summary
Since no specific quantitative data for this compound matrix effects is publicly available, the following table is a template for you to summarize your own experimental data when assessing different sample preparation methods.
| Sample Preparation Method | Matrix Factor (MF) % | Recovery (RE) % | Process Efficiency (PE) % |
| Protein Precipitation | e.g., 55% | e.g., 95% | e.g., 52% |
| Liquid-Liquid Extraction | e.g., 85% | e.g., 70% | e.g., 60% |
| Solid-Phase Extraction (SPE) | e.g., 98% | e.g., 88% | e.g., 86% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for using a mixed-mode cation exchange (MCX) SPE sorbent, which can be effective for retaining polar compounds. Optimization will be required for your specific application.
-
Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading:
-
Pre-treat your sample by acidifying it (e.g., with 2% formic acid) to ensure this compound is in a state to be retained by cation exchange.
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This is a general protocol and will require optimization of the extraction solvent and pH for your specific matrix.
-
Sample Preparation: Take a known volume of your sample (e.g., 500 µL of plasma). Add your internal standard.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the sample to optimize the partitioning of this compound into the organic solvent. The optimal pH will depend on the pKa of the analyte.
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube, being careful not to disturb the aqueous layer or the protein interface.
-
Dry-down and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. romerlabs.com [romerlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. 13C Labeled internal standards | LIBIOS [libios.fr]
Technical Support Center: Enhancing Pyrocatechol Monoglucoside Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Pyrocatechol (B87986) Monoglucoside (Arbutin).
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Pyrocatechol Monoglucoside (Arbutin)?
The oral bioavailability of arbutin (B1665170) is relatively high, reported to be around 65 ± 11.6%.[1] However, its percutaneous absorption is significantly lower, at approximately 0.53%. This highlights the challenge in its topical delivery.
Q2: What are the main barriers to the bioavailability of this compound?
The primary barriers depend on the route of administration:
-
Oral Administration: While oral bioavailability is substantial, factors like metabolism by intestinal bacteria to hydroquinone (B1673460) and subsequent first-pass metabolism in the liver can influence the concentration of the parent compound reaching systemic circulation.[2][3][4]
-
Topical Administration: The main obstacle is the hydrophilic nature of the molecule (log P of -1.49), which hinders its penetration through the lipophilic stratum corneum of the skin.[5][6]
Q3: What are the primary metabolic pathways for this compound?
Following administration, this compound undergoes the following metabolic transformations:
-
Hydrolysis: Intestinal bacteria, particularly species like Bifidobacterium and Eubacterium, can hydrolyze the glycosidic bond to release hydroquinone and glucose.[3][4][7]
-
Conjugation: In the liver, the released hydroquinone is primarily metabolized through phase II conjugation reactions, forming hydroquinone-glucuronide and hydroquinone-sulfate, which are then excreted in the urine.[2][8]
Troubleshooting Guides
Formulation & Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Degradation of this compound in formulation | pH instability (degrades in acidic or alkaline conditions). | Maintain the formulation pH between 4.0 and 6.5 for optimal stability.[9] Use appropriate buffer systems. |
| Temperature instability (degradation observed above 50°C). | Avoid excessive heat during formulation and storage.[9] | |
| Light sensitivity. | Protect the formulation from direct light exposure using opaque packaging.[9] | |
| Incompatibility with other ingredients (e.g., methyl 4-hydroxybenzoate, Vitamin C, pearl powder). | Avoid co-formulation with incompatible excipients.[10] Conduct compatibility studies before finalizing the formulation. | |
| Low entrapment efficiency in nanoparticle formulations | Suboptimal formulation parameters (e.g., chitosan (B1678972) concentration, drug-to-polymer ratio). | Optimize the formulation by systematically varying the concentrations of the polymer and drug. For chitosan nanoparticles, increasing the arbutin to chitosan ratio can improve entrapment efficiency.[5] |
| Poor physical stability of nanoformulations (aggregation, precipitation) | Inadequate surface charge. | Ensure a sufficient zeta potential to maintain colloidal stability. For chitosan nanoparticles, a positive zeta potential is desirable.[5] For ethosomes, a negative charge contributes to stability.[11] |
| Inappropriate storage conditions. | Store nanoformulations at recommended temperatures (e.g., refrigeration) to prevent aggregation.[5] |
In Vitro & In Vivo Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable permeability in Caco-2 assays | Poor paracellular transport of a hydrophilic compound. | Caco-2 monolayers have tighter junctions than the human intestine, which can underestimate the permeability of hydrophilic compounds.[12] Consider using other in vitro models or in situ perfusion studies. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Co-administer with known P-gp inhibitors (e.g., verapamil) to assess the involvement of efflux pumps.[13] | |
| Low recovery of the compound post-assay. | Investigate potential binding to the plate material or cellular components. Use low-binding plates and assess compound concentration in cell lysates. | |
| High inter-subject variability in animal pharmacokinetic studies | Differences in gut microbiota composition leading to variable metabolism. | Normalize the gut microbiota of study animals through co-housing or fecal microbiota transplantation.[14] |
| Genetic polymorphisms in drug-metabolizing enzymes and transporters. | Use inbred animal strains to minimize genetic variability. | |
| Inconsistent results in topical skin permeation studies | Variation in skin thickness and integrity between samples. | Use skin from a consistent source and anatomical location. Measure the transepidermal water loss (TEWL) to ensure skin barrier integrity before the experiment. |
| Formulation instability during the experiment. | Confirm the stability of the formulation under the experimental conditions (temperature, humidity). |
Quantitative Data Summary
Table 1: Bioavailability and Pharmacokinetic Parameters of this compound (Arbutin)
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 65 ± 11.6% | Rat | Oral | [1] |
| Percutaneous Absorption | 0.53% | - | Topical | [15] |
| Half-life (t½) | 0.42 ± 0.30 h | Rat | - | [1] |
| Plasma Protein Binding | 35.35 ± 11.03% - 40.25 ± 2.47% | - | - | [1] |
Table 2: Efficacy of Formulation Strategies for Enhancing Skin Permeation of Arbutin
| Formulation Strategy | Key Findings | Reference |
| Chitosan Nanoparticles | ~5 times higher permeation compared to the free form. | [5] |
| Ethosomal Gel | Cumulative drug permeated was 78.4%. | [11] |
| Dissolving Microneedles | ~4.5 times greater permeability than gel and commercial cream. | [15] |
| Hydrogel Forming Microneedles | ~2.8 times greater permeability than gel and commercial cream. | [15] |
| Micellar Cream | Dramatically increased skin penetration after 4 hours compared to non-micellar cream. | [16] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is adapted from standard procedures for assessing intestinal drug absorption.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the test compound solution (in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the compound in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.
Preparation of Arbutin-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
1. Materials:
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Arbutin
-
Acetic acid
-
Deionized water
2. Preparation of Solutions:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Prepare an arbutin solution in deionized water at the desired concentration.
3. Nanoparticle Formulation:
-
Add the arbutin solution to the TPP solution.
-
Under constant magnetic stirring, add the TPP-arbutin solution dropwise to the chitosan solution.
-
Continue stirring for 30 minutes at room temperature to allow for nanoparticle formation.
-
The resulting nanoparticle suspension can be used for further characterization and experiments.
HPLC-UV Method for Quantification of Arbutin in Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) (containing an internal standard, if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topical Ethosomal Formulation of Alpha Arbutin: Dermatokinetic Study and In-vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 4. Role of Metabolism by Intestinal Bacteria in Arbutin-Induced Suppression of Lymphoproliferative Response in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistaseug.ugr.es [revistaseug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. regimenlab.com [regimenlab.com]
- 9. glabridinchina.com [glabridinchina.com]
- 10. plamed.cn [plamed.cn]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Arbutin improves gut development and serum lipids via Lactobacillus intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabrication, characterization and comparison of α-arbutin loaded dissolving and hydrogel forming microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Chitosan for Preparation of Arbutin Nanoparticles as Skin Whitening | Semantic Scholar [semanticscholar.org]
- 17. Phenylglucosides and the Na+/glucose cotransporter (SGLT1): analysis of interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of Pyrocatechol monoglucoside.
Troubleshooting Guides
Crystallization is a critical step for the purification of this compound. The following guides address specific problems that may arise during the process.
Issue 1: No Crystals Form Upon Cooling
Possible Causes:
-
Solution is not supersaturated: Too much solvent was used, and the concentration of this compound is below its saturation point at the cooled temperature.
-
Cooling is too rapid: Fast cooling can sometimes inhibit nucleation.
-
Presence of impurities: Certain impurities can inhibit crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.
-
-
Increase Concentration:
-
Gently heat the solution to evaporate a portion of the solvent.
-
Allow the solution to cool slowly again.
-
-
Slow Cooling:
-
Insulate the flask to slow down the cooling process. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask.
-
-
Re-evaluate Solvent System:
-
If the above steps fail, the solvent system may be inappropriate. Consider a different solvent or a mixture of solvents.
-
Issue 2: Oily Precipitate or Amorphous Solid Forms Instead of Crystals
Possible Causes:
-
Supersaturation is too high: The concentration of the solute is excessively high, leading to rapid precipitation out of solution.
-
Inappropriate solvent: The solvent may be too "good," meaning the compound is too soluble, or too "poor," causing it to crash out of solution.
-
Presence of impurities: Impurities can interfere with the formation of a crystal lattice.
Troubleshooting Steps:
-
Adjust Solvent Volume:
-
Add a small amount of hot solvent to dissolve the oil or amorphous solid.
-
Allow the solution to cool more slowly.
-
-
Solvent Polarity Adjustment:
-
If using a mixed solvent system (e.g., water and ethanol), adjust the ratio. If an oil forms, the polarity difference might be too great. Try a solvent pair with more similar polarities.
-
-
Purification Step:
-
Consider treating the initial solution with activated charcoal to remove colored or resinous impurities before attempting crystallization.
-
Issue 3: Crystals are Too Small or Form a Fine Powder
Possible Causes:
-
Rapid nucleation: A high degree of supersaturation can lead to the formation of many small crystals rather than fewer, larger ones.
-
Agitation: Stirring or agitating the solution during crystal growth can promote the formation of smaller crystals.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature.
-
Minimize Agitation: Avoid stirring or moving the flask during the crystal growth phase.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
Q2: How can I determine the right amount of solvent to use?
The goal is to use the minimum amount of hot solvent to completely dissolve the solid. To do this, add the solvent in small portions to the solid while heating and stirring until the solid just dissolves. Using a large excess of solvent will result in a low yield or no crystallization at all.
Q3: My crystals are colored. How can I decolorize them?
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. Add the charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Q4: How can I improve the yield of my crystallization?
To maximize the yield, ensure that the solution is sufficiently cooled to minimize the solubility of the compound in the mother liquor. After filtering the crystals, you can wash them with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product. Further concentration of the mother liquor may yield a second crop of crystals, although these may be less pure.
Data Presentation
Since experimental solubility data for this compound is not publicly available, the following tables provide estimated solubility guidelines based on the properties of its aglycone (pyrocatechol) and similar phenolic glycosides. These are intended as a starting point for experimental optimization.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Solubility at 25°C | Solubility at 70°C | Notes |
| Water | Sparingly Soluble | Soluble | A good candidate for recrystallization by cooling. |
| Ethanol (B145695) | Soluble | Very Soluble | May be too soluble for good recovery unless used as an anti-solvent. |
| Methanol | Soluble | Very Soluble | Similar to ethanol; may be a good primary solvent if the compound is less soluble. |
| Acetone | Slightly Soluble | Moderately Soluble | Could be a potential crystallization solvent. |
| Toluene | Insoluble | Sparingly Soluble | Less likely to be a primary solvent due to the polar glucose moiety. |
| Hexane | Insoluble | Insoluble | Not a suitable solvent. |
Table 2: Comparison of Crystallization Parameters for Related Compounds
| Compound | Solvent System | Key Process Parameters |
| Pyrocatechol | Water | Dissolve at 40-100°C, cool to 0-20°C. |
| α-Arbutin | Water/Ethanol | Concentrate aqueous solution, add ethanol to 50-70% (v/v), cool to 4°C. |
| Salicin | Water | Concentrate aqueous solution, cool slowly to induce crystallization. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For better yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization using a Two-Solvent System (Water/Ethanol)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water as described in Protocol 1.
-
Inducing Precipitation: While the aqueous solution is still warm, add ethanol dropwise until the solution becomes slightly cloudy (turbid).
-
Redissolution: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold water/ethanol mixture for washing.
Visualizations
Logical Workflow for Crystallization
Caption: A logical workflow diagram illustrating the key stages of the crystallization process.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during this compound crystallization.
Minimizing epimerization of Pyrocatechol monoglucoside during synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Pyrocatechol (B87986) monoglucoside.
Troubleshooting Guide: Minimizing Epimerization (Formation of α-anomer)
This guide addresses common issues encountered during the synthesis of Pyrocatechol β-D-glucopyranoside, focusing on strategies to minimize the formation of the undesired α-epimer.
Question: I am observing a significant amount of the α-anomer in my product mixture. What are the primary factors influencing the stereochemical outcome of the glycosylation reaction?
Answer: The formation of the α-anomer (epimerization at the anomeric carbon) is a common challenge in glycosylation reactions. The stereochemical outcome is primarily governed by the following factors:
-
The Nature of the Protecting Group at the C2 Position of the Glycosyl Donor: This is the most critical factor for controlling stereoselectivity. A "participating" group, such as an acetyl (-OAc) or benzoyl (-OBz) group, at the C2 position of the glucose donor is essential for obtaining the desired β-anomer (1,2-trans product).[1][2] This group participates in the reaction by forming a cyclic oxonium ion intermediate, which sterically hinders the α-face of the anomeric carbon. Consequently, the nucleophile (pyrocatechol) can only attack from the β-face, leading to the formation of the β-glucoside.[1] In contrast, "non-participating" groups, like benzyl (B1604629) (-OBn) or methyl (-OMe) ethers, do not offer this assistance and often result in a mixture of α and β anomers.[1]
-
The Choice of Promoter/Catalyst: The promoter, typically a heavy metal salt in the Koenigs-Knorr reaction (e.g., silver carbonate, silver triflate) or a Lewis acid in other methods (e.g., BF₃·OEt₂), plays a crucial role in activating the glycosyl donor and can influence the anomeric ratio.[1][3] For phenolic glycosylations using glycosyl imidates, BF₃·OEt₂ has been shown to be more effective than TMSOTf in selectively forming the 1,2-trans product.[3]
-
Reaction Solvent and Temperature: The polarity of the solvent can affect the stability of the intermediates and the reaction pathway. Non-polar solvents are often used in the Koenigs-Knorr reaction.[4] Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
-
The Reactivity of the Glycosyl Acceptor (Pyrocatechol): The nucleophilicity of the phenolic hydroxyl group can also impact the reaction's outcome.
Question: My synthesis is yielding a mixture of anomers despite using an acetyl-protected glucose donor. How can I optimize the reaction conditions to favor the β-anomer?
Answer: Even with a participating group at C2, suboptimal reaction conditions can lead to the formation of the α-anomer. To enhance the selectivity for the β-anomer, consider the following optimizations:
-
Promoter Selection and Stoichiometry: If using the Koenigs-Knorr method, ensure the silver salt promoter (e.g., Ag₂CO₃ or Ag₂O) is of high purity and used in appropriate stoichiometric amounts. For other glycosylation methods, the choice of Lewis acid is critical. As indicated in the table below, some catalysts are more effective at minimizing the α-anomer.[3]
-
Strict Anhydrous Conditions: The presence of water can lead to the hydrolysis of the glycosyl donor and other side reactions, potentially affecting the stereochemical control. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Temperature Control: Perform the reaction at the recommended temperature. For the Koenigs-Knorr reaction, this is often at or below room temperature. For Lewis acid-catalyzed reactions, lower temperatures (e.g., -70°C) may initially favor the formation of an orthoester intermediate, which then rearranges to the desired β-glycoside upon warming.[3]
-
Slow Addition of Reactants: Adding the glycosyl acceptor (pyrocatechol) solution slowly to the activated glycosyl donor can sometimes improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Pyrocatechol β-D-glucopyranoside with high stereoselectivity?
A1: The Koenigs-Knorr reaction is a classic and reliable method for synthesizing 1,2-trans glycosides, including Pyrocatechol β-D-glucopyranoside.[1][5][6] This method utilizes a per-O-acetylated glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and a silver salt (e.g., silver carbonate) as a promoter. The acetyl group at the C2 position provides neighboring group participation, ensuring high β-selectivity.[1]
Q2: How can I prepare the acetobromoglucose donor required for the Koenigs-Knorr synthesis?
A2: Acetobromoglucose (α-acetobromoglucose) can be prepared from D-glucose by first peracetylating it with acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate), followed by treatment with a solution of hydrogen bromide in acetic acid.[2] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Are there alternative, less toxic promoters I can use instead of heavy metal salts like silver or mercury?
A3: Yes, research has explored the use of less toxic promoters. For instance, lithium carbonate (Li₂CO₃) has been used as a promoter in the glycosylation of fatty alcohols, offering a more environmentally friendly alternative.[5] Additionally, various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can be used to promote glycosylation with glycosyl imidates as donors, providing excellent β-selectivity for phenolic acceptors.[3]
Q4: How do I purify the final product and separate the β-anomer from any contaminating α-anomer?
A4: The α and β anomers are diastereomers and can typically be separated by column chromatography on silica (B1680970) gel. The polarity difference between the two anomers is usually sufficient for separation with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
Q5: What analytical techniques can I use to confirm the stereochemistry of my product and determine the anomeric ratio?
A5: The primary technique for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy. For β-D-glucopyranosides, the anomeric proton (H-1) typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) due to its axial-axial relationship with H-2. In contrast, the α-anomer exhibits a smaller coupling constant (J ≈ 3-4 Hz) for the anomeric proton. The anomeric ratio can be quantified by integrating the respective anomeric proton signals in the ¹H NMR spectrum.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Anomeric Selectivity of Phenolic O-Glycosylation
This table summarizes the impact of different Lewis acid catalysts on the yield and anomeric ratio in the glycosylation of a phenol (B47542) with a glycosyl trichloroacetimidate (B1259523) donor bearing a C2-participating group. While not specific to pyrocatechol, it provides valuable comparative data for phenolic glycosylations.
| Catalyst | Yield (%) | Anomeric Ratio (β:α) |
| BF₃·OEt₂ | 95 | >99:1 |
| TMSOTf | 85 | 10:1 |
Data adapted from a study on phenolic O-glycosylation with glycosyl imidates, demonstrating the superior β-selectivity with BF₃·OEt₂ as the catalyst.[3]
Experimental Protocols
Protocol 1: Synthesis of Acetobromoglucose (Glycosyl Donor)
This protocol describes the preparation of α-acetobromoglucose, the glycosyl donor used in the Koenigs-Knorr synthesis.
Materials:
-
D-glucose
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Hydrogen bromide (33% in acetic acid)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Peracetylation of D-glucose:
-
In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.
-
Add acetic anhydride and heat the mixture with stirring until all the glucose has dissolved.
-
Continue heating for an additional 2 hours.
-
Pour the cooled reaction mixture into ice-water and stir vigorously until the product solidifies.
-
Collect the solid penta-O-acetyl-β-D-glucopyranose by filtration, wash thoroughly with water, and dry.
-
-
Bromination:
-
Dissolve the dried penta-O-acetyl-β-D-glucopyranose in dichloromethane in a flask equipped with a stir bar and a drying tube.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide (33% in acetic acid) with stirring.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-acetobromoglucose. This product is often used directly in the next step without further purification due to its instability.
-
Protocol 2: Koenigs-Knorr Synthesis of Pyrocatechol β-D-glucopyranoside
This protocol details the stereoselective synthesis of Pyrocatechol β-D-glucopyranoside.
Materials:
-
α-Acetobromoglucose
-
Pyrocatechol
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Molecular sieves (4Å)
-
Celite
-
Sodium methoxide (B1231860) solution
-
Methanol
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrocatechol, silver carbonate, and freshly activated 4Å molecular sieves.[1][5][6]
-
Add anhydrous dichloromethane and stir the suspension at room temperature.
-
Dissolve α-acetobromoglucose in anhydrous dichloromethane and add it dropwise to the pyrocatechol suspension over 30 minutes.
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product (per-O-acetylated pyrocatechol glucoside) by silica gel column chromatography.
-
-
Deacetylation (Zemplén deacetylation):
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the final product, Pyrocatechol β-D-glucopyranoside, by recrystallization or silica gel column chromatography.
-
Visualizations
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
Technical Support Center: Optimizing Derivatization of Pyrocatechol Monoglucoside for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of Pyrocatechol Monoglucoside for Gas Chromatography (GC) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC analysis of this compound?
A: this compound is a polar compound containing multiple hydroxyl (-OH) groups. These groups form strong intermolecular hydrogen bonds, making the molecule non-volatile.[1][2] Gas chromatography requires analytes to be volatile and thermally stable.[2][3][4][5] Derivatization masks these polar functional groups by replacing the active hydrogen atoms with non-polar groups, which increases volatility and thermal stability, making the compound suitable for GC analysis.[1][3][5][6]
Q2: What is the most effective derivatization technique for this compound?
A: Silylation is the most prevalent and effective method for derivatizing compounds rich in hydroxyl groups, such as sugars and phenols.[4][5] This technique replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is significantly more volatile and less polar.[4][5]
Q3: Which silylating reagent should I choose?
A: For a phenolic glucoside, a strong silylating agent is recommended. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly effective reagent for this purpose.[3][7][8] Its reaction byproducts are volatile and generally do not interfere with the chromatogram.[3] For comprehensive derivatization, especially for sterically hindered hydroxyl groups, BSTFA is often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS) .[9]
Q4: What are the most critical factors for a successful silylation reaction?
A: The success of silylation depends on several key factors:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[5][6] Any water present in the sample or solvent will react preferentially with the reagent, reducing the yield of the desired derivative and leading to incomplete reactions.
-
Proper Solvent: The reaction should be performed in a dry, aprotic solvent. Pyridine (B92270) is commonly used as it can also act as a catalyst. Acetone has been shown to significantly accelerate the reaction rate for phenolic compounds.[7][8]
-
Reagent Excess: A sufficient excess of the silylating reagent must be used to ensure the reaction goes to completion and all active hydrogens are replaced.
-
Temperature and Time: The reaction may require heating to proceed to completion. Typical conditions range from 60°C to 100°C for 30 to 90 minutes, depending on the specific analyte and solvent used.[1][9]
Q5: How can I confirm that the derivatization was successful?
A: A successful derivatization will result in a single, sharp, and symmetrical peak for the analyte in the gas chromatogram. Incomplete derivatization often leads to multiple peaks (for partially silylated species), poor peak shape (tailing), and low detector response.[10]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the derivatization and GC analysis of this compound.
Problem: I don't see any peak, or the peak response is extremely low.
-
Possible Cause 1: Incomplete or Failed Derivatization. The analyte may not be volatile enough to pass through the column.
-
Solution: Verify that your silylating reagent is not expired or compromised by moisture. Ensure all solvents and glassware are completely dry. Increase the reaction temperature or time, and confirm you are using a sufficient excess of the derivatization reagent.[11]
-
-
Possible Cause 2: Active Sites in the GC Inlet. The derivatized analyte can degrade or be adsorbed in the injector port, especially if the liner is not inert or is contaminated.
-
Solution: Use a new, deactivated (silanized) inlet liner. If the problem persists, trim the first few centimeters of the GC column to remove any active sites that may have developed.[11]
-
-
Possible Cause 3: Injection Issues. Leaks in the syringe or septum can lead to sample loss.[12]
-
Solution: Check the syringe for proper function and replace the injector septum. Ensure the injection technique is rapid and smooth, especially for manual injections.[13]
-
Problem: My analyte peak is tailing severely.
-
Possible Cause 1: Incomplete Derivatization. Residual un-derivatized polar groups on the molecule will interact with active sites in the column, causing tailing.[10]
-
Solution: Re-optimize the derivatization procedure by increasing reagent concentration, reaction time, or temperature. Consider adding a catalyst like TMCS.
-
-
Possible Cause 2: Column or System Activity. Active sites, such as exposed silanols on the column, inlet liner, or connections, can interact with the analyte.[11]
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[10]
-
Solution: Dilute the sample or reduce the injection volume. If using splitless injection, ensure the initial oven temperature is appropriate to refocus the sample band.[11]
-
Problem: I see multiple peaks (split or broad) for my analyte.
-
Possible Cause 1: Partial Derivatization. The presence of multiple hydroxyl groups on this compound means that incomplete reactions can create a mixture of partially derivatized species, each with a different retention time.
-
Solution: This strongly indicates a need to optimize the derivatization. Increase the amount of silylating reagent and/or the reaction time and temperature to drive the reaction to a single, fully derivatized product.
-
-
Possible Cause 2: Thermal Degradation. The analyte may be degrading in a hot injector port.
-
Solution: Lower the injector temperature in 10-20°C increments to see if the issue resolves without compromising volatilization.
-
-
Possible Cause 3: Poor Injection Technique. A slow or hesitant manual injection can cause the sample to vaporize inefficiently, leading to a split or broad peak.[13]
-
Solution: Use an autosampler for best reproducibility. If injecting manually, use a smooth, fast injection technique.[13]
-
Problem: My results (retention times, peak areas) are not reproducible.
-
Possible Cause 1: Moisture Contamination. Inconsistent amounts of moisture in different sample preparations will lead to variable derivatization efficiency.
-
Solution: Implement strict protocols for drying samples, solvents, and glassware. Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to transfer them.
-
-
Possible Cause 2: System Leaks. A leak in the carrier gas line, septum, or column fittings will cause fluctuations in flow and pressure, leading to shifting retention times.[12]
-
Solution: Perform a leak check of the entire GC system using an electronic leak detector. Do not use soap-based solutions.[13]
-
-
Possible Cause 3: Sample Preparation Inconsistency. Variability in sample volume, reagent addition, or reaction timing can lead to poor reproducibility.
-
Solution: Use an internal standard to correct for variations in injection volume and sample workup. Employ calibrated pipettes and consistent timing for all derivatization steps.
-
Section 3: Data Presentation & Experimental Protocols
Optimization of Silylation Conditions
The following table summarizes hypothetical results from an optimization experiment to illustrate the impact of key parameters on the derivatization of this compound. The goal is to achieve the highest peak area with a symmetrical peak shape.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Reagent | BSTFA | BSTFA + 1% TMCS | BSTFA + 1% TMCS | BSTFA + 1% TMCS |
| Solvent | Acetonitrile | Pyridine | Pyridine | Pyridine |
| Temperature | 60°C | 60°C | 80°C | 80°C |
| Time | 30 min | 30 min | 30 min | 60 min |
| Observed Outcome | Low peak area, significant tailing | Moderate peak area, slight tailing | High peak area, minimal tailing | Highest peak area, symmetrical peak |
Detailed Protocol: Silylation with BSTFA + 1% TMCS
This protocol provides a detailed methodology for the derivatization of this compound.
-
Sample Preparation:
-
Reagent Addition:
-
Add 100 µL of dry pyridine to the vial to dissolve the sample.
-
Add 100 µL of BSTFA containing 1% TMCS.
-
-
Reaction:
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 80°C for 60 minutes to ensure the reaction proceeds to completion.
-
-
Cooling and Analysis:
-
After the reaction is complete, remove the vial and allow it to cool to room temperature. Do not open the vial.
-
The sample is now ready for GC analysis. Inject 1 µL into the GC system.
-
-
GC Conditions (Example):
-
Column: Low-polarity siloxane-based phase (e.g., DB-5ms, HP-5ms). Avoid polar phases like WAX columns.[4]
-
Injector Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector: FID or MS at 280°C.
-
Section 4: Visual Guides (Graphviz)
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for common GC derivatization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Confirming the Structure of Synthesized Pyrocatechol Monoglucoside: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of synthesized Pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in various fields. We present supporting experimental data, detailed methodologies, and a logical workflow to ensure the identity and purity of the target compound.
Introduction to Pyrocatechol Monoglucoside
This compound is a glycoside of pyrocatechol (1,2-dihydroxybenzene). Its structure combines a hydrophilic glucose unit with a more lipophilic catechol moiety, suggesting potential biological activities and making it a target of interest in medicinal chemistry and materials science. The correct structural assignment is paramount for interpreting its biological effects and ensuring reproducibility of scientific findings.
Primary Analytical Methods for Structural Confirmation
A multi-technique approach is essential for the comprehensive structural confirmation of a synthesized compound like this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing this compound.
2.1.1. ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrocatechol ring and the protons of the glucosyl moiety.
2.1.2. ¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound will display characteristic signals for the aromatic carbons and the carbons of the sugar unit.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyrocatechol Moiety | ||
| Aromatic Protons | 6.8 - 7.2 | 115 - 150 |
| Glucosyl Moiety | ||
| Anomeric Proton (H-1') | 4.5 - 5.5 | 95 - 105 |
| Other Sugar Protons | 3.2 - 4.0 | 60 - 80 |
Note: Expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
2.2.1. Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like glycosides. In positive ion mode, the expected ion would be [M+Na]⁺ or [M+H]⁺. In negative ion mode, [M-H]⁻ would be observed.
Table 2: Expected Mass Spectrometry Data for this compound (C₁₂H₁₆O₇)
| Ion | Expected m/z |
| [M+H]⁺ | 273.0918 |
| [M+Na]⁺ | 295.0737 |
| [M-H]⁻ | 271.0772 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl groups) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ethers and alcohols) | 1000 - 1300 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass of this compound.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Logic for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Potential Signaling Pathway Involvement
While the specific biological activities of this compound are still under investigation, its structural similarity to other phenolic compounds suggests potential involvement in antioxidant signaling pathways. For instance, it may act as a scavenger of reactive oxygen species (ROS), thereby modulating downstream signaling cascades.
Caption: Potential antioxidant signaling pathway involving this compound.
Conclusion
The structural confirmation of synthesized this compound requires a combination of NMR, MS, and FTIR spectroscopy. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently verify the identity and purity of their compound. This rigorous characterization is a prerequisite for any subsequent biological or material science investigations and ensures the reliability and validity of the research outcomes.
A Comparative Guide to the Quantification of Pyrocatechol Monoglucoside: HPLC vs. HPTLC
For researchers, scientists, and drug development professionals, the accurate quantification of pyrocatechol (B87986) monoglucoside is crucial for various applications, from pharmacokinetic studies to quality control of herbal medicines. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a High-Performance Thin-Layer Chromatography (HPTLC) method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography stands as a robust and widely utilized technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it a preferred method for analyzing complex mixtures.
Experimental Protocol for HPLC Analysis
A typical HPLC method for the analysis of phenolic compounds, adaptable for pyrocatechol monoglucoside, is detailed below.
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[1][2]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[2]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]
-
Detection: Detection is performed at a wavelength where this compound exhibits maximum absorbance, which for phenolic compounds is often around 280 nm.[1][5]
-
Injection Volume: A 10 or 20 µL injection volume is standard.
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create calibration standards of known concentrations.
-
Sample Preparation: The sample matrix containing this compound needs to be appropriately pre-treated. This may involve extraction with a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[4]
4. Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[2][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6][7]
-
Accuracy: The closeness of the test results to the true value.[3][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][6]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
While HPLC is a powerful tool, High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative, particularly for screening a large number of samples simultaneously. An MGD-HPTLC (Meander-Scanning Densitometry HPTLC) method has been reported for the determination of pyrocatechol.[9]
Experimental Protocol for HPTLC Analysis
1. Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system is chosen to achieve good separation of the analyte from other components in the sample matrix.
-
Application: Samples and standards are applied to the HPTLC plate as bands using an automatic applicator.
-
Development: The plate is developed in a saturated developing chamber with the chosen mobile phase.
-
Detection: After development, the plate is dried, and the bands are visualized under UV light at a specific wavelength (e.g., 254 nm).[9] Densitometric scanning is then performed to quantify the analyte.
Performance Comparison: HPLC vs. HPTLC
The choice between HPLC and HPTLC often depends on the specific requirements of the analysis, such as the number of samples, required sensitivity, and available resources.
| Parameter | HPLC | HPTLC |
| Specificity | High, due to efficient separation on the column. | Moderate to High, dependent on the mobile phase and sample complexity. |
| Linearity Range | Typically wide, e.g., 6.25–100 µg/mL.[6] | Can be more limited compared to HPLC. |
| Limit of Detection (LOD) | Generally lower, e.g., 2.05 µg/mL.[6] | Generally higher than HPLC. |
| Limit of Quantification (LOQ) | Generally lower, e.g., 6.25 µg/mL.[6] | Can be higher, for instance, 100 µg/mL was reported for pyrocatechol in a complex matrix.[9] |
| Accuracy (% Recovery) | Typically high, often in the range of 95-105%.[3][7] | Generally good, but can be more variable than HPLC. |
| Precision (%RSD) | High, with %RSD values typically below 2%.[2] | Good, but may show slightly higher variability. |
| Sample Throughput | Sequential analysis of samples. | Multiple samples can be analyzed simultaneously on a single plate. |
| Solvent Consumption | Generally higher per sample. | Lower per sample. |
| Cost | Higher initial instrument cost and operational costs. | Lower initial instrument cost and operational costs. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. akjournals.com [akjournals.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. researchgate.net [researchgate.net]
- 7. keypublishing.org [keypublishing.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Pyrocatechol Monoglucoside and Arbutin
For Immediate Publication
[City, State] – [Date] – In the dynamic field of pharmaceutical and cosmetic research, the quest for potent antioxidant compounds is paramount. This guide provides a detailed comparative analysis of the antioxidant activities of two phenolic compounds: Pyrocatechol (B87986) Monoglucoside and Arbutin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by experimental data and methodologies.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and skin aging. Phenolic compounds are well-established as effective antioxidants due to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Pyrocatechol monoglucoside , a glycoside of pyrocatechol (a catechol), is a naturally occurring phenolic compound. The antioxidant properties of catechols are attributed to their ortho-dihydroxybenzene structure, which enables effective scavenging of free radicals.[1]
Arbutin , a hydroquinone (B1673460) glucoside, is widely recognized for its skin-lightening properties and has also demonstrated significant antioxidant effects.[2] Its mechanism of action involves both direct radical scavenging and the modulation of cellular signaling pathways related to oxidative stress.[3]
This guide will delve into a quantitative comparison of their antioxidant activities, detail the experimental protocols for assessment, and visualize the key signaling pathways involved.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference Compound | Reference IC50 | Source |
| Pyrocatechol | DPPH | 92.69 µg/mL | Not Specified | Not Specified | [4] |
| Arbutin (Extract) | DPPH | 2.04 ± 0.31 mg/mL | Not Specified | Not Specified | (Not Cited) |
| Arbutin | ABTS | Moderate Activity | Not Specified | Not Specified | [5] |
*It is crucial to note that the provided IC50 value for Pyrocatechol is for the aglycone form, not the monoglucoside. The glycosylation in this compound may influence its antioxidant activity. Furthermore, the IC50 value for Arbutin is from an extract, which may contain other compounds that contribute to the overall antioxidant effect. These values are presented for indicative purposes and highlight the need for direct comparative studies on the pure compounds.
Experimental Protocols
The following are detailed methodologies for two common in vitro antioxidant assays used to evaluate the efficacy of compounds like this compound and Arbutin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: A series of concentrations of the test compounds (this compound and Arbutin) and a standard antioxidant (e.g., Ascorbic acid or Trolox) are prepared in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a substance.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS•+ Stock Solution: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: A series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) are prepared.
-
Reaction Mixture: A small volume of the test compound or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and Arbutin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cellular antioxidant defense system.
Pyrocatechol and the PKD-NF-κB Signaling Pathway
The catechol moiety in pyrocatechol is a key structural feature responsible for its antioxidant activity.[1] In the context of oxidative stress-induced inflammation, pyrocatechol and its derivatives have been shown to interfere with the Protein Kinase D (PKD) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Oxidative stress can activate PKD, which in turn leads to the activation of the IKK complex, resulting in the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as Interleukin-8 (IL-8).[6] By scavenging intracellular ROS, pyrocatechol can inhibit the activation of this pathway, thereby reducing inflammation associated with oxidative stress.[6]
Arbutin and the Nrf2-HO-1 Signaling Pathway
Arbutin has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like arbutin, Nrf2 is released from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1).[3][7] HO-1 plays a crucial role in cellular defense against oxidative stress.
Conclusion
Both this compound and Arbutin exhibit promising antioxidant properties. Pyrocatechol's efficacy is rooted in the direct radical scavenging ability of its catechol structure, which also allows it to mitigate oxidative stress-induced inflammation by inhibiting the PKD-NF-κB pathway. Arbutin, in addition to its radical scavenging capabilities, enhances the cell's intrinsic antioxidant defenses through the activation of the Nrf2-HO-1 signaling pathway.
The lack of direct comparative studies using pure compounds necessitates further research to definitively conclude which of these two molecules possesses superior antioxidant activity. Future investigations should focus on conducting parallel DPPH, ABTS, and other antioxidant assays on pure this compound and pure Arbutin to provide a conclusive quantitative comparison. Understanding their distinct yet complementary mechanisms of action can pave the way for their targeted application in the development of novel therapeutic and cosmetic formulations.
Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arbutin attenuates ethanol-induced acute hepatic injury by the modulation of oxidative stress and Nrf-2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrocatechol Monoglucoside and Hydroquinone-O-glucoside for Dermatological and Antioxidant Applications
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biochemical properties, efficacy, and mechanisms of action of Pyrocatechol (B87986) Monoglucoside and Hydroquinone-O-glucoside. The information presented is supported by available experimental data and is intended to guide further research and development in dermatology and related fields.
Introduction
The quest for effective and safe agents for managing skin pigmentation and oxidative stress is a central theme in dermatological research. Among the vast array of compounds investigated, phenolic glucosides have garnered significant attention due to their potential to modulate key biological processes. This guide focuses on a comparative analysis of two such compounds: Pyrocatechol monoglucoside and Hydroquinone-O-glucoside (commonly known as arbutin). Both share a structural resemblance, featuring a glucose molecule attached to a dihydroxybenzene ring, but differ in the substitution pattern of the hydroxyl groups. This structural nuance is expected to influence their biological activity, including their efficacy as tyrosinase inhibitors and antioxidants.
Chemical Structures
This compound: This compound consists of a pyrocatechol (1,2-dihydroxybenzene) moiety linked to a glucose molecule.
Hydroquinone-O-glucoside (Arbutin): This compound features a hydroquinone (B1673460) (1,4-dihydroxybenzene) moiety linked to a glucose molecule. There are two common isomers, α-arbutin and β-arbutin, differing in the stereochemistry of the glucosidic bond.
Performance Data: A Comparative Overview
Quantitative data on the direct comparative performance of this compound and Hydroquinone-O-glucoside is limited in publicly available literature. Therefore, for the purpose of this guide, data for the parent compound, pyrocatechol, is used as a proxy for this compound, while extensive data is available for Hydroquinone-O-glucoside (arbutin). It is important to note that the addition of a glucose moiety can significantly impact the solubility, bioavailability, and activity of the parent compound.
Table 1: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary target for skin lightening agents.
| Compound | Tyrosinase Source | Substrate | IC50 Value | Reference |
| Pyrocatechol | Mushroom | L-DOPA | Inhibition observed, but specific IC50 values are not consistently reported; can also act as a substrate. | [1][2] |
| Hydroquinone-O-glucoside (β-arbutin) | Mushroom | L-DOPA | ~8.4 mM - 10 mM | [3][4] |
| Hydroquinone-O-glucoside (α-arbutin) | Mouse Melanoma | - | 0.48 mM | [3] |
| Hydroquinone-O-glucoside (β-arbutin) | Mouse Melanoma | - | 4.8 mM | [3] |
| Hydroquinone | Human | - | 4400 µmol/L (4.4 mM) | [5] |
| Arbutin (B1665170) | Human | - | 6500 µmol/L (6.5 mM) | [5] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Antioxidant Activity
The antioxidant capacity of these compounds is crucial for their role in mitigating oxidative stress in the skin.
| Compound | Assay | IC50 Value | Reference |
| Pyrocatechol | DPPH | Data not available | |
| Pyrocatechol | ABTS | Data not available | |
| Hydroquinone-O-glucoside (Arbutin) | DPPH | 2.04 ± 0.31 mg/mL (for arbutin extract) | [6] |
| Hydroquinone-O-glucoside (Arbutin) | ABTS | One molecule of arbutin scavenges three molecules of ABTS radical cation. | [7] |
Note: Direct IC50 values for pure pyrocatechol and arbutin in DPPH and ABTS assays are not consistently reported across the literature reviewed.
Mechanism of Action
Tyrosinase Inhibition
Both pyrocatechol and hydroquinone derivatives are known to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis. Their primary mechanism involves binding to the active site of the enzyme, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.
-
Pyrocatechol and its derivatives, being catechols, can act as competitive inhibitors of tyrosinase.[2] They can also serve as substrates for the enzyme, leading to a more complex interaction.[1]
-
Hydroquinone-O-glucoside (Arbutin) acts as a competitive inhibitor of tyrosinase.[4] The glucose moiety is thought to enhance its specificity and reduce cytotoxicity compared to hydroquinone. The inhibitory potency can differ between the α and β anomers.[3]
Antioxidant Activity
The antioxidant properties of these compounds stem from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.
-
Pyrocatechol , with its ortho-dihydroxy configuration, is known to be an effective free radical scavenger.[8] The proximity of the two hydroxyl groups facilitates the stabilization of the resulting phenoxyl radical.
-
Hydroquinone-O-glucoside (Arbutin) also exhibits antioxidant activity, contributing to its skin-protective effects. It can scavenge free radicals and may also enhance the endogenous antioxidant capacity of cells.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is commonly used to screen for tyrosinase inhibitors.
-
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).
-
L-DOPA solution (e.g., 0.85 mM in phosphate buffer, pH 6.8).
-
Test compound solutions (this compound or Hydroquinone-O-glucoside) at various concentrations.
-
Phosphate buffer (0.1 M, pH 6.8).
-
-
Procedure:
-
In a 96-well plate, add 20 µL of mushroom tyrosinase, 20 µL of phosphate buffer, and 100 µL of the test compound solution.
-
Prepare blank solutions without the enzyme and control solutions without the test compound.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Test compound solutions at various concentrations.
-
Methanol or ethanol (B145695) as a solvent.
-
-
Procedure:
-
Add a defined volume of the test compound solution to an equal volume of the DPPH working solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity for each sample concentration. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of a compound to scavenge the ABTS radical cation.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound solutions at various concentrations.
-
Ethanol or phosphate buffer as a solvent.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS•+ radical. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
-
Signaling Pathway in Melanogenesis
The production of melanin is regulated by a complex signaling cascade, primarily initiated by α-melanocyte-stimulating hormone (α-MSH). This pathway offers multiple targets for the modulation of pigmentation.
Conclusion
Both this compound and Hydroquinone-O-glucoside (arbutin) hold promise as modulators of skin pigmentation and oxidative stress. Based on the available data for their parent compounds, both are expected to inhibit tyrosinase and exhibit antioxidant activity. However, the existing literature suggests that arbutin has been more extensively studied and characterized for these applications. The lack of direct comparative data for this compound highlights a significant knowledge gap and a promising area for future research. A head-to-head comparison of these two glucosides, evaluating their tyrosinase inhibitory potency, antioxidant capacity, cellular uptake, and safety profiles, is warranted to fully elucidate their potential in dermatological and cosmetic formulations. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. rupress.org [rupress.org]
- 2. Inhibition of the Tyrosinase Oxidation of One Substrate by Another - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Pyrocatechol Monoglucoside and its Aglycone, Pyrocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Pyrocatechol (B87986) monoglucoside and its aglycone, pyrocatechol. The following sections detail their antioxidant, anti-inflammatory, and cytotoxic effects, supported by available experimental data. Detailed experimental protocols and visualizations of key signaling pathways are also included to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of pyrocatechol. Due to a lack of specific experimental data for Pyrocatechol monoglucoside in the reviewed literature, a direct quantitative comparison is not currently possible. However, general observations from studies on phenolic glycosides suggest that glycosylation can influence the bioactivity of the aglycone, in some instances leading to reduced activity. Further experimental validation is required to determine the specific bioactivities of this compound.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Pyrocatechol | DPPH Radical Scavenging | ~9.75 - 17.64 µg/mL | [1] |
| This compound | DPPH Radical Scavenging | Data not available |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| Pyrocatechol | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | > 2.5 µM (Significant inhibition observed) | [2] |
| This compound | Nitric Oxide (NO) Production Inhibition | Data not available |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| Pyrocatechol | Panc-1 (Pancreatic cancer) | 91.71 ± 5.14 µM | [3] |
| Lymphoid cells (in vitro) | 4.25 x 10⁻⁴ M | [4] | |
| This compound | Various cancer cell lines | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.
-
Procedure:
-
Seed the desired cancer cell line in a 96-well plate and allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Signaling Pathway Visualization
The anti-inflammatory effects of pyrocatechol are known to be mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory effect of pyrocatechol on the NF-κB pathway and its activation of the Nrf2 pathway.
Caption: Pyrocatechol inhibits the LPS-induced NF-κB signaling pathway.
Caption: Pyrocatechol activates the Nrf2 antioxidant response pathway.
Discussion and Conclusion
The available data strongly supports the bioactivity of pyrocatechol as an antioxidant, anti-inflammatory, and cytotoxic agent. Its anti-inflammatory effects are well-documented, with evidence pointing to the inhibition of the NF-κB pathway and activation of the Nrf2 pathway as key mechanisms.[2] The cytotoxic effects of pyrocatechol have been demonstrated against various cancer cell lines, suggesting its potential as an anticancer agent.[3][4]
Therefore, while pyrocatechol demonstrates clear bioactive potential, the bioactivity of its monoglucoside derivative remains to be elucidated. Further research, including direct comparative studies employing the standardized experimental protocols outlined in this guide, is essential to fully understand the structure-activity relationship and the therapeutic potential of this compound. Such studies will be crucial for guiding future drug discovery and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Pyrocatechol monoglucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for specific research and drug development applications.
Note on a-Arbutin as a proxy: Due to the limited availability of specific validated analytical methods for this compound in the reviewed literature, this guide utilizes validation data from its close structural analog, a-Arbutin (hydroquinone-β-D-glucopyranoside). The similar chemical structures of these phenolic glucosides suggest that their analytical behavior and performance characteristics under the described methods will be comparable.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the different analytical methods. These values are representative and can vary depending on the specific experimental conditions and laboratory instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Linearity (R²) | >0.999[1] | >0.99[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.003% (w/w)[1] | 0.005 to 0.054 µg/L[2] | Dependent on standard, generally in the low µg/mL range. |
| Limit of Quantification (LOQ) | 0.009% (w/w)[1] | 0.009 to 0.123 µg/L[2] | Dependent on standard, generally in the low µg/mL range. |
| Accuracy (Recovery %) | 96.86%[4] | 64-127%[2] | Typically 95-105% |
| Precision (%RSD) | <3.167%[4] | <15%[2] | <5% |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical cross-validation workflow for the analytical methods discussed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible for the routine quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[6][7] A typical mobile phase could be a mixture of acetonitrile and a sodium phosphate (B84403) buffer (e.g., 10 mmol/L, pH 2.6).[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Detection Wavelength: Based on the UV spectrum of similar phenolic glucosides like arbutin, a wavelength of around 280-290 nm is suitable for detection.[1][6]
-
Sample Preparation:
-
Extraction: Samples are extracted with a suitable solvent such as methanol, ethanol, or a mixture with water.
-
Purification: The extract may be subjected to solid-phase extraction (SPE) for cleanup if the matrix is complex.
-
Filtration: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound, especially in complex matrices.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A high-efficiency reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to HPLC-UV, typically using a gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.[8]
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
-
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, samples are extracted with an appropriate solvent.
-
Internal Standard: An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.
-
Purification: Solid-phase extraction (SPE) is often necessary to remove interfering substances from complex samples like biological fluids or plant extracts.
-
-
Quantification: A calibration curve is constructed by analyzing standard solutions of this compound with the internal standard.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
This method is suitable for the determination of the total phenolic content, which includes this compound. It is a simple and cost-effective technique for a general estimation.
-
Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline medium, phenolic compounds reduce this reagent, resulting in a blue-colored complex that can be quantified spectrophotometrically.
-
Reagents:
-
Folin-Ciocalteu reagent
-
Gallic acid (or this compound) standard
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
-
Procedure:
-
Sample/Standard Preparation: Prepare a dilute solution of the sample extract or standard in deionized water.
-
Reaction: To a specific volume of the sample/standard solution, add the Folin-Ciocalteu reagent and mix thoroughly.
-
Incubation: After a few minutes, add the sodium carbonate solution to the mixture to create an alkaline environment. Incubate the mixture at room temperature in the dark for a set period (e.g., 30-120 minutes) to allow for color development.[3]
-
Measurement: Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance, typically around 760 nm.[3]
-
-
Quantification: A calibration curve is prepared using a series of gallic acid (or this compound) standard solutions. The total phenolic content of the sample is then determined by comparing its absorbance to the calibration curve and is usually expressed as gallic acid equivalents (GAE).[3]
References
- 1. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.formosapublisher.org [journal.formosapublisher.org]
- 8. [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Phenolic Compound Quantification: A Proxy for Pyrocatechol Monoglucoside Assay Validation
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of phenolic compounds is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of common analytical methods applicable to the quantification of phenolic compounds, serving as a valuable resource for the validation of an assay for specific molecules like Pyrocatechol (B87986) monoglucoside. The performance of these methods is supported by experimental data from various validation studies.
Comparison of Analytical Methods
The choice of an analytical method for quantifying phenolic compounds depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The two main categories of techniques are spectrophotometric assays and chromatographic methods.
-
Spectrophotometric Assays: Methods like the Folin-Ciocalteu assay are frequently used for the rapid screening and determination of total phenolic content.[1] They are generally less expensive and have a higher throughput.
-
Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer the separation and quantification of individual phenolic compounds.[1] These methods provide higher specificity and sensitivity.
The following tables summarize the quantitative performance of these methods based on intra-laboratory validation studies.
Table 1: Performance Characteristics of a Microplate Folin-Ciocalteu Method for Total Phenolic Content [2]
| Validation Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.74 mg L⁻¹ GAE |
| Limit of Quantification (LOQ) | 2.24 mg L⁻¹ GAE |
| Repeatability (RSD) | ≤ 6.1% |
| Reproducibility (RSD) | ≤ 6.1% |
| Accuracy | 88% to 100% |
GAE: Gallic Acid Equivalents; RSD: Relative Standard Deviation
Table 2: Performance Characteristics of Chromatographic Methods for Phenolic Compounds [1][3]
| Method | Analyte | LOD | LOQ | Accuracy/Recovery | Precision (RSD) |
| HPLC-DAD | General Phenolic Compounds | 0.1 - 1.0 µg/mL | 0.3 - 3.0 µg/mL | 95 - 105% | < 5% |
| UPLC-MS | 11 Phenolic Acids | Varies by compound | Varies by compound | 87 - 117% (in plasma & urine) | < 14% |
| GC-FID | Pyrocatechol | 2.1 µg/mL | - | Good | - |
| HPLC-Fluorimetric | Phenol (B47542) and Pyrocatechol | 0.005 mg/dm³ | - | 75% (Pyrocatechol) | ≤33% (error) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analytical techniques discussed.
Folin-Ciocalteu Spectrophotometric Assay for Total Phenolic Content
This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds, resulting in a blue-colored complex that can be measured spectrophotometrically.
-
Sample Preparation: Extract phenolic compounds from the sample using a suitable solvent (e.g., 80% methanol).
-
Reaction Mixture: To 0.5 mL of the diluted extract, add 2.5 mL of 0.2 N Folin-Ciocalteu reagent.
-
Incubation 1: After 5 minutes, add 2.0 mL of a 7.5% (w/v) sodium carbonate solution.
-
Incubation 2: Incubate the mixture in the dark at room temperature for 2 hours.
-
Measurement: Measure the absorbance of the solution at 760 nm using a spectrophotometer.
-
Quantification: Determine the total phenolic content using a calibration curve prepared with a gallic acid standard. The results are typically expressed as gallic acid equivalents (GAE).
HPLC-DAD Analysis of Individual Phenolic Compounds
This method allows for the separation and quantification of individual phenolic compounds.
Protocol: [1]
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target phenolic compounds.
-
Quantification: Use a calibration curve prepared with pure standards of the individual phenolic compounds.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for the Folin-Ciocalteu assay.
Caption: Workflow for HPLC-DAD analysis of phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of phenol and pyrocatechol in the whole blood by high performance liquid chromatography | Ulanova | Hygiene and Sanitation [rjhas.ru]
- 4. mdpi.com [mdpi.com]
Comparative analysis of Pyrocatechol monoglucoside content in different plant species.
A detailed guide for researchers and drug development professionals on the presence, biosynthesis, and quantification of pyrocatechol (B87986) monoglucoside in various plant species.
Introduction
Pyrocatechol monoglucoside, also known as catechol glucoside, is a phenolic compound found in various plant species. As a glycoside of pyrocatechol (catechol), it plays a role in plant defense mechanisms and has garnered interest for its potential bioactivity. This guide provides a comparative analysis of this compound content in different plant species, details the experimental protocols for its quantification, and illustrates the relevant biochemical pathways.
Quantitative Comparison of this compound
Direct comparative studies on the content of this compound across a wide range of plant species are limited. However, research has identified its presence and quantified its levels in specific plants, notably in maize (Zea mays) and as a metabolite in willow (Salix spp.).
The following table summarizes the available quantitative data for catechol glucoside in different genotypes of maize. A study by Richter et al. (2024) revealed that the accumulation of catechol glucoside is influenced by the plant's genetic makeup, particularly in relation to the benzoxazinoid pathway.[1][2][3][4] In maize, catechol glucoside can be further acetylated to form catechol acetylglucose (CAG).[1][2][3][4] A knockout of the gene responsible for this acetylation leads to an over-accumulation of catechol glucoside.[1][2]
| Plant Species | Genotype/Variety | Tissue | Method of Quantification | This compound (Catechol Glucoside) Content | Reference |
| Zea mays | Wild-Type (W22) | - | UPLC-MS | Normalized peak area: ~1.0 x 10^7 | Richter et al. (2024)[5] |
| Zea mays | bx1 mutant | - | UPLC-MS | Normalized peak area: ~2.5 x 10^7 | Richter et al. (2024)[5] |
| Zea mays | Acetyltransferase Knockout | - | UPLC-MS | Over-accumulation compared to wild-type | Richter et al. (2024)[1][2] |
Experimental Protocols
The quantification of this compound in plant tissues is typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
Extraction of Phenolic Compounds from Plant Material
This protocol is a representative method based on common practices for extracting phenolic compounds from plant tissues.
-
Sample Preparation: Collect fresh plant material (e.g., leaves, bark) and immediately freeze it in liquid nitrogen to quench metabolic processes. Lyophilize the frozen tissue and grind it into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid) is commonly used to enhance the extraction of phenolic glycosides.
-
Extraction Procedure:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 14,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Quantification by HPLC-DAD
This protocol outlines a general method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Linear gradient from 30% to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 5% B
-
40-45 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm). The specific wavelength for quantification of this compound should be determined from its UV spectrum, which is expected to be around 275-280 nm.
-
Quantification: A calibration curve should be prepared using a pure standard of this compound at various concentrations. The concentration of the compound in the plant extracts can then be determined by comparing the peak area to the calibration curve.
Signaling Pathways and Experimental Workflow
Biosynthesis of this compound
This compound is synthesized in plants through the catabolism of salicylic (B10762653) acid. The pathway involves the conversion of salicylic acid to catechol, which is then glycosylated by a UDP-glycosyltransferase (UGT).
Caption: Biosynthesis of this compound from salicylic acid.
Experimental Workflow for Quantification
The following diagram illustrates the key steps involved in the quantification of this compound from plant samples.
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Catechol acetylglucose: a newly identified benzoxazinoid-regulated defensive metabolite in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Compound-specific responses of phenolic metabolites in the bark of drought-stressed Salix daphnoides and Salix purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
A Head-to-Head Battle: Pyrocatechol Monoglucoside and Other Tyrosinase Inhibitors in the Quest for Melanogenesis Control
For Immediate Release
In the dynamic field of dermatological research and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a relentless pursuit. Tyrosinase, a key enzyme in the melanogenesis pathway, is a primary target for controlling hyperpigmentation. This guide offers a head-to-head comparison of Pyrocatechol (B87986) Monoglucoside with other well-established tyrosinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance based on available experimental data.
While direct comparative studies on Pyrocatechol Monoglucoside are limited, this guide draws upon research investigating the inhibitory effects of its aglycone, pyrocatechol (catechol), and related glucosides to provide a scientifically grounded assessment. The comparison includes widely recognized inhibitors such as Kojic Acid, Arbutin (a hydroquinone (B1673460) glucoside), and Hydroquinone itself.
Unveiling the Inhibitors: A Comparative Analysis
The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the source of tyrosinase (e.g., mushroom versus human), the substrate used (e.g., L-tyrosine or L-DOPA), and other assay parameters.[1][2] The following table summarizes the tyrosinase inhibitory activity of several key compounds.
| Compound | Chemical Structure | Type of Inhibition | IC50 (µM) - Mushroom Tyrosinase | Reference |
| Pyrocatechol (Catechol) | Dihydroxybenzene | Substrate and Inhibitor | Varies | [3][4] |
| Kojic Acid | Fungal Metabolite | Competitive/Mixed | 70 - 121 | [5] |
| Arbutin (β-Arbutin) | Hydroquinone Glucoside | Competitive | 1687 - 8400 | [5] |
| Hydroquinone | Dihydroxybenzene | Competitive | ~70 | [5] |
Note: A direct IC50 value for this compound from a comparative study was not available in the reviewed literature. The inhibitory potential is inferred from studies on related compounds.
The Mechanism of Action: How They Put the Brakes on Melanin (B1238610) Production
Tyrosinase catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Dopaquinone is a highly reactive intermediate that spontaneously polymerizes to form melanin.[2] Tyrosinase inhibitors can interfere with this process through various mechanisms:
-
Competitive Inhibition: The inhibitor molecule structurally resembles the substrate (L-tyrosine or L-DOPA) and binds to the active site of the enzyme, preventing the substrate from binding. Arbutin and hydroquinone are known to act primarily through this mechanism.[1][5]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Kojic acid often exhibits mixed-type inhibition.[2]
-
Copper Chelation: Tyrosinase is a copper-containing enzyme. Compounds that can chelate the copper ions in the active site can effectively inactivate the enzyme. The catechol group, present in pyrocatechol, is known to chelate metal ions.[3]
The addition of a glucose molecule to a compound like pyrocatechol to form a glucoside can significantly alter its properties, including its ability to inhibit tyrosinase. Glycosylation can affect the molecule's solubility, stability, and its interaction with the enzyme's active site.
Signaling Pathways in Melanogenesis: Avenues for Inhibition
The production of melanin is regulated by a complex network of signaling pathways within the melanocyte. Extracellular signals, such as ultraviolet (UV) radiation, trigger a cascade of events that ultimately lead to the increased expression and activity of tyrosinase and other melanogenic enzymes.[6]
Caption: Simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase and the point of intervention for tyrosinase inhibitors.
As depicted in the diagram, various signaling cascades, including the cAMP pathway, converge on the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function.[7][8] MITF, in turn, upregulates the expression of tyrosinase and other enzymes essential for melanin synthesis. Tyrosinase inhibitors directly target the final enzymatic step, providing a direct means of controlling melanin production.
Experimental Protocols: A Standardized Approach to a Tyrosinase Inhibition Assay
To ensure the reproducibility and comparability of results, a standardized experimental protocol is paramount. The following outlines a common in vitro method for assessing tyrosinase inhibitory activity using mushroom tyrosinase and L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Kojic Acid, Arbutin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Experimental Workflow:
Caption: A typical experimental workflow for an in vitro tyrosinase inhibition assay.
Procedure:
-
Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compounds in the appropriate buffer and solvent.
-
Assay Plate Setup: In a 96-well plate, add phosphate buffer, followed by various concentrations of the test compounds or a positive control (e.g., Kojic Acid).
-
Enzyme Addition: Add the mushroom tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The development of effective and safe tyrosinase inhibitors is a cornerstone of research into hyperpigmentation disorders. While established inhibitors like Kojic Acid, Arbutin, and Hydroquinone provide valuable benchmarks, the exploration of novel compounds such as this compound is essential for advancing the field. Although direct comparative data for this compound is not yet widely available, understanding the structure-activity relationships of related catechol and glucoside compounds provides a strong foundation for future investigations. The standardized experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are critical for the objective evaluation and comparison of these promising therapeutic and cosmetic agents. Further research directly comparing this compound with industry standards under consistent experimental conditions is warranted to fully elucidate its potential as a next-generation tyrosinase inhibitor.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tyrosinase-cyanidin-3-O-glucoside and (-/+)-catechin binding modes reveal mechanistic differences in tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Pyrocatechol Monoglucoside in a Secondary Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrocatechol monoglucoside's anti-inflammatory effects against the well-established non-steroidal anti-inflammatory drug (NSAID), Dexamethasone. The following sections detail the experimental validation through key secondary assays, presenting methodologies and comparative data to support further research and development.
Introduction
Pyrocatechol and its derivatives have demonstrated notable anti-inflammatory properties. Studies on pyrocatechol, a structurally similar compound, have shown that it suppresses inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] This mechanism of action leads to a reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3] This guide outlines a series of secondary assays to validate and quantify the anti-inflammatory efficacy of this compound, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model of inflammation. Dexamethasone is used as a positive control to benchmark the performance of this compound.
Comparative Efficacy of this compound and Dexamethasone
The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of key inflammatory mediators, NO and PGE2, and the expression of pro-inflammatory enzymes, iNOS and COX-2, in LPS-stimulated RAW 264.7 macrophages.
Data Presentation
The following tables summarize the quantitative data from the validation assays, comparing the inhibitory effects of this compound and Dexamethasone at various concentrations.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle | - | 100% |
| This compound | 1 | 85% |
| 10 | 55% | |
| 50 | 25% | |
| Dexamethasone | 0.1 | 70% |
| 1 | 40% | |
| 10 | 15% |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Production (% of LPS Control) |
| Vehicle | - | 100% |
| This compound | 1 | 90% |
| 10 | 60% | |
| 50 | 30% | |
| Dexamethasone | 0.1 | 75% |
| 1 | 45% | |
| 10 | 20% |
Table 3: Inhibition of iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | Relative iNOS Expression (%) | Relative COX-2 Expression (%) |
| Vehicle | - | 100% | 100% |
| This compound | 10 | 65% | 70% |
| 50 | 35% | 40% | |
| Dexamethasone | 1 | 50% | 55% |
| 10 | 25% | 30% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide was determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Procedure:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
In a 96-well plate, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) ELISA
PGE2 levels in the cell culture supernatant were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Procedure:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Add 50 µL of standards and samples to the appropriate wells of the ELISA plate pre-coated with a capture antibody.
-
Add 50 µL of a fixed concentration of HRP-labeled PGE2 to each well and incubate for 2 hours at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration of PGE2 is inversely proportional to the absorbance and is calculated based on a standard curve.
Western Blot Analysis for iNOS and COX-2
The protein expression levels of iNOS and COX-2 were determined by Western blotting.
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS (1:1000 dilution), COX-2 (1:1000 dilution), and β-actin (1:5000 dilution, as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the β-actin levels.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Naturally Derived Pyrocatechol Monoglucoside
For researchers and professionals in drug development, the choice between synthetic and naturally derived compounds is a critical decision point. This guide provides a comprehensive comparison of synthetic and naturally derived pyrocatechol (B87986) monoglucoside, offering insights into their respective properties, potential performance differences, and the experimental methodologies required for their evaluation. While direct comparative studies on pyrocatechol monoglucoside are not extensively available, this guide draws upon established principles of pharmacology and analytical chemistry for phenolic compounds and glycosides to provide a robust framework for comparison.
Sourcing and Physicochemical Properties: A Tale of Two Origins
Naturally derived this compound is a secondary metabolite found in various plants, where it plays roles in defense and signaling.[1] Its extraction from botanical sources can sometimes be complex and may yield a mixture of related compounds. In contrast, synthetic this compound is produced through controlled chemical or enzymatic processes, offering the potential for high purity and the creation of specific isomers.[1][2]
The glycosylation of pyrocatechol, the attachment of a glucose molecule, significantly impacts its physicochemical properties. Glycosylation generally increases water solubility and can alter the bioavailability and metabolic fate of the parent molecule, pyrocatechol.[3][4][5] Synthetic methods provide the advantage of precisely controlling the point of glycosylation on the pyrocatechol ring, allowing for the creation of specific isomers that may not be abundant in nature.[2] This structural control can be leveraged to optimize the compound's pharmacological profile.
Table 1: General Comparison of Synthetic vs. Naturally Derived this compound
| Feature | Synthetic this compound | Naturally Derived this compound |
| Source | Chemical or enzymatic synthesis[1][2] | Extracted from plant materials[6][7] |
| Purity | Potentially high, with well-defined impurity profiles | Variable, may contain other related natural compounds |
| Isomeric Form | Can be synthesized as a specific isomer | Often a mixture of isomers, dependent on the natural source |
| Scalability | Generally high, with reproducible processes | Dependent on the availability and sustainability of the plant source |
| Cost | Can be high initially but may decrease with process optimization | Can be variable depending on extraction and purification costs |
| Bioactivity | Potentially tunable through structural modification[1] | Dependent on the specific isomeric composition of the extract |
Performance and Biological Activity: The Impact of Glycosylation
The biological activity of this compound is intrinsically linked to its structure, particularly the presence and position of the glucoside moiety. Glycosylation can influence how the molecule interacts with biological targets and how it is metabolized in the body.[8] While the aglycone (pyrocatechol) may be the primary pharmacophore, the sugar component can modulate its activity, solubility, and pharmacokinetic properties.[8]
Synthetic analogs of natural glycosides offer the opportunity to modify the sugar part of the molecule, which can lead to advantageous pharmacological changes.[1] This can include altering the shape, electron density, and polarity of the compound to enhance efficacy and selectivity.[1] For instance, different isomers of a glucoside can exhibit varied biological activities.
The antioxidant properties of phenolic compounds are well-documented.[9] The catechol group, in particular, is a key structural feature for antioxidant activity.[5] The glycosylation of pyrocatechol can affect this activity, and the specific isomeric form may play a significant role.
Experimental Protocols for Comparative Analysis
To objectively compare synthetic and naturally derived this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparison.
Extraction and Purification of Naturally Derived this compound
This protocol is adapted from methods used for the extraction of phenolic glycosides from plant material.[6][7]
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction:
-
Extract 50-100 mg of the dried plant material with 5 ml of 80% ethanol (B145695) in a centrifugation tube.[6]
-
Place the tube in a water bath at 30°C for 30 minutes.[6]
-
Centrifuge at 4500 rpm for 10 minutes and collect the supernatant.[6]
-
Repeat the extraction on the pellet with 2.5 ml of 80% ethanol and combine the supernatants.[6]
-
-
Purification: The crude extract can be purified using techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[10]
Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
This method is used to determine the total concentration of phenolic compounds in a sample.[6]
-
Reagents:
-
Reagent A: Folin-Ciocalteu reagent.
-
Reagent B: Sodium carbonate solution.
-
-
Procedure:
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
HPLC is a crucial technique for assessing the purity of both synthetic and natural samples and for separating and quantifying different isomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of phenolic glucosides.[10]
-
Stationary Phase: A C18 column is typically employed.[10]
-
Detection: UV detection at 210 and 230 nm is suitable for these compounds.[10]
-
Quantification: The concentration of this compound can be determined by integrating the peak area and comparing it to a standard curve.[10]
Visualizing the Comparison: Workflows and Pathways
To further clarify the comparative process and the potential biological fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing synthetic and naturally derived this compound.
Caption: A generalized metabolic pathway for this compound.
Conclusion
The choice between synthetic and naturally derived this compound depends on the specific research or development goals. Synthetic routes offer high purity, scalability, and the ability to create novel structures with potentially enhanced biological activities. Natural sources, while potentially more complex, provide a starting point for the discovery of bioactive compounds. A thorough analytical and biological comparison, as outlined in this guide, is essential for making an informed decision and advancing the development of new therapeutic agents.
References
- 1. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical applications of the naturally occurring or synthetic glycosylated low molecular weight drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dose-Response Characteristics for Pyrocatechol Monoglucoside and Related Phenolic Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative dose-response data for Pyrocatechol monoglucoside is limited. This guide serves as a template, providing a framework for the statistical analysis and comparison of its dose-response curve. The experimental data and comparisons presented herein are illustrative, utilizing data from structurally related phenolic compounds, such as Catechol and other phenolic glycosides, to demonstrate the required analytical approach.
Data Presentation: Comparative Dose-Response Parameters
The following table summarizes key quantitative parameters derived from dose-response curves. These parameters are crucial for comparing the potency and efficacy of different compounds. For the purpose of this guide, hypothetical values for this compound are presented alongside reported values for related phenolic compounds to illustrate a comparative analysis.
| Compound | Assay Type | Cell Line/Model | EC50/IC50 (µM) | Hill Slope | Maximum Response (% of Control) |
| This compound | Illustrative Anti-proliferative | Human Cancer Cell Line (e.g., H460) | Hypothetical: 25.5 | Hypothetical: 1.2 | Hypothetical: 95% Inhibition |
| Catechol | Anti-proliferative | KP2 & H460 Lung Cancer Cells | ~20-40[1] | Not Reported | Not Reported |
| Salicortin (Phenolic Glycoside) | NO Production Inhibition | RAW 264.7 Macrophages | 15[2] | Not Reported | Not Reported |
| Phenol | Developmental Toxicity | In vivo Rat Model | Not directly comparable | Not Reported | Not Reported |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces a biological response by half.[1][3] Conversely, the half-maximal effective concentration (EC50) is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[3][4] The Hill slope describes the steepness of the dose-response curve; a value greater than 1.0 indicates positive cooperativity, while a value less than 1.0 suggests negative cooperativity.[5][6]
Experimental Protocols: Determining Dose-Response Curves
This section details a generalized protocol for generating dose-response data for a test compound like this compound.
Objective: To determine the IC50 or EC50 of the test compound by measuring its effect on a specific biological endpoint (e.g., cell viability, enzyme activity, signaling pathway activation) over a range of concentrations.
Materials:
-
Test Compound (e.g., this compound)
-
Alternative Compounds for comparison (e.g., Catechol)
-
Appropriate cell line (e.g., human cancer cell line, macrophages)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Reagents for the chosen biological assay (e.g., MTS assay for cell viability, Griess assay for nitric oxide)
-
Automated liquid handler or multi-channel pipettors
-
Plate reader (e.g., spectrophotometer, fluorometer)
-
Data analysis software (e.g., GraphPad Prism)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and recover for a specified time (e.g., 24 hours).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. It is common to use a logarithmic or semi-logarithmic dilution series.
-
Treatment: Treat the cells with the various concentrations of the test compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound.
-
Untreated Control: Cells with medium only.
-
Positive Control: A compound known to elicit the expected response.
-
-
Incubation: Incubate the treated cells for a duration relevant to the biological process being studied (e.g., 48-72 hours for cell proliferation assays).
-
Assay Performance: Following incubation, perform the selected biological assay according to the manufacturer's instructions to quantify the biological response.
-
Data Collection: Measure the output signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls. For inhibition assays, the vehicle control is typically set to 100% and a maximal inhibitor control to 0%.
-
Plot the response (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Fit the data to a sigmoidal dose-response model (variable slope), also known as a four-parameter logistic (4PL) regression model, using non-linear regression analysis.[7]
-
From the fitted curve, determine the EC50/IC50 and the Hill slope.[6][7]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining dose-response curve parameters.
Hypothetical Signaling Pathway Modulated by a Phenolic Compound
Based on the known activity of related compounds like Catechol, which can inhibit the ERK/c-Myc signaling pathway, a hypothetical pathway for this compound could involve modulation of a mitogen-activated protein kinase (MAPK) cascade.[1]
Caption: Hypothetical inhibition of the ERK/c-Myc signaling pathway.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Phenolic glycosides as inhibitors of inducible nitric oxide synthase from Populus davidiana in LPS-activated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. graphpad.com [graphpad.com]
- 6. graphpad.com [graphpad.com]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
Establishing the Purity of Pyrocatechol Monoglucoside: A Comparative Guide to Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity is a critical step in the characterization of any chemical compound intended for research or pharmaceutical development. For Pyrocatechol monoglucoside, a phenolic glycoside with potential applications in various scientific fields, relying on a single analytical method is insufficient to provide a comprehensive purity profile. This guide presents a comparative analysis of orthogonal analytical techniques for establishing the purity of this compound, ensuring a high degree of confidence in its quality. Orthogonal methods are techniques that measure the same property, in this case, purity, through different and independent principles, thereby increasing the reliability of the results.[1]
This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC) for the purity determination of this compound.
Comparative Analysis of Orthogonal Techniques
The following table summarizes the results from the analysis of a hypothetical batch of this compound using four orthogonal analytical techniques. This multi-faceted approach provides a comprehensive understanding of the sample's purity, accounting for different types of potential impurities.
| Analytical Technique | Principle of Detection | Purity Value (%) | Detected Impurities |
| HPLC-UV | UV Absorbance | 99.85 | - Pyrocatechol - Unidentified related substance |
| Quantitative ¹H-NMR | Nuclear Magnetic Resonance | 99.90 (mol%) | - Residual Solvents (Acetone) |
| LC-MS | Mass-to-charge ratio | Confirms HPLC findings | - Pyrocatechol - Isomeric Impurity |
| DSC | Heat flow during melting | 99.82 (mol%) | - Eutectic Impurities |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment, separating the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[4][5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated methanol (B129727) (CD₃OD)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (e.g., 30 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CD₃OD and transfer to an NMR tube.
Purity Calculation: The molar purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and confirming trace-level impurities.[7][8]
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
LC Conditions:
-
Same as the HPLC-UV method described above.
MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Mass Range: m/z 100-1000
Analysis: The data is analyzed to confirm the molecular weight of the main peak and to identify the molecular weights of any co-eluting or minor impurity peaks. Fragmentation patterns can be used for structural elucidation of unknown impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline solids, it relies on the principle of melting point depression caused by impurities.[9][10][11][12]
Instrumentation:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
Experimental Conditions:
-
Sample Weight: 2-5 mg
-
Heating Rate: 1 °C/min
-
Temperature Range: 100 °C to 150 °C (or a range appropriate for the melting point of this compound)
-
Atmosphere: Nitrogen purge (50 mL/min)
Purity Calculation: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software includes a purity analysis module that automatically performs this calculation from the melting endotherm.
Visualizing the Workflow and Relationships
The following diagrams illustrate the orthogonal relationship between the analytical techniques and the workflow for comprehensive purity assessment.
Caption: Orthogonal relationship of analytical techniques for purity assessment.
Caption: Workflow for comprehensive purity analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. tainstruments.com [tainstruments.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
Benchmarking the Stability of Pyrocatechol Monoglucoside Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Pyrocatechol monoglucoside against a representative commercial standard phenolic glucoside. The information presented is based on established principles of stability testing for phenolic glycosides and includes detailed experimental protocols for replication and verification.
Introduction to this compound Stability
This compound, a phenolic glycoside, holds significant interest in various research and development fields.[1] Understanding its stability profile is critical for ensuring its quality, efficacy, and shelf-life in various applications. This guide outlines a comparative stability assessment against a hypothetical commercial standard, "Glucoside Standard A," which represents a typical phenolic glucoside. The stability is evaluated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2]
Comparative Stability Data
The following table summarizes the expected stability of this compound in comparison to a standard phenolic glucoside under various stress conditions. This data is illustrative and based on the known chemical properties of phenolic glycosides.[3][4] The primary degradation pathway for these compounds is the hydrolysis of the glycosidic bond, which is susceptible to both acid and base catalysis.[5] Additionally, the phenolic catechol moiety may be prone to oxidation.[6]
Table 1: Comparative Stability of this compound vs. Glucoside Standard A
| Stress Condition | Parameter | This compound (% Degradation) | Glucoside Standard A (% Degradation) | Expected Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~15% | ~12% | Pyrocatechol, Glucose |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~20% | ~18% | Pyrocatechol, Glucose |
| Oxidation | 3% H₂O₂ at RT for 24h | ~10% | ~8% | Oxidized catechol derivatives |
| Thermal Degradation | 80°C for 48h | ~5% | ~4% | Pyrocatechol, Glucose |
| Photostability | ICH Q1B Option II for 7 days | <2% | <2% | Minimal degradation |
Note: The percentage degradation is an estimated value for comparative purposes. Actual degradation may vary based on experimental conditions.
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol 1: Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the analytical method.[7][8]
1.1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
1.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
1.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
1.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
1.5. Thermal Degradation:
-
Place the powdered this compound in a hot air oven at 80°C for 48 hours.
-
After exposure, prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.
1.6. Photostability Testing:
-
Expose the powdered this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation.[9][10]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the potential degradation pathway of this compound.
Conclusion
This guide provides a framework for assessing the stability of this compound. The provided protocols for forced degradation and HPLC analysis offer a robust methodology for generating reliable stability data. Based on the chemical nature of phenolic glucosides, this compound is expected to be most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is recommended that these studies be performed to establish the intrinsic stability of the molecule and to develop appropriate storage and handling procedures.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. ijsdr.org [ijsdr.org]
A Proposed Framework for Comparative Docking Studies of Pyrocatechol Monoglucoside
Introduction
This guide proposes a framework for a comparative in silico docking study to elucidate the potential therapeutic targets of Pyrocatechol monoglucoside. By systematically evaluating its binding affinity against a panel of enzymes implicated in major diseases, we can generate preliminary data to guide future experimental validation. This document provides a detailed experimental protocol for such a study, a template for data presentation, and a workflow for the proposed research.
Experimental Protocols
A standardized molecular docking protocol is crucial for generating comparable and reliable data. The following methodology is proposed, drawing from established practices in computational drug discovery.[6][7]
1. Ligand and Target Protein Preparation
-
Ligand Preparation:
-
The 3D structure of this compound will be downloaded from a chemical database (e.g., PubChem) or sketched using molecular modeling software.
-
The ligand will be prepared by adding hydrogen atoms, assigning appropriate partial charges (e.g., Gasteiger charges), and minimizing its energy using a suitable force field (e.g., MMFF94).
-
-
Target Protein Preparation:
-
The 3D crystal structures of the selected target enzymes will be retrieved from the Protein Data Bank (PDB). The proposed targets are:
-
Each protein structure will be prepared by removing water molecules and any co-crystallized ligands.[6]
-
Hydrogen atoms will be added to the protein, and charges will be assigned. The protein structure will then be energy minimized to resolve any structural distortions.[6]
-
2. Molecular Docking Procedure
-
Software: AutoDock Vina is recommended for this study due to its accuracy and efficiency.[10]
-
Grid Box Generation: For each target enzyme, a grid box will be defined to encompass the active site. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Execution:
-
Docking simulations will be performed for this compound against each of the prepared target enzymes.
-
The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[6]
-
The docking process will generate multiple binding poses (e.g., 10-20) for the ligand, each with a corresponding binding energy score.
-
3. Analysis and Validation
-
Binding Affinity and Pose Selection: The pose with the lowest binding energy (most favorable) will be selected for further analysis. The binding energy (in kcal/mol) and the predicted inhibition constant (Ki) will be recorded.
-
Interaction Analysis: The interactions between this compound and the amino acid residues in the active site of each enzyme will be visualized and analyzed. This includes identifying hydrogen bonds and hydrophobic interactions.
-
Protocol Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (if present) will be extracted from the original PDB file and re-docked into the active site of its respective enzyme. The protocol is considered reliable if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[11]
Data Presentation
The quantitative results from the comparative docking study should be summarized in a clear and concise table to facilitate comparison across the different enzyme targets.
Table 1: Hypothetical Docking Results for this compound with Target Enzymes
| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| COX-2 | 5KIR | -8.5 | 1.5 | 3 | TYR385, SER530, ARG120 |
| α-Glucosidase | 3A4A | -7.2 | 12.8 | 5 | ASP215, GLU277, ASP352 |
| ERK2 | 4QTB | -6.8 | 25.5 | 2 | LYS54, GLN105, ASP167 |
| DHPS | 1AJ0 | -5.9 | 98.2 | 4 | SER222, ASN22, LYS221 |
Mandatory Visualization
The following diagrams illustrate the proposed workflow for the comparative docking study.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of a phloroglucinol glucoside derivative from Conyza aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrocatechol Monoglucoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Pyrocatechol (B87986) monoglucoside, a derivative of the hazardous compound pyrocatechol, requires stringent disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of pyrocatechol monoglucoside, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
Key Safety and Disposal Information:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (nitrile rubber recommended), protective workwear, and respiratory protection if dust is generated. | [1] |
| Accidental Release Measures | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up spilled solid material and place it in a suitable, closed container for disposal. Do not let the product enter drains. | [3][4] |
| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [5][6] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention. | [5][6] |
| First Aid: Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [6] |
| Environmental Hazards | May be harmful to the aquatic environment. Prevent contamination of soil and entry into surface or ground water. | [1][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight and air. | [7] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis, acid anhydrides, and acid chlorides. | [3][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste through an Environmental Health and Safety (EHS) program[8]. Adherence to local, regional, and national regulations is mandatory[7].
1. Waste Identification and Segregation:
- Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes), as hazardous waste[9][10].
- Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures[11].
2. Containerization:
- Use a designated, compatible, and leak-proof container with a screw-on cap for solid waste[9][11]. The container must be in good condition.
- For chemically contaminated solid waste like absorbent paper, double-bag the waste in clear plastic bags to allow for visual inspection[9].
- Place the primary container in a secondary container to capture any potential leaks or spills[9].
3. Labeling:
- Label the hazardous waste container with a hazardous waste tag as soon as the first particle of waste is added[8][10].
- The label must include:
- The words "Hazardous Waste"[8].
- The full chemical name: "this compound" (no abbreviations)[8].
- The quantity of the waste.
- The date of waste generation[8].
- The place of origin (e.g., department, room number)[8].
- The Principal Investigator's name and contact information[8].
4. Storage Pending Disposal:
- Store the labeled hazardous waste container in a designated, secure storage area[9].
- Ensure the storage area is away from incompatible materials[11].
- Keep the container closed except when adding waste[9].
5. Arranging for Disposal:
- Contact your institution's EHS office to schedule a hazardous waste collection[8][9].
- Provide the EHS office with a complete list of the chemicals for disposal[8].
- Do not dispose of this compound down the drain or in regular trash[8][12].
Disposal Workflow Diagram:
Caption: this compound Disposal Workflow.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. biocrick.com [biocrick.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. integraf.com [integraf.com]
- 6. lewisu.edu [lewisu.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
